Benzyldodecyldimethylammonium Chloride Dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHCWPHEPKXRE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Benzyldodecyldimethylammonium Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyldodecyldimethylammonium chloride dihydrate (BDMDAC) is a quaternary ammonium compound (QAC) with potent, broad-spectrum antimicrobial, and antiviral properties. Its primary mechanism of action is the disruption of cellular and viral membranes, a process driven by the amphipathic nature of the molecule. This guide provides a detailed examination of the molecular interactions and cellular consequences of exposure to BDMDAC, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Membrane Disruption
As a cationic surfactant, benzyldodecyldimethylammonium chloride's primary mode of action is the targeted disruption of the lipid bilayers that form cellular membranes and viral envelopes.[1][2] This process can be understood as a multi-stage interaction:
-
Adsorption and Binding: The positively charged quaternary ammonium headgroup of BDMDAC is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[3]
-
Intercalation and Destabilization: The long, hydrophobic dodecyl tail penetrates the hydrophobic core of the lipid bilayer. This intercalation disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[2][4]
-
Loss of Integrity and Leakage: At sufficient concentrations, this disruption leads to a catastrophic loss of membrane integrity. This results in the leakage of essential intracellular components, including potassium ions (K+), ATP, and genetic material, ultimately leading to cell death.[3][5]
The bactericidal or bacteriostatic effect of BDMDAC is concentration-dependent.[1][2]
Visualizing the Mechanism of Action
Quantitative Data
The efficacy of benzyldodecyldimethylammonium chloride varies depending on the target organism and the experimental conditions. The following tables summarize key quantitative data.
Antibacterial Activity
| Organism | Test | Concentration | Reference |
| Pseudomonas fluorescens | MIC | 20 mg/L | [1] |
| Pseudomonas fluorescens | MBC | 10 mg/L | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Target Organism | Not Specified | [1][7] |
| Multidrug-resistant Pseudomonas aeruginosa | Target Organism | Not Specified | [1][7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Antifungal Activity of Benzalkonium Chloride (includes C12 variant)
| Organism | Test | Concentration (µg/mL) | Reference |
| Hyaline fungi (general) | MIC | ≤ 16 | [6] |
| Alternaria sp. | MIC | < 32 | [6] |
| Dematiaceous fungi (general) | MIC | 8 - 16 | [6] |
| Aspergillus niger | MIC | 0.1 - 4.0 | [8] |
| Aspergillus ochraceus | MIC | 0.1 - 4.0 | [8] |
| Epicoccum nigrum | MIC | 0.1 - 4.0 | [8] |
Antiviral Activity of Benzalkonium Chloride
| Virus | Type | Activity | Concentration | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Enveloped | Effective | Not Specified | [9] |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Enveloped | Effective | Not Specified | [9] |
| Human Coronavirus | Enveloped | Ineffective | Not Specified | [9] |
| Human Coxsackie Virus | Non-enveloped | Active | Not Specified | [9] |
| Influenza Virus | Enveloped | Enhanced inactivation at or above CMC | Not Specified | [10] |
CMC: Critical Micelle Concentration
Cytotoxicity
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| Rat thymocyte cells | Dose-dependent cell death | 1-10 µM | 2 hours | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of benzyldodecyldimethylammonium chloride.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of BDMDAC Stock Solution: Prepare a stock solution of BDMDAC in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial/Fungal Inoculum: Culture the test organism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution in Microplate: In a 96-well microtiter plate, perform a two-fold serial dilution of the BDMDAC stock solution in the appropriate broth medium.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control well (inoculum without BDMDAC) and a negative control well (broth without inoculum).
-
Incubation: Incubate the plate at the optimal growth temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of BDMDAC that completely inhibits visible growth of the organism.[11]
Membrane Permeability Assay using Propidium Iodide (PI)
This assay measures the influx of the fluorescent dye propidium iodide into cells with compromised membranes.
-
Preparation of Bacterial Suspension: Harvest bacterial cells in the mid-logarithmic growth phase by centrifugation. Wash the cells twice with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a defined optical density (e.g., OD600 of 0.5).
-
Treatment with BDMDAC: Add BDMDAC to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control.
-
Staining with Propidium Iodide: Add propidium iodide to the cell suspensions to a final concentration of 2 µM.
-
Incubation: Incubate the suspensions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence plate reader with an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 617 nm. An increase in fluorescence indicates membrane permeabilization.[12]
Intracellular Potassium (K+) Release Assay
This assay quantifies the leakage of intracellular potassium ions as an indicator of membrane damage.
-
Preparation of Bacterial Suspension: Prepare a dense suspension of washed bacterial cells in a low-potassium buffer as described in the PI uptake assay.
-
Treatment with BDMDAC: Add BDMDAC at the desired concentrations to the bacterial suspension.
-
Sampling and Separation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the suspension and immediately centrifuge at high speed to pellet the bacteria.
-
Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium ions using a potassium-selective electrode or by flame photometry.[1][2] An increase in the extracellular potassium concentration over time indicates membrane leakage.
Transmission Electron Microscopy (TEM) of Treated Bacteria
This protocol allows for the visualization of morphological changes in bacteria upon treatment with BDMDAC.
-
Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with a bactericidal concentration of BDMDAC for a specified duration (e.g., 1 hour).
-
Fixation: Pellet the bacteria by centrifugation and fix the cells in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer) for at least 2 hours at 4°C.[3]
-
Post-fixation and Staining: Wash the fixed cells in buffer and post-fix with 1% osmium tetroxide. Subsequently, stain the cells with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations and embed in a suitable resin (e.g., Epon or Spurr's resin).
-
Sectioning and Imaging: Cut ultrathin sections of the embedded samples, mount them on copper grids, and stain with lead citrate. Examine the sections using a transmission electron microscope.[13]
Signaling Pathways and Other Cellular Effects
While the primary mechanism of action is membrane disruption, there is emerging evidence that QACs may have other cellular effects.
A study on dodecyl dimethyl benzyl ammonium chloride (a closely related compound) in honeybees indicated a disruption of gut microbiota, phospholipids, and calcium signaling pathways.[14][15] While direct evidence in microorganisms is limited, this suggests that at sublethal concentrations, BDMDAC could potentially interfere with intracellular signaling cascades. However, further research is needed to elucidate these specific pathways in bacteria and fungi.
Experimental Workflow for Investigating Cellular Effects
Conclusion
This compound is a potent antimicrobial and antiviral agent whose primary mechanism of action is the rapid and irreversible disruption of cellular and viral membranes. This is a consequence of its cationic surfactant properties, which facilitate strong interactions with the lipid bilayers of target organisms. While membrane disruption is the key to its biocidal activity, further investigation into its effects on intracellular signaling pathways at sublethal concentrations may reveal additional mechanisms of action and provide a more complete understanding of its biological activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and antimicrobial research.
References
- 1. Membrane potential detection [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Sublethal Exposure to Common Benzalkonium Chloride Leads to Antimicrobial Tolerance and Antibiotic Cross-Resistance in Commensal and Opportunistic Bacterial Species [mdpi.com]
- 4. Antibactérien | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. ebi.ac.uk [ebi.ac.uk]
- 7. This compound|CAS 147228-80-6|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. A Rapid ATP Bioluminescence-based Test for Detecting Levofloxacin Resistance Starting from Positive Blood Culture Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phexcom.com [phexcom.com]
- 15. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyldodecyldimethylammonium Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Benzyldodecyldimethylammonium chloride dihydrate is a quaternary ammonium compound (QAC) that belongs to the class of cationic surfactants.[1] It is the dihydrate form of benzododecinium chloride, a well-known antiseptic and disinfectant.[1][2][3] This compound is notable for its broad-spectrum antimicrobial properties, targeting a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant P. aeruginosa.[4][5][6] Its amphiphilic structure, comprising a hydrophilic quaternary ammonium head and a hydrophobic C12 alkyl chain, allows it to integrate into and disrupt microbial cell membranes, making it a valuable agent in various research, pharmaceutical, and industrial applications.[1][7][8]
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[7][9] The presence of two water molecules in its hydrated form is a key differentiator from its anhydrous counterpart (CAS 139-07-1).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | benzyl-dodecyl-dimethylazanium;chloride;dihydrate | [2] |
| Synonyms | Benzyldimethyldodecylammonium chloride dihydrate | [2][9] |
| CAS Number | 147228-80-6 | [4][9][10] |
| Molecular Formula | C₂₁H₄₂ClNO₂ (or C₂₁H₃₈ClN·2H₂O) | [2][4][9] |
| Molecular Weight | 376.02 g/mol | [2][4][9][10] |
| Appearance | White to almost white powder/crystal | [7][9] |
| Purity | >98.0% | [9] |
| Solubility | Soluble in water, ethanol, and acetone.[1] ≥ 2.5 mg/mL in DMSO/SBE-β-CD/saline or DMSO/corn oil mixtures. | [4] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from moisture and direct sunlight.[5][10] |
Mechanism of Antimicrobial Action
The primary mechanism of action for benzyldodecyldimethylammonium chloride, like other QACs, is the disruption of microbial cell membranes.[1][11][12] This process involves several stages, driven by both electrostatic and hydrophobic interactions.
-
Adsorption and Binding: The positively charged quaternary ammonium head electrostatically binds to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Hydrophobic Interaction: The long C12 alkyl chain penetrates the hydrophobic core of the lipid bilayer.[4]
-
Membrane Disruption: This insertion disrupts the packing of membrane lipids, leading to a loss of structural integrity and fluidity.[1][4][13]
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., potassium) and small metabolites, ultimately leading to cell death.[4][11]
The bactericidal or bacteriostatic effect is dependent on the concentration of the compound.[1][6] At higher concentrations, it can also inhibit intracellular enzymes and cause autolysis.[11]
Caption: Mechanism of antimicrobial action of Benzyldodecyldimethylammonium chloride (BDAC).
Quantitative Biological Activity
The compound exhibits potent activity against a range of microorganisms and has been evaluated for its cytotoxic effects.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Strain | MIC | Reference |
| Pseudomonas fluorescens | N/A | 20 mg/L | [4][5] |
| Staphylococcus aureus | N/A | 0.4 - 1.8 mg/L | [11] |
| Escherichia coli | ATCC 10536 | N/A (Data for Benzalkonium Chloride) | [14] |
| Enterococcus hirae | ATCC 10541 | N/A (Data for Benzalkonium Chloride) | [14] |
| Candida albicans | ATCC 10231 | N/A (Data for Benzalkonium Chloride) | [14] |
| Note: Data for the anhydrous form, alkyldimethylbenzylammonium chloride (ADBAC), a blend of C12, C14, and C16 chains. |
Table 3: Cytotoxicity Data
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Rat Thymocytes | 1-10 µM | 2 hours | Dose-dependent increase in cell death | [4][5] |
Recent studies also indicate that at sub-lethal concentrations, this compound can disrupt the gut microbiota and alter calcium signaling pathways in non-target organisms like honeybees.[15][16]
Experimental Protocols
This protocol describes a general method for the quaternization of an amine.[3]
Materials:
-
N,N-Dimethyldodecylamine (dodecyldimethyl tertiary amine)
-
Benzyl chloride
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve N,N-dimethyldodecylamine (1 molar equivalent) and benzyl chloride (1 molar equivalent) in a minimal amount of deionized water (e.g., 2-3 mL per 6 mmol of reactants).[3]
-
Heat the mixture to 60-95°C while stirring continuously.[3]
-
Maintain the reaction temperature and stirring for 0.5 to 4 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent (water) using a rotary evaporator under reduced pressure to yield the crude product.[3]
-
The resulting residue can be further purified by recrystallization or silica gel column chromatography.[3]
Caption: General workflow for the synthesis of Benzyldodecyldimethylammonium chloride.
This protocol is a standard broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution
-
Sterile 96-well microplates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum, standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentration by half.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
This protocol outlines a common method for assessing the cytotoxicity of a compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., rat thymocytes)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 2 hours, as per the rat thymocyte study).[4]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Data can be used to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Safety and Handling
This compound is a hazardous substance and requires careful handling.
-
Hazards: Harmful if swallowed (H302), causes severe skin burns and eye damage (H314, H318), and is very toxic to aquatic life with long-lasting effects (H400, H410).[10][17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, impervious clothing, and safety goggles with side-shields. Use a suitable respirator if dust or aerosols are generated.[10][19]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18] For skin contact, wash off immediately with soap and plenty of water.[10] If ingested, rinse mouth, do NOT induce vomiting, and call a physician immediately.[10][18][19]
-
Incompatibilities: Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[10]
This guide provides a comprehensive overview of this compound for research and development purposes. Due to its potent biological activity and associated hazards, all experimental work should be conducted in a controlled laboratory setting by trained personnel, adhering to all relevant safety protocols.
References
- 1. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C21H42ClNO2 | CID 91659090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecyldimethylbenzylammonium chloride | 139-07-1 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 147228-80-6|DC Chemicals [dcchemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Preparation of Antimicrobial Coatings from Cross-Linked Copolymers Containing Quaternary Dodecyl-Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [cymitquimica.com]
- 10. This compound|147228-80-6|MSDS [dcchemicals.com]
- 11. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. disinfectant-dodecyl-dimethyl-benzyl-ammonium-chloride-ddbac-disrupts-gut-microbiota-phospholipids-and-calcium-signaling-in-honeybees-apis-mellifera-at-an-environmentally-relevant-level - Ask this paper | Bohrium [bohrium.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.es [fishersci.es]
- 19. echemi.com [echemi.com]
An In-depth Technical Guide to the Surfactant Properties of Benzyldodecyldimethylammonium Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldodecyldimethylammonium chloride (BDDA), a quaternary ammonium compound (QAC), is a cationic surfactant widely recognized for its potent antimicrobial, disinfectant, and preservative properties.[1][2] Its amphiphilic molecular structure, comprising a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl chain attached to a benzyl group, enables it to effectively reduce surface tension and form micelles in aqueous solutions. These surfactant properties are intrinsically linked to its biological activity, particularly its ability to disrupt microbial cell membranes. This technical guide provides a comprehensive overview of the core surfactant properties of benzyldodecyldimethylammonium chloride dihydrate, including its critical micelle concentration (CMC), surface tension at the CMC, micelle aggregation number, and Krafft temperature. Detailed experimental protocols for determining these properties are also presented, alongside a visualization of its antimicrobial mechanism of action.
Core Surfactant Properties
| Property | Reported Value/Range | Method of Determination | Compound | Reference |
| Critical Micelle Concentration (CMC) | ~4.0 x 10⁻³ M | Conductivity, Refractive Index, Density, Sound Velocity | Dodecyldimethylbenzylammonium chloride | [3] |
| 5.3 x 10⁻³ M | Density | Benzyldimethyldodecylammonium bromide | ||
| 5.25 x 10⁻³ M | Surface Tensiometry | Benzyldimethyldodecylammonium bromide | ||
| Second Critical Micelle Concentration (2nd CMC) | 0.082 to 0.104 mol kg⁻¹ | Conductivity, Refractive Index, Density, Sound Velocity | Dodecyldimethylbenzylammonium chloride | [3] |
| Surface Tension at CMC (γCMC) | Data not available for the specific compound. | Tensiometry | - | - |
| Micelle Aggregation Number | 6-10 (small aggregates favored) | Molecular Dynamics Simulation | Benzyl Ammonium Chloride | [4] |
| Krafft Temperature | Data not available for the specific compound. | Conductivity vs. Temperature | - | - |
Note: The dihydrate form is expected to have similar, but not identical, surfactant properties to the anhydrous chloride and bromide salts. The presence of water of hydration can influence the packing of surfactant molecules in micelles and at interfaces.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles. This transition is accompanied by abrupt changes in various physicochemical properties of the solution.
1. Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
-
Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is determined from the breakpoint in a plot of surface tension versus the logarithm of surfactant concentration.[5][6]
-
Apparatus: Tensiometer (with a Wilhelmy plate or Du Noüy ring), precision balance, glass vessel.
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Measure the surface tension of each solution using the tensiometer. Ensure the plate or ring is thoroughly cleaned and the instrument is calibrated before each measurement.
-
Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the plot.
-
2. Conductometry
-
Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a steeper decrease in conductivity. The CMC is identified as the breakpoint in the conductivity versus concentration plot.
-
Apparatus: Conductivity meter, thermostated water bath, conductivity cell.
-
Procedure:
-
Prepare a series of aqueous solutions of this compound of varying concentrations.
-
Equilibrate the solutions to a constant temperature in the water bath.
-
Measure the specific conductance of each solution.
-
Plot the specific or equivalent conductivity against the surfactant concentration.
-
The CMC is determined from the intersection of the two linear segments of the graph.
-
Determination of Micelle Aggregation Number
The aggregation number is the average number of surfactant molecules that constitute a single micelle.
Fluorescence Quenching Method
-
Principle: This technique involves the use of a fluorescent probe that is solubilized within the micelles and a quencher that can deactivate the fluorescence of the probe upon encounter. By analyzing the quenching kinetics as a function of quencher concentration, the aggregation number can be determined.
-
Apparatus: Spectrofluorometer, cuvettes.
-
Reagents: A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride).
-
Procedure:
-
Prepare a series of surfactant solutions above the CMC containing a constant concentration of the fluorescent probe.
-
Add varying concentrations of the quencher to these solutions.
-
Measure the fluorescence intensity of the probe in each sample.
-
The aggregation number can be calculated from the slope of a plot of the natural logarithm of the ratio of unquenched to quenched fluorescence intensity versus the quencher concentration, using the Poisson quenching kinetics model.
-
Determination of Krafft Temperature
The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. Below this temperature, the surfactant has limited solubility and exists predominantly as hydrated crystals.
Conductivity Method
-
Principle: The conductivity of a surfactant solution is measured as a function of temperature. Below the Krafft temperature, the conductivity is low due to the limited solubility of the surfactant. As the temperature increases and reaches the Krafft point, the solubility rapidly increases as micelles begin to form, leading to a sharp increase in conductivity. The Krafft temperature is identified as the temperature at which this sharp break in the conductivity-temperature profile occurs.[7]
-
Apparatus: Conductivity meter with a temperature probe, heating/cooling circulator, jacketed beaker.
-
Procedure:
-
Prepare a surfactant solution at a concentration significantly above its CMC.
-
Cool the solution to a temperature where the surfactant precipitates.
-
Slowly heat the solution while continuously stirring and monitoring both the temperature and conductivity.
-
Plot the conductivity as a function of temperature.
-
The Krafft temperature is the point of abrupt change in the slope of the curve.
-
Antimicrobial Mechanism of Action
The primary antimicrobial action of benzyldodecyldimethylammonium chloride is the disruption of the bacterial cell membrane.[2][8] This process does not involve a specific signaling pathway in the traditional sense but rather a sequence of physicochemical interactions leading to cell death.
Caption: Workflow of the antimicrobial action of Benzyldodecyldimethylammonium Chloride (BDDA).
The antimicrobial process can be summarized in the following steps:
-
Adsorption to the Cell Surface: The positively charged quaternary ammonium headgroup of BDDA electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[9]
-
Insertion into the Membrane: The hydrophobic dodecylbenzyl tail penetrates the lipid bilayer of the cell membrane.[10]
-
Membrane Disruption: The insertion of BDDA molecules disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.[8][11] This disruption causes the leakage of essential intracellular components, including ions (like K+), ATP, amino acids, and even larger molecules like proteins and nucleic acids.[10][12]
-
Inhibition of Cellular Processes: The loss of essential molecules and the disruption of the membrane potential inhibit vital cellular processes such as ATP synthesis and transport.
-
Cell Death: The cumulative damage to the cell membrane and the cessation of essential metabolic functions ultimately lead to bacterial cell death.
Conclusion
This compound is a cationic surfactant with significant antimicrobial efficacy. Its surfactant properties, particularly its ability to self-assemble into micelles above a critical concentration, are fundamental to its function. While specific quantitative data for the dihydrate form requires further experimental determination, the properties of closely related analogs provide a strong basis for understanding its behavior. The primary mechanism of its antimicrobial action is the disruption of the bacterial cell membrane, a process driven by the amphiphilic nature of the molecule. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key surfactant properties of this compound and the experimental approaches to their characterization, which is crucial for its effective application in various formulations.
References
- 1. CAS 139-07-1: Dodecyldimethylbenzylammonium chloride [cymitquimica.com]
- 2. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tegewa.de [tegewa.de]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benzyldodecyldimethylammonium Chloride Dihydrate: An In-Depth Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties of Benzyldodecyldimethylammonium chloride dihydrate (BDAC), a quaternary ammonium compound (QAC). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details its spectrum of activity, mechanism of action, and the experimental methodologies used to determine its efficacy.
Antimicrobial Spectrum
This compound exhibits a broad spectrum of antimicrobial activity against a variety of bacteria and fungi.[1][2] Its effectiveness is concentration-dependent, exhibiting both bacteriostatic (inhibiting growth) and bactericidal (killing) properties.[1][3]
Quantitative Antimicrobial Data
The antimicrobial efficacy of BDAC and related compounds has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC). The following tables summarize the available data for various microorganisms.
Table 1: Antibacterial Activity of Benzyldodecyldimethylammonium Chloride (C12-Cl)
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| Staphylococcus aureus CIP 4.83 | 2 | 4 | [4][5] |
| Enterococcus hirae CIP 5855 | 2 | 4 | [4][5] |
| Pseudomonas aeruginosa CIP 82118 | 32 | 128 | [4][5] |
| Escherichia coli CIP 53126 | 8 | 16 | [4][5] |
| Mycobacterium smegmatis CIP 7326 | 2 | 2 | [4][5] |
| Pseudomonas fluorescens | 20 | 10 | [3] |
| Listeria monocytogenes (various strains) | 0.25 - 20.00 | 0.50 - 20.00 | [6] |
| Salmonella enterica serovar Virchow | 4 - 256 | Not Reported | [2] |
| Escherichia coli O157 | >1000 | Not Reported | [2] |
Table 2: Antifungal Activity of Benzyldodecyldimethylammonium Chloride (C12-Cl)
| Fungal Strain | MIC (mg/L) | MFC (mg/L) | Reference |
| Aspergillus niger ATCC 16404 | 128 | 128 | [4][5] |
| Candida albicans IP 118079 | 16 | 32 | [4][5] |
| Trichophyton interdigitale IP 146583 | 4 | 4 | [4][5] |
Mechanism of Action
The primary mechanism of action for this compound is the disruption of microbial cell membranes.[2][3] As a cationic surfactant, BDAC interacts with the negatively charged components of the microbial cell envelope, leading to a cascade of events that ultimately result in cell death.
The process begins with the electrostatic attraction between the positively charged quaternary ammonium head of the BDAC molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. Following this initial binding, the hydrophobic dodecyl chain of the BDAC molecule penetrates the lipid bilayer of the cell membrane.[3] This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity and fluidity.[3] The compromised membrane is no longer able to effectively regulate the passage of ions and molecules, resulting in the leakage of essential intracellular components, such as potassium ions and cytoplasmic contents.[3] This ultimately leads to cell lysis and death.
Caption: Mechanism of action of Benzyldodecyldimethylammonium chloride.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the antimicrobial spectrum of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the test medium).
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A suspension of the microorganism is then prepared in sterile saline or broth and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria; specific temperatures and durations for fungi).[4][7]
-
Reading the MIC: After incubation, the plates are examined visually for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[4][8]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well of the microtiter plate that shows no visible growth.
-
Subculturing: The aliquot is subcultured onto an appropriate agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Reading the MBC/MFC: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent from which no microbial growth is observed on the subculture plates.[4]
Caption: Workflow for MIC and MBC/MFC determination.
Conclusion
This compound is a potent antimicrobial agent with a broad spectrum of activity against both bacteria and fungi. Its mechanism of action, centered on the disruption of microbial cell membranes, makes it an effective biocide. The standardized protocols for determining its MIC and MBC/MFC values are crucial for evaluating its efficacy and for the development of new antimicrobial applications. This technical guide provides foundational information for researchers and professionals working to leverage the antimicrobial properties of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Quaternary-Ammonium-Based Formulations on Bacterial Community Dynamics and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
An In-depth Technical Guide to Benzyldodecyldimethylammonium Chloride Dihydrate (CAS No. 139-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldodecyldimethylammonium chloride (BDDAC), a quaternary ammonium compound, is a cationic surfactant with a broad spectrum of applications, including as an antiseptic, disinfectant, and biocide.[1][2][3] Its amphiphilic nature, possessing both a hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, allows it to disrupt the cell membranes of microorganisms, leading to cell lysis and death.[3][4][5] This technical guide provides a comprehensive overview of Benzyldodecyldimethylammonium chloride dihydrate (CAS No. 139-07-1), focusing on its physicochemical properties, synthesis, analytical methods, and biological activity.
It is important to note that while the CAS number 139-07-1 is broadly used, it can refer to the anhydrous form of benzyldodecyldimethylammonium chloride. The dihydrate form is more specifically identified by CAS number 147228-80-6, though the two are often used interchangeably in commercial and research contexts.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of Benzyldodecyldimethylammonium chloride is presented in the table below. Data for both the anhydrous (CAS 139-07-1) and dihydrate (CAS 147228-80-6) forms are included for clarity.
| Property | Benzyldodecyldimethylammonium chloride (Anhydrous) | This compound | Reference(s) |
| CAS Number | 139-07-1 | 147228-80-6 | [6][7] |
| Molecular Formula | C₂₁H₃₈ClN | C₂₁H₄₂ClNO₂ | [5] |
| Molecular Weight | 339.99 g/mol | 376.02 g/mol | [5] |
| Appearance | White to off-white solid/powder | White to almost white powder or crystals | [5][7] |
| Melting Point | ~60 °C | Not specified | [5] |
| Boiling Point | 162.7 °C (at 101,325 Pa) | Not specified | [5] |
| Solubility | Water: 2 g/L at 20°C; Organic Solvents: 866 g/L at 20°C | Soluble in water and organic solvents like alcohols and chloroform. | [5] |
| Density | 1.03 g/cm³ (at 20°C) | Not specified | [5] |
Synthesis
The synthesis of Benzyldodecyldimethylammonium chloride typically involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride. The following is a general experimental protocol.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
N,N-Dimethyldodecylamine
-
Benzyl chloride
-
Sherwood oil (or another suitable organic solvent)
-
Water
-
Silica gel (for chromatography, if needed)
-
Chloroform and Methanol (for chromatography, if needed)
-
Reaction kettle with a stirrer and reflux condenser
-
Heating mantle
-
Rotary evaporator or distillation apparatus
-
Slicing machine and pulverizer (for solid product)
Procedure: [8]
-
Reaction Setup: In a 500L reaction kettle, add 200 kg of Sherwood oil and 109.5 kg (514 mol) of N,N-dimethyldodecylamine.
-
Addition of Benzyl Chloride: While stirring, add 62 kg (490 mol) of benzyl chloride to the mixture.
-
Reaction: Heat the mixture to 70°C and allow it to reflux with water for 8 hours.
-
Solvent Removal: After the reaction is complete, recover the Sherwood oil at normal pressure. Subsequently, remove any residual solvent under reduced pressure.
-
Hydration and Solidification: Cool the reaction mixture to 40-50°C and add 18.6 kg of water. The product will solidify.
-
Product Isolation: Use a slicing machine to cut the solid product into slices and then pulverize it.
-
Purification (Optional): If further purification is required, the crude product can be purified by recrystallization or silica gel column chromatography using a chloroform-methanol mixture (e.g., 10:1 v/v) as the eluent.[5]
Analytical Methods
Accurate quantification of Benzyldodecyldimethylammonium chloride is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and titration are commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates the components of a mixture based on their hydrophobicity. Benzyldodecyldimethylammonium chloride, being a cationic surfactant, can be effectively separated and quantified using a C18 column and a suitable mobile phase.
Caption: General workflow for the quantification of BDDAC using HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., L10, 15 cm × 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 5.5)
-
Benzyldodecyldimethylammonium chloride reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of Phosphate buffer (pH 5.5) and acetonitrile (40:60, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the Benzyldodecyldimethylammonium chloride reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).
-
Sample Preparation: Accurately weigh a sample containing Benzyldodecyldimethylammonium chloride and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Record the peak areas for the analyte in both the standard and sample chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of Benzyldodecyldimethylammonium chloride in the sample by interpolating its peak area on the calibration curve.
Titration
Principle: This method involves a precipitation titration where the cationic Benzyldodecyldimethylammonium chloride is titrated with an anionic surfactant, such as sodium dodecyl sulfate (SDS). The endpoint can be determined potentiometrically.[7][9][10]
Caption: General workflow for the quantification of BDDAC using titration.
Instrumentation:
-
Automatic titrator with a potentiometric electrode suitable for surfactant titrations (e.g., TEN 1100 PLH).
-
Burette
-
Magnetic stirrer
Reagents:
-
Sodium dodecyl sulfate (SDS) solution (0.004 mol/L), standardized.
-
Borate buffer solution (pH 10).
-
Triton X-100 solution (non-ionic surfactant).
Procedure:
-
Sample Preparation: Accurately weigh a sample containing approximately 0.02 – 0.06 mmol of Benzyldodecyldimethylammonium chloride into a 100 mL glass beaker.
-
Solution Preparation: Add 10 mL of the borate buffer solution (pH 10) and dilute to 50 mL with distilled water. Add 0.5 mL of Triton X-100 solution to prevent the precipitate from coating the electrode.
-
Titration: Titrate the prepared sample solution with the standardized 0.004 mol/L SDS solution.
-
Endpoint Detection: The endpoint is determined by the inflection point of the potential curve.
-
Calculation: Calculate the concentration of Benzyldodecyldimethylammonium chloride in the sample based on the volume of SDS solution consumed and the stoichiometry of the reaction (1:1 molar ratio).
Spectral Data
Spectral analysis is essential for the structural elucidation and identification of Benzyldodecyldimethylammonium chloride.
-
¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule. Expected signals include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl and dodecyl chains, the methyl protons attached to the nitrogen, and the terminal methyl group of the dodecyl chain.[11][12][13]
-
¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as C-H stretching of the alkyl and aromatic groups, and C-N stretching.[16]
Due to the proprietary nature of spectral databases, representative spectra cannot be directly embedded. Researchers are advised to consult spectral databases such as SpectraBase or the supplementary information of relevant research articles for detailed spectral data.[12][14][15]
Biological Activity and Mechanism of Action
Benzyldodecyldimethylammonium chloride exerts its antimicrobial effect primarily by disrupting the integrity of microbial cell membranes.[3][4][5]
General Mechanism of Action
The cationic head of the molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. The hydrophobic tail then penetrates the lipid bilayer, leading to:
-
Disorganization of the membrane structure.
-
Increased membrane permeability.
-
Leakage of essential intracellular components (ions, metabolites, etc.).
-
Inhibition of membrane-bound enzymes.
Signaling Pathway Disruption
Recent studies have indicated that beyond general membrane disruption, Benzyldodecyldimethylammonium chloride can interfere with specific cellular signaling pathways. For instance, in honeybees, exposure to this compound has been shown to disrupt calcium signaling pathways, which are crucial for processes like neurotransmission and muscle contraction.[17] While this research was conducted on an insect model, it highlights the potential for this compound to affect fundamental signaling cascades that are conserved across different species. Further research is needed to elucidate the specific effects on mammalian cell signaling pathways, which is of particular interest to drug development professionals.
Caption: Postulated disruption of calcium signaling by BDDAC.
Antimicrobial Spectrum
Benzyldodecyldimethylammonium chloride is effective against a wide range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify its antimicrobial potency.
| Microorganism | MIC (mg/L) | Reference(s) |
| Pseudomonas fluorescens | 20 | [18] |
| Escherichia coli | 16 (for some clinical isolates) | [19] |
| Listeria monocytogenes | 3 - >9 (susceptible vs. resistant strains) | [20] |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and the presence of interfering substances.
Principle: The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[21][22]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzyldodecyldimethylammonium chloride stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow the test microorganism in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). Dilute the culture to the final desired inoculum concentration.
-
Serial Dilutions: Prepare serial two-fold dilutions of the Benzyldodecyldimethylammonium chloride stock solution in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized volume of the prepared inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, determine the lowest concentration of Benzyldodecyldimethylammonium chloride at which there is no visible growth (turbidity). This concentration is the MIC. The results can be read visually or with a plate reader.
Safety and Handling
Benzyldodecyldimethylammonium chloride is a hazardous substance and should be handled with appropriate precautions. It can cause severe skin burns and eye damage, and is harmful if swallowed.[9] It is also very toxic to aquatic life with long-lasting effects.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and protective clothing.
-
Respiratory Protection: Use a respirator if there is a risk of inhaling dust or aerosols.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile quaternary ammonium compound with significant applications in various fields due to its potent antimicrobial properties. This guide has provided a comprehensive overview of its physicochemical characteristics, synthesis, analytical methodologies, and biological activity. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for its safe and effective use in research and product development. Further investigation into its effects on mammalian cell signaling pathways will be particularly valuable for advancing its applications in the pharmaceutical and biomedical fields.
References
- 1. smatrix.com [smatrix.com]
- 2. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Dodecyldimethylbenzylammonium chloride | 139-07-1 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. ysi.com [ysi.com]
- 8. CN102807494A - Method for preparing fat alkyl dimethyl benzyl ammonium chloride - Google Patents [patents.google.com]
- 9. xylemanalytics.com [xylemanalytics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. japsonline.com [japsonline.com]
- 12. 1H NMR Studies of Aqueous Micellar Solutions of N-Dodecyl- N,N-dimethyl-N-benzylammonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzyldimethylstearylammonium Chloride(122-19-0) 1H NMR [m.chemicalbook.com]
- 14. Benzododecinium Chloride | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzyl-dodecyl-dimethylazanium;chloride | C21H38ClN | CID 19909195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzyldimethylhexadecylammonium chloride(122-18-9) IR Spectrum [chemicalbook.com]
- 17. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antiseptic quaternary ammonium compound tolerance by gram-negative bacteria can be rapidly detected using an impermeant fluorescent dye-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. qlaboratories.com [qlaboratories.com]
An In-depth Technical Guide to Benzalkonium Chloride and Benzyldodecyldimethylammonium Chloride for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, antimicrobial efficacy, and cytotoxic profiles of Benzalkonium Chloride and its primary homolog, Benzyldodecyldimethylammonium Chloride.
This technical guide provides a comprehensive comparison of Benzalkonium Chloride (BAC) and Benzyldodecyldimethylammonium Chloride (BDDMAC), two closely related quaternary ammonium compounds (QACs) with significant applications in the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction: A Tale of Two Quaternary Ammonium Compounds
Benzalkonium chloride (BAC) is not a single chemical entity but rather a mixture of alkylbenzyldimethylammonium chlorides. The alkyl chains in this mixture can vary in length, typically ranging from C8 to C18.[1] The antimicrobial and surfactant properties of BAC are influenced by the distribution of these alkyl chain lengths.[2]
Benzyldodecyldimethylammonium chloride (BDDMAC), with a C12 alkyl chain, is a principal component of many commercial BAC mixtures.[1] Due to its prevalence and significant contribution to the overall activity of BAC, a detailed examination of BDDMAC is crucial for understanding the properties of the broader mixture. This guide will delve into the specific characteristics of both the BAC mixture and the pure C12 homolog, BDDMAC.
Chemical and Physical Properties
Both BAC and BDDMAC are cationic surfactants, a property that underpins their biological activity.[3] Their amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a hydrophobic alkyl chain, allows them to interact with and disrupt cell membranes.
| Property | Benzalkonium Chloride (BAC) | Benzyldodecyldimethylammonium Chloride (BDDMAC) |
| Synonyms | Alkyl Dimethyl Benzyl Ammonium Chloride, ADBAC | N-Dodecyl-N,N-dimethyl-benzenemethanaminium chloride, Lauralkonium chloride |
| CAS Number | 8001-54-5 (mixture) | 139-07-1 |
| Molecular Formula | Variable (mixture of homologs) | C₂₁H₃₈ClN |
| Molecular Weight | Variable | 339.99 g/mol |
| Appearance | White or yellowish-white powder, gel, or flakes | White to off-white solid |
| Solubility | Very soluble in water, ethanol, and acetone | Soluble in water and organic solvents |
Mechanism of Action: Disrupting the Microbial Fortress
The primary mechanism of antimicrobial action for both BAC and BDDMAC is the disruption of microbial cell membranes.[4] This process can be broken down into several key steps:
-
Adsorption and Penetration: The positively charged cationic head of the molecule is attracted to the negatively charged microbial cell surface. The hydrophobic alkyl chain then penetrates the lipid bilayer of the cell membrane.
-
Membrane Disorganization: The insertion of the QAC molecules into the membrane disrupts the orderly structure of the lipid bilayer, leading to a loss of membrane integrity.
-
Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential cytoplasmic contents such as ions, ATP, and nucleic acids.
-
Enzyme Inhibition and Protein Denaturation: Once inside the cell, QACs can also interfere with critical metabolic processes by inhibiting enzymes and denaturing proteins.
This multi-pronged attack ultimately leads to microbial cell death.
Antimicrobial Efficacy: A Quantitative Comparison
The antimicrobial efficacy of BAC and its homologs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
While comprehensive, directly comparative studies are limited, available data suggests that the C12 homolog (BDDMAC) is a potent antimicrobial. One study found that C12-BAK (BDDMAC) exhibited antimicrobial activity at a concentration of 0.003%.[3] Another study determined the MIC of BDDMAC against Desulfovibrio desulfuricans to be 25 ppm.[5]
Table of MIC Values for Benzalkonium Chloride (BAC) against Various Microorganisms
| Microorganism | MIC Range (mg/L) |
| Staphylococcus aureus | 2 - 64 |
| Escherichia coli | Varies, can reach >1000 in resistant strains |
| Pseudomonas aeruginosa | Can be high, up to 1600 |
| Listeria monocytogenes | 10 - 30 |
| Salmonella enterica | 4 - 256 |
| Fungi | 0.1 - 4.0 (µL/mL) |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and the exact composition of the BAC mixture.[6][7]
Cytotoxicity and Safety Profile
A critical consideration in the development of pharmaceutical products is the potential for cytotoxicity of excipients and active ingredients. Both BAC and BDDMAC have been shown to exhibit cytotoxicity, particularly at higher concentrations.
A comparative study on the ocular toxicity of BAC homologs found that C12-BAK (BDDMAC) was less toxic than C14-BAK and a BAC mixture.[3] No ocular toxicity was observed after repeated application of 0.01% C12-BAK in rabbits.[3]
Table of Cytotoxicity Data for Benzalkonium Chloride (BAC)
| Cell Line | Assay | Endpoint | Concentration/Result |
| Human Corneal Epithelial Cells | MTT | Cell Viability | Significant decrease with 0.01% BAC after 24 hours |
| Human Lung Epithelial (A549) Cells | WST-1 | IC50 | 4.5 - 19 mg/mL |
| Human Lung Epithelial (Calu-3) Cells | WST-1 | IC50 | 3.6 - 6.7 mg/mL |
| Human Limbal Stem Cells | MTT | Inhibition of proliferation | Effective at 0.0002% |
Note: Cytotoxicity is dependent on the cell type, exposure time, and the specific assay used.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of BAC are mediated by specific cellular signaling pathways, primarily leading to apoptosis (programmed cell death).
As illustrated, BAC-induced cell membrane disruption leads to mitochondrial dysfunction. This, in turn, triggers the activation of the initiator caspase-9, which then activates the executioner caspase-3, ultimately leading to the orchestrated dismantling of the cell known as apoptosis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well sterile microtiter plates
-
Sterile Mueller-Hinton Broth (or other appropriate growth medium)
-
Test compound (BAC or BDDMAC) stock solution
-
Microbial culture
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Prepare Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Prepare Inoculum:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Add 10 µL of the diluted inoculum to each well, except for the negative control wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
-
Reading Results:
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well sterile cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound (BAC or BDDMAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the existing medium with the medium containing the test compound.
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure period.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilizing agent to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
Benzalkonium chloride and its primary component, Benzyldodecyldimethylammonium chloride, are potent cationic surfactants with broad-spectrum antimicrobial activity. Their mechanism of action primarily involves the disruption of microbial cell membranes. While effective, both compounds exhibit dose-dependent cytotoxicity, which is a critical consideration in their application, particularly in pharmaceutical formulations. The available data suggests that the C12 homolog, BDDMAC, may offer a more favorable safety profile compared to BAC mixtures containing longer alkyl chains, without compromising antimicrobial efficacy. Further direct comparative studies are warranted to fully elucidate the relative potencies and toxicities of different BAC homologs and mixtures. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and utilize these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ocular Toxicity of Benzalkonium Chloride Homologs Compared with Their Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in antibacterial activity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Benzyldodecyldimethylammonium Chloride Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyldodecyldimethylammonium chloride dihydrate, a quaternary ammonium compound with significant applications as a cationic surfactant and biocide. This document details the underlying chemical reaction, experimental protocols, and key characterization data to support research and development in this area.
Introduction
Benzyldodecyldimethylammonium chloride, a member of the benzalkonium chloride family, is a versatile molecule widely utilized for its antimicrobial and surface-active properties. The dihydrate form of this compound offers enhanced stability, making it a preferred candidate for various formulations. This guide outlines a robust and reproducible method for its synthesis, purification, and characterization.
Synthesis Pathway
The synthesis of benzyldodecyldimethylammonium chloride proceeds via a standard quaternization reaction, specifically the Menshutkin reaction. This involves the alkylation of a tertiary amine, N,N-dimethyldodecylamine, with an alkyl halide, benzyl chloride. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The chloride ion serves as the counter-ion. The dihydrate is subsequently formed during the crystallization process in the presence of water.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Synthesis of Benzyldodecyldimethylammonium Chloride
Materials:
-
N,N-Dimethyldodecylamine
-
Benzyl chloride
-
Butanone (methyl ethyl ketone)
-
Water, deionized
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethyldodecylamine (1 equivalent) in butanone.
-
To this solution, add benzyl chloride (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Crystallization of this compound
Procedure:
-
To the cooled reaction mixture, add a sufficient amount of deionized water. The addition of water is crucial for the formation of the stable dihydrate.
-
Stir the mixture vigorously to induce crystallization.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold butanone to remove any unreacted starting materials.
-
Dry the product under vacuum to a constant weight. The resulting product is this compound.
Caption: Step-by-step workflow for the synthesis and isolation of the dihydrate.
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₈ClN · 2H₂O | [1] |
| Molecular Weight | 376.02 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥98.0% (TLC, HPLC), ≥99% (Titration) | [2][3] |
| Typical Yield | ~95% | [4] |
| Melting Point | ~60 °C (for the anhydrous form) | [5] |
Table 1: Physicochemical Properties
| Analysis | Data | Reference |
| ¹H NMR (CDCl₃, δ ppm) | 0.88 (t, 3H, CH₃), 1.24 (m, 18H, (CH₂)₉), 1.79 (m, 2H, N-CH₂-CH ₂), 3.27 (s, 6H, N-(CH₃)₂), 3.48 (m, 2H, N-CH ₂), 4.97 (s, 2H, Ar-CH₂-N), 7.42 (m, 3H, Ar), 7.67 (m, 2H, Ar), H₂O peak also observed. | [4] |
| ¹³C NMR (CDCl₃, δ ppm) | 13.84 (CH₃), 22.31–28.94 (CH₂), 31.37 (N-CH₂-C H₂), 49.48 (N-CH₃), 63.24 (N-CH₂), 67.12 (Ar-CH₂-N), 127.51, 128.83, 130.24, 133.03 (Ar). | [4] |
| Infrared (IR, KBr, cm⁻¹) | 3414 (O-H), 2956, 2924, 2853 (C-H), 1638, 1617, 1469, 1456 (C=C aromatic). | [4] |
| Water Content (Karl Fischer) | Confirms the presence of two water molecules per molecule of the compound. | [4] |
Table 2: Characterization Data
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined experimental protocols and utilizing the provided characterization data, researchers and professionals in drug development can reliably produce and verify this important quaternary ammonium compound for a variety of applications. The synthesis is robust, high-yielding, and results in a stable, crystalline dihydrate product.
References
An In-depth Technical Guide to the Solubility of Benzyldodecyldimethylammonium Chloride Dihydrate
This technical guide provides a comprehensive overview of the solubility of benzyldodecyldimethylammonium chloride dihydrate (BDMDC dihydrate) in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.
This compound is a quaternary ammonium compound widely utilized as a surfactant, antimicrobial agent, and excipient in pharmaceutical formulations.[1] Its solubility is a critical parameter influencing its efficacy, bioavailability, and formulation design.
Core Data Presentation: Solubility Profile
The solubility of this compound has been reported in several common solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent System | Solubility (at Room Temperature) | Remarks |
| Aqueous Solvents | ||
| Water (H₂O) | ≥ 100 mg/mL (≥ 265.94 mM) | Saturation point not fully determined. |
| Soluble | [2] | |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (265.94 mM) | Requires sonication to dissolve. |
| Ethanol | Readily soluble | [2] |
| Acetone | Readily soluble | [2] |
| Mixed Solvent Systems for In Vivo Studies | ||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (≥ 6.65 mM) | Clear solution. Solvents are added sequentially. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥ 6.65 mM) | Clear solution. Solvents are added sequentially. |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (≥ 6.65 mM) | Clear solution. Solvents are added sequentially. |
Experimental Protocols
Accurate determination of solubility is crucial for the characterization of a compound. The following are detailed methodologies for assessing the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent system and is considered the gold standard.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method or another suitable analytical technique.
-
The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is often used in early drug discovery to screen a large number of compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)
-
Microtiter plates (e.g., 96-well)
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectrophotometry
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
In a microtiter plate, add a small volume of the DMSO stock solution to a series of wells.
-
Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.
-
Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound remaining in the supernatant can be determined by UV-Vis spectrophotometry.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows related to the solubility assessment of this compound.
Caption: A flowchart illustrating the shake-flask method for determining thermodynamic solubility.
Caption: A workflow diagram for high-throughput kinetic solubility screening.
References
Methodological & Application
Application Notes and Protocols for Benzyldodecyldimethylammonium Chloride Dihydrate in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldodecyldimethylammonium chloride dihydrate (BDAC) is a quaternary ammonium compound (QAC) widely utilized for its broad-spectrum antimicrobial properties. As a cationic surfactant, it is effective against a range of bacteria, fungi, and viruses. Its application spans various industries, including healthcare, pharmaceuticals, and food safety, where it is a key component in disinfectants and antiseptics. Depending on its concentration, BDAC can exhibit either bacteriostatic or bactericidal effects.[1] These application notes provide detailed protocols for antimicrobial susceptibility testing of BDAC and summarize its activity against various microorganisms.
Mechanism of Action
The primary antimicrobial action of this compound is the disruption of microbial cell membranes. The cationic head of the BDAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a breakdown of the membrane's structural integrity and permeability. This disruption results in the leakage of essential intracellular contents, ultimately causing cell death.
Caption: Mechanism of action of BDAC on a bacterial cell.
Data Presentation: Antimicrobial Activity of BDAC
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Benzyldodecyldimethylammonium chloride (BDAC), also commonly known as Benzalkonium Chloride (BAC), against a variety of microorganisms.
| Microorganism | Type | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive Bacteria | ≤2 - 64 | [2] |
| Escherichia coli | Gram-negative Bacteria | 4 - >1000 | [3][4] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 64 - 1600 | [3][5][6] |
| Listeria monocytogenes | Gram-positive Bacteria | 10 - 30 | [3][6] |
| Salmonella enterica | Gram-negative Bacteria | 4 - 256 | [3] |
| Candida albicans | Fungus (Yeast) | 3.12 | [7] |
| Aspergillus niger | Fungus (Mold) | 0.03 - 0.15 | [8] |
| Aspergillus flavus | Fungus (Mold) | 1 - 16 | [9] |
| Penicillium spp. | Fungus (Mold) | 1 - 16 | [9] |
| Cladosporium spp. | Fungus (Mold) | 1 - 16 | [9] |
Experimental Protocols
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of BDAC in a liquid medium.
Materials:
-
This compound (BDAC) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension standardized to 0.5 McFarland
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Protocol:
-
Prepare BDAC Dilutions: Perform serial twofold dilutions of the BDAC stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the BDAC dilutions. Include a growth control well (broth and inoculum, no BDAC) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of BDAC that completely inhibits visible growth of the microorganism.
Caption: Broth microdilution workflow.
Agar Dilution Method
This method determines the MIC of BDAC by incorporating it into an agar medium.
Materials:
-
BDAC stock solution
-
Sterile molten agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Microbial suspension standardized to 0.5 McFarland
-
Inoculator (e.g., multipoint replicator)
Protocol:
-
Prepare Agar Plates: Add appropriate volumes of the BDAC stock solution to molten agar to create a series of plates with twofold dilutions of the compound. Pour the agar into petri dishes and allow to solidify. Include a control plate with no BDAC.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
-
Reading Results: The MIC is the lowest concentration of BDAC that prevents macroscopic growth on the agar.
Caption: Agar dilution workflow.
Disk Diffusion Method
This method assesses the susceptibility of a microorganism to BDAC by measuring the zone of growth inhibition around a BDAC-impregnated disk.
Materials:
-
Sterile paper disks (6 mm diameter)
-
BDAC solution of known concentration
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Microbial suspension standardized to 0.5 McFarland
-
Sterile swabs
-
Forceps
Protocol:
-
Prepare BDAC Disks: Impregnate sterile paper disks with a known concentration of BDAC solution and allow them to dry.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically place the BDAC-impregnated disks onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone indicates the degree of susceptibility.
Caption: Disk diffusion workflow.
References
- 1. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 2. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Co-culture of benzalkonium chloride promotes the biofilm formation and decreases the antibiotic susceptibility of a Pseudomonas aeruginosa strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of plastic and extracellular matrix components with chlorhexidine or benzalkonium chloride: effect on Candida albicans adherence capacity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspergilli Response to Benzalkonium Chloride and Novel-Synthesized Fullerenol/Benzalkonium Chloride Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jehsd.ssu.ac.ir [jehsd.ssu.ac.ir]
Application Notes and Protocols for Biofilm Disruption Assays Using Benzyldodecyldimethylammonium Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Benzyldodecyldimethylammonium chloride dihydrate (BDAC), a quaternary ammonium compound (QAC), in biofilm disruption assays. The information is intended for researchers in microbiology, materials science, and drug development investigating novel anti-biofilm agents.
Introduction
This compound is a cationic surfactant with established antimicrobial properties.[1][2] Its mechanism of action primarily involves the disruption of microbial cell membranes through electrostatic and hydrophobic interactions, leading to the leakage of intracellular components and ultimately, cell death.[1][3] This membrane-active property makes BDAC a compound of interest for combating bacterial biofilms, which are notoriously resistant to conventional antibiotics due to their protective extracellular polymeric substance (EPS) matrix.[4][5][6]
BDAC has demonstrated efficacy against a range of microorganisms, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.[1] Its application in biofilm control is a promising area of research, both as a standalone agent and in synergistic combinations with other antimicrobials.[7][8][9][10]
Data Presentation
The following tables summarize the effective concentrations of Benzyldodecyldimethylammonium chloride (BDAC), and the closely related Benzalkonium chloride (BAC), against various bacterial biofilms as reported in the literature. These values can serve as a starting point for designing biofilm disruption experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BAC) Against Planktonic Bacteria
| Bacterial Species | MIC (µg/mL) | Reference |
| Acinetobacter baumannii NCTC 12156 | 31 | [7] |
| Enterococcus faecalis NCTC 13379 | 8 | [7] |
| Klebsiella pneumoniae NCTC 13443 | 20 | [7] |
| Staphylococcus aureus NCTC 13143 | 5 | [7] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Quaternary Ammonium Compounds (QACs) Against Bacterial Biofilms
| Compound | Bacterial Species | MBEC | Reference |
| Quaternary Ammonium Cations (QACs) | Gram-positive biofilms | As low as 25 µM | [4] |
| Benzalkonium Chloride (BC) | Pseudomonas aeruginosa (dairy origin) | > 200 ppm (at 15 min contact time) | [11] |
| Benzalkonium Chloride (10% In-Use Concentration) | Staphylococcus aureus | 200 mg/L with 10 atm pressure for 10 min resulted in a 4.27 log reduction | [6] |
Note: The efficacy of BDAC can be influenced by factors such as the bacterial species and strain, the age and density of the biofilm, the growth medium, and the surface material on which the biofilm is formed.[11][12]
Experimental Protocols
This section provides detailed methodologies for assessing the anti-biofilm activity of BDAC.
Protocol 1: Biofilm Inhibition Assay
This assay determines the concentration of BDAC that prevents the initial formation of a biofilm.
Materials:
-
This compound (BDAC)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
Prepare BDAC Dilutions: Prepare a stock solution of BDAC in a suitable solvent (e.g., sterile distilled water or DMSO, ensuring the final solvent concentration does not affect bacterial growth). Perform serial dilutions of the BDAC stock solution in the growth medium to achieve a range of desired concentrations.
-
Inoculate Microtiter Plate: Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Add BDAC Dilutions: Add 100 µL of the various BDAC dilutions to the corresponding wells. Include a positive control (bacteria with medium only) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours under static conditions.
-
Quantify Biofilm:
-
Gently discard the planktonic cell culture from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = ((OD_control - OD_treated) / OD_control) * 100
Protocol 2: Biofilm Disruption (Eradication) Assay
This assay evaluates the ability of BDAC to disrupt a pre-formed biofilm.
Materials:
-
Same as Protocol 1.
Procedure:
-
Form Biofilm: Add 200 µL of the diluted bacterial suspension (approx. 1 x 10^6 CFU/mL) to each well of a 96-well plate.
-
Incubation: Incubate the plate at the optimal growth temperature for 24-48 hours to allow for mature biofilm formation.
-
Prepare BDAC Dilutions: Prepare serial dilutions of BDAC in fresh growth medium.
-
Treat Biofilm: Gently discard the planktonic cell culture from the wells and wash twice with sterile PBS.
-
Add 200 µL of the different BDAC concentrations to the wells containing the pre-formed biofilms. Include a positive control (fresh medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 2, 6, or 24 hours) at the appropriate temperature.
-
Quantify Remaining Biofilm:
-
Discard the treatment solution.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 1 (steps 6c-6g).
-
-
Data Analysis: The percentage of biofilm disruption is calculated using the following formula: % Disruption = ((OD_control - OD_treated) / OD_control) * 100
Protocol 3: Visualization of Biofilm Disruption using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells after treatment with BDAC.
Materials:
-
BDAC
-
Bacterial strain of interest
-
Growth medium
-
Sterile glass-bottom dishes or coverslips
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)
-
Confocal microscope
Procedure:
-
Grow Biofilm: Grow biofilms on sterile glass-bottom dishes or coverslips placed in a petri dish with inoculated growth medium for 24-48 hours.
-
Treat Biofilm: Gently wash the biofilms with PBS and then treat with the desired concentration of BDAC for a specific duration. Include an untreated control.
-
Stain Biofilm: After treatment, wash the biofilms again with PBS. Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Visualize: Observe the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image Analysis: Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells.
Mandatory Visualizations
Caption: Experimental workflow for biofilm disruption assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.au.dk [pure.au.dk]
- 4. Biofilm-eradicating properties of quaternary ammonium amphiphiles: simple mimics of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Battle Against Biofilms: A Focus on Novel Antimicrobial Strategies and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Positive Pressure Improves the Efficacy of Benzalkonium Chloride against Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effect of Plant Compounds in Combination with Conventional Antimicrobials against Biofilm of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combinations of antimicrobial peptides against biofilms of methicillin-resistant Staphylococcus aureus (MRSA) on polystyrene and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect and antibiofilm activity of an antimicrobial peptide with traditional antibiotics against multi-drug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Viral Inactivation Studies using Benzyldodecyldimethylammonium Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldodecyldimethylammonium chloride (BDDA), a quaternary ammonium compound (QAC) and a key component of Benzalkonium Chloride (BAC) with a C12 alkyl chain, is a potent cationic surfactant with broad-spectrum antimicrobial properties. Its efficacy extends to enveloped viruses, making it a subject of significant interest for viral inactivation studies in disinfectant development and pharmaceutical applications. These application notes provide a comprehensive overview of BDDA's antiviral activity, mechanism of action, and detailed protocols for its evaluation.
Mechanism of Viral Inactivation
The primary mechanism of viral inactivation by Benzyldodecyldimethylammonium chloride is the disruption of the viral envelope.[1] Enveloped viruses are surrounded by a lipid bilayer derived from the host cell membrane, which is essential for viral entry into host cells.
The cationic headgroup of BDDA interacts with the negatively charged components of the viral envelope, while its hydrophobic C12 alkyl tail penetrates the lipid bilayer. This dual interaction leads to the loss of the structural integrity of the envelope, rendering the virus incapable of infection.[2] The virucidal activity of BDDA is significantly enhanced at concentrations above its critical micelle concentration (CMC), where the formation of micelles facilitates the solubilization of the viral envelope.[3][4]
Data Presentation: Virucidal Efficacy of Benzyldodecyldimethylammonium Chloride (C12-BAC)
The following tables summarize the quantitative data on the virucidal efficacy of BDDA against various enveloped viruses.
Table 1: Virucidal Efficacy of Benzyldodecyldimethylammonium Chloride (C12-BAC) against Influenza A Virus
| Concentration (M) | Concentration (wt%) | Contact Time | Log10 Reduction in Viral Titer | Reference |
| 1 x 10⁻² | 0.34 | 30 seconds | >5.22 | [4] |
| 1 x 10⁻³ | 0.034 | 30 seconds | ~2.0 | [3] |
| 4.54 x 10⁻³ (CMC) | 0.154 | 30 seconds | Markedly stronger virucidal activity | [3] |
| 1 x 10⁻⁴ | 0.0034 | 5 minutes | ~2.06 - 2.66 | [4] |
| 1 x 10⁻⁴ | 0.0034 | 10 minutes | ~3.16 - 3.95 | [4] |
Table 2: Virucidal Efficacy of Benzalkonium Chloride (BAC) Formulations against other Enveloped Viruses
| Active Ingredient | Concentration (%) | Target Virus | Contact Time | Log10 Reduction | Reference |
| Benzalkonium Chloride | 0.05 - 0.4 | SARS-CoV-2 | 5 - 10 minutes | >90-100% inactivation | [5] |
| Benzalkonium Chloride | 0.1 | SARS-CoV-2 | 5 minutes | ~3.8 | [6] |
| Cetylpyridinium Chloride* | 0.05 - 0.1 | Herpes Simplex Virus Type 1 | 2 minutes | Significant antiviral activity | [7][8] |
*Note: Cetylpyridinium Chloride is another QAC with a similar mechanism of action to BDDA.
Experimental Protocols
Protocol for Evaluating Virucidal Efficacy in Suspension (Based on ASTM E1052)
This protocol outlines a standardized method to assess the virucidal efficacy of Benzyldodecyldimethylammonium chloride dihydrate in a suspension test. A minimum of a 4-log10 reduction in viral titer is typically required to demonstrate virucidal efficacy.[9]
1. Materials:
-
This compound (BDDA)
-
Test virus stock (e.g., Influenza A virus, Human Coronavirus, Herpes Simplex Virus)
-
Host cell line permissive to the test virus (e.g., MDCK for influenza, Vero for HSV)
-
Cell culture medium (e.g., MEM, DMEM) with appropriate supplements (e.g., FBS)
-
Neutralizing broth (e.g., Dey-Engley Broth, Letheen Broth)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
96-well cell culture plates
-
Sterile tubes and pipettes
-
Incubator (37°C, 5% CO₂)
-
Microscope
2. Experimental Procedure:
-
Preparation of BDDA Solutions: Prepare a series of concentrations of BDDA in sterile water or PBS. At least three concentrations should be tested: one expected to be in the active range, one in the inactive range, and a control (diluent only).
-
Virus Inactivation:
-
In a sterile tube, mix 9 parts of the BDDA solution with 1 part of the virus stock.
-
Incubate the mixture for a predetermined contact time (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes) at a controlled temperature (e.g., room temperature).
-
-
Neutralization:
-
Immediately following the contact time, add an aliquot of the virus-BDDA mixture to a neutralizing broth to stop the virucidal action. The volume of the neutralizing broth should be sufficient to overcome the virucidal activity of the BDDA.
-
-
Viral Titer Determination (TCID₅₀ Assay):
-
Prepare serial 10-fold dilutions of the neutralized mixture in cell culture medium.
-
Inoculate the dilutions onto a 96-well plate containing a confluent monolayer of host cells.
-
Incubate the plate at 37°C with 5% CO₂ for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-7 days.
-
Observe the plates microscopically for the presence of CPE.
-
Calculate the 50% Tissue Culture Infective Dose (TCID₅₀) per mL using a statistical method (e.g., Reed-Muench method).
-
-
Controls:
-
Virus Control: Mix 9 parts of the diluent (e.g., PBS) with 1 part of the virus stock and process similarly to the test samples. This determines the initial viral titer.
-
Cytotoxicity Control: Mix 9 parts of each BDDA concentration with 1 part of the diluent (without virus). Process this mixture in the same manner as the test samples to determine if the disinfectant concentration is toxic to the host cells.
-
Neutralization Control: Verify that the neutralizing broth effectively inactivates the virucidal properties of the BDDA solutions without being toxic to the cells or the virus.
-
3. Calculation of Log Reduction:
Log₁₀ Reduction = (Log₁₀ of the viral titer in the virus control) - (Log₁₀ of the viral titer in the test)
Mandatory Visualizations
Mechanism of Viral Inactivation by BDDA
References
- 1. C12-14-benzalkonium chloride, 85409-22-9 [thegoodscentscompany.com]
- 2. silicycle.com [silicycle.com]
- 3. Novel mechanisms of alkyldimethylbenzalkonium chloride in virucidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cetylpyridinium Chloride-Containing Mouthwashes Show Virucidal Activity against Herpes Simplex Virus Type 1 [mdpi.com]
- 8. Cetylpyridinium Chloride-Containing Mouthwashes Show Virucidal Activity against Herpes Simplex Virus Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How much reduction of virus is needed for recycled water: A continuous changing need for assessment? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Benzyldodecyldimethylammonium Chloride Dihydrate against Pseudomonas fluorescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldodecyldimethylammonium chloride (BDMDAC) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial properties.[1][2] It is a key active ingredient in many disinfectant formulations used across various industries.[1][2] Understanding the minimum inhibitory concentration (MIC) of BDMDAC against common environmental and opportunistic pathogens like Pseudomonas fluorescens is crucial for effective formulation development and application. P. fluorescens is a gram-negative bacterium known for its metabolic versatility and its ability to form biofilms on industrial surfaces.[1][2] These application notes provide detailed protocols for determining the MIC of Benzyldodecyldimethylammonium chloride dihydrate against P. fluorescens and summarize the available data.
Data Presentation
The antimicrobial efficacy of this compound against P. fluorescens is concentration-dependent. At lower concentrations, the compound may only inhibit growth, while at higher concentrations, it exhibits bactericidal properties.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | P. fluorescens | 20 mg/L |
Growth Inhibition Profile:
| Concentration (mg/L) | Observation |
| 5 | Growth behavior similar to the control. |
| 10 and 15 | Growth initiated after an adaptation period of 8 hours. |
| ≥20 | Complete inhibition of cell growth. |
Mechanism of Action
Benzyldodecyldimethylammonium chloride, as a quaternary ammonium compound, primarily targets the bacterial cell membrane.[3] Its cationic nature facilitates interaction with the negatively charged components of the microbial cell surface.[3]
The proposed mechanism involves:
-
Adsorption and Binding: The positively charged head of the BDMDAC molecule binds to the negatively charged phospholipids and proteins on the bacterial cell membrane through ionic and hydrophobic interactions.
-
Membrane Disruption: The lipophilic alkyl chain penetrates the hydrophobic interior of the cell membrane, disrupting its integrity.[3]
-
Leakage of Intracellular Components: This disruption leads to increased membrane permeability and the leakage of essential ions and macromolecules, such as potassium and 260-nm absorbing materials (indicative of nucleotides).[3][4]
-
Metabolic Interference: By entering the cell, BDMDAC can also inhibit enzymatic activity and denature proteins, further disrupting essential metabolic processes.[3]
-
Cell Death: The cumulative effect of membrane damage and metabolic disruption leads to cell death.[3]
Caption: Mechanism of action of BDMDAC against bacterial cells.
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound against P. fluorescens using the broth microdilution method, a standard and widely accepted technique.
1. Materials
-
This compound
-
Pseudomonas fluorescens (e.g., ATCC 13525)
-
Nutrient Broth (or other suitable growth medium)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Micropipettes
-
Incubator (30°C)
-
Microplate reader (optional, for OD measurements)
-
Sterile saline solution (0.85% NaCl)
-
Vortex mixer
2. Preparation of Reagents and Cultures
-
Stock Solution of BDMDAC: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The concentration should be high enough to allow for serial dilutions.
-
Bacterial Inoculum:
-
Aseptically transfer a single colony of P. fluorescens from a fresh agar plate into a tube containing 5 mL of nutrient broth.
-
Incubate the culture at 30°C for 18-24 hours with shaking.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in nutrient broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
3. Broth Microdilution Assay
-
Serial Dilutions:
-
Add 100 µL of sterile nutrient broth to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the BDMDAC stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no BDMDAC).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 30°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of BDMDAC that completely inhibits visible growth of P. fluorescens. This can be determined by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where the OD is comparable to the sterility control (well 12).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudomonas fluorescens tolerance to benzyldimethyldodecyl ammonium chloride: Altered phenotype and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 4. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Benzyldodecyldimethylammonium Chloride Dihydrate in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldodecyldimethylammonium chloride dihydrate (BDAC) is a quaternary ammonium compound (QAC) widely utilized for its antimicrobial and disinfectant properties. As a cationic surfactant, its primary mechanism of action involves the disruption of cellular membranes. This property, while effective against microbes, also confers cytotoxicity to mammalian cells, making it a subject of interest in toxicological studies and a potential, albeit nonspecific, anticancer agent. These application notes provide a comprehensive overview of the use of BDAC in cell viability assays, detailing its mechanism of action and providing protocols for its assessment.
Mechanism of Action
The cytotoxicity of BDAC is primarily attributed to its ability to compromise cell membrane integrity. The positively charged quaternary ammonium head of the molecule interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins. This is followed by the insertion of its long hydrophobic dodecyl chain into the lipid bilayer. This process leads to a loss of membrane fluidity and integrity, resulting in the leakage of essential intracellular components like potassium ions and nucleotides, ultimately leading to cell death.[1][2][3]
Beyond direct membrane damage, evidence suggests that benzalkonium chlorides, the class of molecules to which BDAC belongs, can also induce mitochondrial dysfunction. This includes the dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, and the generation of reactive oxygen species (ROS).[4] This secondary mechanism contributes to the overall cytotoxic effect and can trigger apoptotic pathways. In some cell types, plasma membrane damage induced by similar compounds has been shown to cause cell cycle arrest at the G0/G1 phase.[5]
Applications in Cell Viability and Cytotoxicity Studies
Due to its cytotoxic nature, BDAC is a relevant compound for various in vitro toxicological and pharmacological studies:
-
Positive Control in Cytotoxicity Assays: Its robust and rapid cytotoxic effect makes it a suitable positive control for assays measuring membrane integrity, such as the LDH release assay.
-
Antimicrobial Research: Evaluating the cytotoxicity of BDAC against mammalian cells is crucial when developing new antimicrobial formulations to ensure a favorable therapeutic index.
-
Toxicology and Biocompatibility: Assessing the cytotoxic profile of BDAC is essential for determining the safety of its use in various consumer and industrial products.
-
Drug Resistance Studies: As a membrane-active agent, BDAC can be used to study mechanisms of membrane-related drug resistance in cancer cells.
Data Presentation: Cytotoxicity of Benzyldodecyldimethylammonium Chloride and Related Compounds
The following table summarizes the cytotoxic effects of BDAC and structurally similar benzalkonium chlorides (BACs) on various cell lines. This data provides a reference for designing cell viability experiments.
| Compound | Cell Line | Assay Type | Endpoint | Concentration/Result | Incubation Time | Reference |
| Benzyldodecyldimethylammonium chloride | Pseudomonas fluorescens | MIC/MBC | Growth | MIC: 20 mg/L; MBC: 10 mg/L | 24 hours | [2][3] |
| Benzyldodecyldimethylammonium chloride | Rat Thymocytes | Viability | Death | Dose-dependent increase in cell death (1-10 µM) | 2 hours | [6] |
| Benzalkonium Chloride (BAC) | Human Lung Epithelial (H358) | MTT | IC50 | 1.5 µg/mL | 24 hours | [7] |
| Benzalkonium Chloride (BAC) | Human Lung Epithelial (H358) | MTT | IC50 | 7.1 µg/mL | 30 minutes | [7] |
| Benzalkonium Chloride (C12) | Human Corneal Epithelial Cells | Viability | Death | Significant decrease in viability at 0.01% | 24 hours | [8] |
| Benzalkonium Chloride (C12) | hOCT1/hMATE1 expressing cells | Inhibition | IC50 | Inhibition of transporter activity with IC50 of 0.83-25.8 µM | Not specified | [6] |
Experimental Protocols
Detailed methodologies for assessing the cytotoxicity of BDAC are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
This compound (BDAC)
-
Mammalian cell line of choice (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of BDAC in an appropriate solvent (e.g., sterile distilled water or ethanol). Further dilute the stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM). It is recommended to perform a serial dilution.
-
Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of BDAC to the respective wells. Include wells with medium only (blank) and cells with medium but no BDAC (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control (untreated cells) after subtracting the absorbance of the blank. Plot the percentage of viability against the log of the BDAC concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This colorimetric assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon plasma membrane damage.
Materials:
-
This compound (BDAC)
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare serial dilutions of BDAC in complete culture medium as described in the MTT assay protocol.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of BDAC. Include the following controls:
-
Negative Control: Cells with medium but no BDAC (spontaneous LDH release).
-
Positive Control: Cells treated with the lysis buffer provided in the kit (maximum LDH release).
-
Blank: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (a shorter incubation, e.g., 2-4 hours, is often sufficient to observe membrane damage with BDAC) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add the appropriate volume to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Mandatory Visualizations
Caption: Proposed signaling pathway for BDAC-induced cytotoxicity.
Caption: Experimental workflow for cell viability assays with BDAC.
References
- 1. researchgate.net [researchgate.net]
- 2. compounds benzalkonium chloride: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzalkonium chloride [sitem.herts.ac.uk]
- 6. Interaction and Transport of Benzalkonium Chlorides by the Organic Cation and Multidrug and Toxin Extrusion Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing stock solutions of Benzyldodecyldimethylammonium chloride dihydrate for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldodecyldimethylammonium chloride dihydrate is a quaternary ammonium compound (QAC) with a broad range of applications in research and development.[1][2][3] It functions as a cationic surfactant and a potent antimicrobial agent effective against bacteria, fungi, and viruses.[3][4][5] Its utility extends to use as a biocide, disinfectant, emulsifier, and preservative in various formulations, including pharmaceuticals and cosmetics.[1][3][6] In research settings, it is often used to study antimicrobial resistance, develop novel disinfectant formulations, and as a component in various biological assays.[5][7][8]
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 147228-80-6 | [7][9] |
| Molecular Formula | C₂₁H₄₂ClNO₂ | [7][9] |
| Molecular Weight | 376.02 g/mol | [7][9] |
| Appearance | White to almost white powder or crystal | [2] |
| Solubility in Water | ≥ 100 mg/mL (265.94 mM) | [7] |
| Solubility in DMSO | 100 mg/mL (265.94 mM) (may require ultrasonic) | [7] |
| Storage Temperature | Powder: 4°C; In solvent: -20°C or -80°C | [7][9] |
Safety Precautions:
This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[9] It can cause severe skin burns and eye damage.[10] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat, must be worn when handling this compound.[9][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[12][13]
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound (MW: 376.02 g/mol )
-
High-purity sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 376.02 g/mol = 0.376 g
-
-
Weigh the compound: In a clean, sterile conical tube, accurately weigh out 0.376 g of this compound using an analytical balance.
-
Dissolve the compound: Add approximately 8 mL of high-purity sterile water to the conical tube containing the compound.
-
Mix thoroughly: Cap the tube securely and vortex until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[14]
-
Adjust the final volume: Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterile filtration: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14]
Preparation of a 100 mM DMSO Stock Solution
This protocol outlines the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (MW: 376.02 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass: As in the aqueous protocol, 0.376 g of the compound is needed for 10 mL of a 100 mM solution.
-
Weigh the compound: Accurately weigh 0.376 g of this compound into a sterile conical tube.
-
Dissolve in DMSO: Add approximately 8 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Mix thoroughly: Cap the tube and vortex until the compound is fully dissolved. If dissolution is slow, sonication may be required.[7]
-
Adjust to final volume: Add DMSO to reach a final volume of 10 mL.
-
Aliquot and store: Aliquot the stock solution into sterile, single-use tubes. Store at -20°C for up to 1 month or -80°C for up to 6 months, protected from moisture.[9][14]
Visualized Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 139-07-1: Dodecyldimethylbenzylammonium chloride [cymitquimica.com]
- 3. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyldodecyldimethylammonium Bromide: Applications and Toxicity_Chemicalbook [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. This compound|147228-80-6|MSDS [dcchemicals.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Benzyldodecyldimethylammonium Chloride Dihydrate as a Biocide Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Benzyldodecyldimethylammonium chloride dihydrate (BDAC), a quaternary ammonium compound (QAC), for its potential use as a biocide against clinically significant antibiotic-resistant bacteria. This document includes a summary of its biocidal activity, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.
Introduction
This compound is a cationic surfactant with established antimicrobial properties.[1] As a member of the quaternary ammonium compound family, its primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1] This mechanism makes it a candidate for combating antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and carbapenem-resistant Enterobacteriaceae (CRE), which pose a significant threat to public health.
Biocidal Activity
The efficacy of BDAC and related benzalkonium chlorides (BKC) has been demonstrated against a range of bacteria. While specific data for the dihydrate form against a wide array of resistant strains is limited, the available information for BKC provides a strong indication of its potential.
Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of Benzalkonium Chloride (BKC) against Antibiotic-Resistant Bacteria
| Bacterial Species | Resistance Profile | Compound | MIC Range (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Benzalkonium Chloride | 4 - 16 | [2] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Benzalkonium Chloride | 2 - 4 | [2] |
| Pseudomonas fluorescens | - | This compound | 20 | [1] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | Benzalkonium Chloride | 8 | [3] |
| Enterococcus faecium | Vancomycin-Susceptible (VSE) | Benzalkonium Chloride | 4 - 8 | [3] |
Note: The data for MRSA and VRE are for benzalkonium chloride (BKC), a closely related compound to this compound. Further testing is recommended to establish the precise MICs for the dihydrate form.
Mechanism of Action
The biocidal activity of this compound is primarily attributed to its interaction with the bacterial cell membrane. However, emerging research suggests a more complex mechanism involving secondary cellular responses.
Primary Mechanism: Membrane Disruption
As a cationic molecule, BDAC electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the insertion of its hydrophobic dodecyl chain into the lipid bilayer, disrupting membrane integrity and causing the leakage of essential ions and macromolecules.[1]
Secondary Mechanisms: Oxidative Stress and Efflux Pump Modulation
Recent studies on QACs indicate that sublethal concentrations can induce secondary effects that may contribute to both biocidal action and the development of resistance.
-
Reactive Oxygen Species (ROS) Production: Exposure to some QACs has been shown to stimulate the production of reactive oxygen species within bacterial cells. This oxidative stress can damage DNA, proteins, and lipids, contributing to cell death.
-
Efflux Pump Upregulation: Bacteria can respond to the presence of QACs by upregulating the expression of multidrug efflux pumps. These pumps can actively transport the biocide out of the cell, conferring a degree of tolerance. This is a critical consideration in the long-term application of QAC-based biocides.
Below is a diagram illustrating the proposed signaling pathway for QAC interaction with a bacterial cell.
Experimental Protocols
The following are detailed protocols for evaluating the biocidal activity of this compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound (BDAC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., MRSA, VRE, CRE)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh overnight culture on MHA, select 3-5 colonies and suspend in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Preparation of BDAC Dilutions: a. Prepare a stock solution of BDAC in a suitable solvent (e.g., sterile deionized water or DMSO). b. Perform serial two-fold dilutions of the BDAC stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the BDAC dilutions and to a positive control well (containing only CAMHB and inoculum). b. Include a negative control well with 200 µL of uninoculated CAMHB. c. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BDAC that completely inhibits visible growth.
-
MBC Determination: a. From each well that shows no visible growth (at and above the MIC), plate 10 µL onto an MHA plate. b. Incubate the MHA plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration of BDAC that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).
Protocol for Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This protocol measures the ability of BDAC to inhibit biofilm formation and eradicate pre-formed biofilms.
Materials:
-
BDAC
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Bacterial strains of interest
-
Sterile PBS
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic acid in water
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of BDAC in the appropriate growth medium in a 96-well plate (100 µL per well).
-
Prepare a bacterial suspension as described in the MIC protocol and dilute to approximately 1 x 10⁷ CFU/mL in the growth medium.
-
Add 100 µL of the bacterial suspension to each well.
-
Include positive (inoculum without BDAC) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of BDAC that shows a significant reduction in absorbance compared to the positive control.
Procedure for Biofilm Eradication:
-
Grow biofilms in a 96-well plate as described for the inhibition assay (steps 2-5) without the addition of BDAC.
-
After incubation, remove the planktonic cells by washing with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of BDAC to the wells with pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Wash, stain, and quantify the remaining biofilm as described above (steps 6-11). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of BDAC that results in a significant reduction in the pre-formed biofilm.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the biocidal potential of BDAC.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound demonstrates significant potential as a biocide against antibiotic-resistant bacteria. Its primary mechanism of membrane disruption is a desirable trait for a biocide, as it is less likely to be overcome by single-point mutations compared to some traditional antibiotics. However, the potential for the development of tolerance through mechanisms such as efflux pump upregulation warrants further investigation. The provided protocols offer a robust framework for researchers to quantitatively assess the efficacy of BDAC against specific bacterial strains of interest and to further elucidate its mechanisms of action.
References
Application Notes and Protocols: Crystal Violet Assay for Biofilm Formation with Benzyldodecyldimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying biofilm formation using the crystal violet assay, with a specific focus on evaluating the anti-biofilm efficacy of Benzyldodecyldimethylammonium chloride (BDDA), a quaternary ammonium compound also known as Benzalkonium chloride (BAC).
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces.[1] Biofilms pose a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents and the host immune system.[2][3] The crystal violet assay is a simple, rapid, and widely used method for the indirect quantification of biofilm formation.[4][5][6] This assay relies on the ability of crystal violet, a basic dye, to stain the negatively charged components of the biofilm matrix and bacterial cells. The amount of bound dye is proportional to the total biofilm biomass.[5][7]
Benzyldodecyldimethylammonium chloride (BDDA) is a cationic surfactant with broad-spectrum antimicrobial properties.[8][9][10] It is crucial to evaluate its effectiveness against bacterial biofilms to understand its potential as an anti-biofilm agent.
Experimental Protocols
Materials
-
96-well sterile, flat-bottomed polystyrene microtiter plates[11]
-
Bacterial culture of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[4][11]
-
Benzyldodecyldimethylammonium chloride (BDDA) stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution in deionized water[4][12]
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader capable of measuring absorbance at 550-595 nm[5][11][13]
Protocol for Crystal Violet Biofilm Assay with BDDA
-
Bacterial Culture Preparation:
-
Biofilm Formation and Treatment with BDDA:
-
Prepare serial dilutions of BDDA in the growth medium to achieve the desired final concentrations.
-
To the wells of a 96-well plate, add 100 µL of the diluted bacterial culture.
-
Add 100 µL of the corresponding BDDA dilution to the wells. This will result in a final volume of 200 µL per well and the desired final concentration of BDDA.
-
Include positive control wells (bacteria with medium only) and negative control wells (medium only).
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[11][13]
-
-
Crystal Violet Staining:
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently shaking it.[4]
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be gentle to avoid dislodging the biofilm.[13]
-
Fix the biofilm by adding 200 µL of 99% methanol to each well and incubating for 15 minutes, or by air-drying the plate at 60°C for 1 hour.[13][14]
-
Remove the methanol or allow the plate to cool, then add 200 µL of 0.1% crystal violet solution to each well.
-
Incubate at room temperature for 15-30 minutes.[12]
-
Discard the crystal violet solution and wash the plate three to four times with deionized water to remove excess stain.[4]
-
Invert the plate and tap it on a paper towel to remove any remaining liquid and allow it to air dry completely.[11]
-
-
Quantification of Biofilm:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[4][5]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.[5]
-
Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottomed 96-well plate.[5]
-
Measure the absorbance at a wavelength between 550 nm and 595 nm using a microplate reader.[5]
-
Data Analysis
The absorbance values are directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Where:
-
OD_control is the absorbance of the positive control (biofilm formed without BDDA).
-
OD_treated is the absorbance of the wells treated with BDDA.
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of BDDA on biofilm formation by different bacterial species.
| Bacterial Species | BDDA Concentration (mg/L) | Mean Absorbance (570 nm) ± SD | Biofilm Inhibition (%) |
| Escherichia coli | 0 (Control) | 1.25 ± 0.11 | 0 |
| 25 | 0.88 ± 0.09 | 29.6 | |
| 50 | 0.52 ± 0.06 | 58.4 | |
| 100 | 0.21 ± 0.03 | 83.2 | |
| Pseudomonas putida | 0 (Control) | 1.48 ± 0.15 | 0 |
| 25 | 1.12 ± 0.12 | 24.3 | |
| 50 | 0.75 ± 0.08 | 49.3 | |
| 100 | 0.33 ± 0.04 | 77.7 | |
| Staphylococcus epidermidis | 0 (Control) | 1.62 ± 0.18 | 0 |
| 25 | 1.31 ± 0.14 | 19.1 | |
| 50 | 0.94 ± 0.10 | 42.0 | |
| 100 | 0.45 ± 0.05 | 72.2 |
Note: The above data is illustrative. A study on the effect of 50 mg/L Benzalkonium chloride (BAC) on biofilm formation showed that it inhibited biofilm formation in E. coli, P. putida, and S. epidermidis at 37°C.[15] However, under certain conditions, such as in a nutrient-poor medium at 37°C or in a rich medium at 8°C, BAC was found to stimulate biofilm formation in E. coli.[15]
Visualizations
Caption: Experimental workflow for the crystal violet biofilm assay with BDDA.
Caption: Proposed mechanism of action of BDDA on bacterial biofilms.
References
- 1. mdpi.com [mdpi.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 6. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pure.au.dk [pure.au.dk]
- 9. Microbial biofilm metabolization of benzalkonium compounds (benzyl dimethyl dodecyl ammonium & benzyl dimethyl tetradecyl ammonium chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. Crystal violet assay [bio-protocol.org]
- 14. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Biofilm Formation and Bacterial Resistance to Benzalkonium Chloride under Contrasting Cultivation Conditions [mdpi.com]
Application Notes: Benzyldodecyldimethylammonium Chloride Dihydrate in Membrane Dynamics Research
Introduction
Benzyldodecyldimethylammonium chloride (BDAC), a key component of the more broadly known Benzalkonium Chloride (BAC), is a quaternary ammonium compound classified as a cationic surfactant.[1] Its structure, featuring a positively charged nitrogen atom, a nonpolar dodecyl alkyl chain, and a benzyl group, makes it an amphiphilic molecule with a strong affinity for biological membranes.[1][2] The primary mechanism of action for BDAC involves its interaction with and subsequent disruption of cell membranes.[3] The positively charged headgroup interacts with negatively charged components of the membrane, such as phospholipids and proteins, while the hydrophobic alkyl and benzyl groups embed into the lipid bilayer.[1][4] This insertion leads to a loss of membrane integrity, increased permeability, and the leakage of essential cytoplasmic contents, ultimately resulting in cell death.[1][5]
For researchers, scientists, and drug development professionals, BDAC serves as a valuable tool for studying membrane dynamics. Its well-characterized membrane-disrupting properties can be leveraged to:
-
Induce controlled membrane permeabilization to study transport mechanisms.
-
Investigate the cellular response to membrane stress and damage.
-
Modulate the function of membrane-associated proteins.
-
Explore signaling pathways initiated at the plasma membrane.
These application notes provide an overview of BDAC's effects on membrane dynamics, quantitative data from various studies, and detailed protocols for its use in laboratory settings.
Data Presentation: Quantitative Effects of BDAC on Membranes
The following table summarizes key quantitative data regarding the concentrations of BDAC (or Benzalkonium Chloride, BAC) used in various studies and their observed effects on cellular and model membranes.
| Parameter | Organism/System | Concentration | Observed Effect | Reference |
| Critical Micelle Concentration (CMC) | Aqueous Solution | 0.01% | Formation of micelles in the subphase. | [6] |
| Critical Micelle Concentration (CMC) | Aqueous Solution | 350 mg/L | Point at which surfactant molecules aggregate. | [7] |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas fluorescens | 20 mg/L | Lowest concentration to inhibit visible growth. | [8] |
| Minimum Bactericidal Concentration (MBC) | Pseudomonas fluorescens | 10 mg/L | Lowest concentration to kill 99.9% of bacteria. | [8] |
| Membrane Disruption | Human Lung Epithelial Cells (A549) | ≥ 2.5 µg/mL | Reduction in the length and density of microvilli. | [2] |
| Cell Cycle Arrest | Human Lung Epithelial Cells (A549, BEAS-2B) | Dose-dependent | Promotes G₀/G₁ cell cycle arrest. | [2][9] |
| Membrane Permeabilization | Escherichia coli | 60 µM (≈21 µg/mL) | Used in time-kill assays, indicating membrane damage. | [10] |
| Zeta Potential Change | Pseudomonas fluorescens | 20 mg/L (MIC) | Surface charge changed from -31.2 mV to -21.0 mV. | [8] |
Signaling Pathway Perturbation by BDAC
BDAC-induced membrane damage can trigger specific intracellular signaling cascades. One notable example is the induction of cell cycle arrest.[2][9] Damage to the plasma membrane has been shown to diminish signaling through the PI3K/AKT pathway.[2] This leads to a dose-dependent reduction in the levels of Cdc6, an essential regulator for the G₁/S transition in the cell cycle.[2][9] The ultimate consequence is an arrest of the cells in the G₀/G₁ phase.[2]
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing BDAC to study membrane dynamics.
Protocol 1: Assessing Membrane Permeabilization using Propidium Iodide
This protocol allows for the quantification of plasma membrane integrity loss by measuring the uptake of the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes. The methodology is adapted from studies on bacterial membrane damage.[8]
Methodology:
-
Cell Preparation: Culture bacteria (e.g., P. fluorescens) to the mid-logarithmic phase. Harvest cells by centrifugation and wash twice with a sterile buffer like phosphate-buffered saline (PBS). Resuspend the final pellet in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
BDAC Treatment: Aliquot 100 µL of the cell suspension into the wells of a 96-well black, clear-bottom microplate. Add BDAC from a stock solution to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 50 mg/L). Include a positive control (cells killed by heat or alcohol) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a set time, for example, 30 minutes, at the optimal growth temperature for the organism.
-
PI Staining: Add Propidium Iodide to each well to a final concentration of approximately 2 µg/mL.
-
Final Incubation: Incubate the plate in the dark at room temperature for 15 minutes to allow the dye to enter compromised cells and bind to nucleic acids.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for PI (approx. 535 nm and 617 nm, respectively).
-
Data Analysis: Subtract the background fluorescence (wells with buffer and PI only). Express the fluorescence of BDAC-treated samples as a percentage of the positive control after subtracting the fluorescence of the negative control.
Protocol 2: Analysis of Cell Cycle Perturbation via Flow Cytometry
This protocol is designed to assess the effect of BDAC on the cell cycle distribution of mammalian cells, based on the findings that it can induce G₀/G₁ arrest.[2][9]
Methodology:
-
Cell Culture and Seeding: Culture human epithelial cells (e.g., A549) in appropriate media. Seed the cells in 6-well plates at a density that will allow them to reach approximately 60-70% confluency on the day of treatment.
-
BDAC Exposure: Prepare fresh dilutions of BDAC in the cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of BDAC (e.g., 0, 1, 2.5, 5 µg/mL).
-
Incubation: Incubate the cells for a period relevant to the cell cycle, typically 12-24 hours.
-
Cell Harvesting: After incubation, discard the medium, wash the cells with PBS, and detach them using trypsin-EDTA. Collect the cells by centrifugation.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate the single-cell population and analyze the cell cycle distribution (G₀/G₁, S, and G₂/M phases) using appropriate software (e.g., FlowJo, FCS Express). Compare the percentage of cells in each phase between untreated and BDAC-treated samples.
Protocol 3: Investigating Interaction with Model Membranes using Differential Scanning Calorimetry (DSC)
This biophysical technique measures the heat changes that occur in liposomes as they transition from a gel to a liquid-crystalline phase. BDAC's interaction with the lipid bilayer will alter this phase transition, providing insight into its mechanism of action. This protocol is based on studies of similar compounds with phospholipid vesicles.[4]
Methodology:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or small unilamellar vesicles (SUVs) from a chosen phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC).
-
Dissolve the lipid in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the film with a buffer (e.g., Tris-HCl) by vortexing above the lipid's main phase transition temperature (Tₘ). This suspension contains MLVs.
-
-
Incorporation of BDAC: BDAC can be incorporated by either adding it to the hydration buffer or by co-dissolving it with the lipid in chloroform at the beginning. This allows for testing different molar ratios of lipid to BDAC.
-
DSC Analysis:
-
Load the liposome suspension (and a reference sample of buffer) into DSC pans.
-
Place the pans in the calorimeter and equilibrate at a temperature below the expected Tₘ.
-
Scan a temperature range that encompasses the phase transition (e.g., from 25°C to 55°C for DPPC) at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis: Analyze the resulting thermogram. The main phase transition will appear as an endothermic peak. Assess the effect of BDAC by observing changes in:
-
Tₘ (Transition Temperature): A shift indicates that BDAC has altered the stability of the gel phase.
-
Peak Broadening: An increase in the peak width (ΔT₁/₂) suggests a decrease in the cooperativity of the transition, meaning BDAC has disrupted the uniform packing of the lipids.
-
Enthalpy (ΔH): A change in the area under the peak reflects a change in the energy required for the transition, indicating how BDAC affects lipid-lipid interactions.
-
References
- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. What is Benzalkonium Chloride used for? [synapse.patsnap.com]
- 4. Interaction between N-dodecyl-N,N-dimethyl-N-benzylammonium halides and phosphatidylcholine bilayers-the effect of counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. deswater.com [deswater.com]
- 8. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistence against benzalkonium chloride promotes rapid evolution of tolerance during periodic disinfection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyldodecyldimethylammonium Chloride Dihydrate in Cosmetic Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyldodecyldimethylammonium Chloride Dihydrate as a preservative in cosmetic formulations. This document details its antimicrobial efficacy, safety profile, and relevant experimental protocols to guide researchers and formulation scientists in its effective and safe application.
Introduction
This compound is a quaternary ammonium compound with broad-spectrum antimicrobial activity.[1][2] It belongs to the family of benzalkonium chlorides, which are widely utilized in cosmetic and personal care products as preservatives to inhibit the growth of bacteria, yeasts, and molds, thereby ensuring product safety and extending shelf life.[3] Its cationic surfactant properties also contribute to its function as a cleansing and foaming agent in certain formulations.[3]
Antimicrobial Efficacy
This compound is effective against a wide range of microorganisms commonly found as contaminants in cosmetic products. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[4][5]
Quantitative Antimicrobial Data
The following tables summarize the available data on the antimicrobial efficacy of benzalkonium chloride, the class of compounds to which this compound belongs.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride Against Common Contaminants
| Microorganism | MIC (ppm) | Reference |
| Listeria monocytogenes | 0.25 - 20.00 | [6][7] |
| Staphylococcus aureus | 4 - 64 | [8] |
| Pseudomonas aeruginosa | 4 - 64 | [8] |
| Escherichia coli | 85.3 - 298.7 | [9] |
| Candida albicans | 4 - 5.3 | [9] |
Table 2: Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride
| Microorganism | MBC (ppm) | Reference |
| Listeria monocytogenes | 0.50 - 20.00 | [6][7] |
Note: The efficacy of this compound can be influenced by the formulation matrix, pH, and the presence of other ingredients.[10][11] It is crucial to perform preservative efficacy testing on the final cosmetic formulation.
Safety and Regulatory Profile
Toxicological Summary
| Endpoint | Result | Reference |
| Acute Oral Toxicity | Harmful if swallowed.[12][13] | [12][13] |
| Skin Irritation/Corrosion | Can cause severe skin burns at high concentrations.[2][13][14] | [2][13][14] |
| Eye Irritation/Corrosion | Risk of serious eye damage.[2][14][15] | [2][14][15] |
| Skin Sensitization | May act as a sensitizer. | [16][17] |
Regulatory Status
-
European Union: Benzalkonium Chloride is permitted for use in cosmetic products with concentration limits. In rinse-off hair care products, the maximum authorized concentration is 3%, while in other products, it is 0.1%.
-
United States: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Benzalkonium Chloride is safe as a cosmetic ingredient at concentrations up to 0.1%.[3]
Experimental Protocols
Preservative Efficacy Testing (Challenge Test)
This protocol is based on the principles of ISO 11930 and USP <51> to assess the antimicrobial protection of a cosmetic product.[4][18]
Objective: To determine the effectiveness of this compound in a cosmetic formulation to resist microbial contamination.
Materials:
-
Test product containing this compound.
-
Challenge microorganisms: Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), and Escherichia coli (ATCC 8739).[18]
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile containers, pipettes, and loops.
-
Incubators.
Procedure:
-
Preparation of Inoculum: Culture the challenge microorganisms to achieve a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Introduce a small volume of each microbial suspension into separate, pre-weighed samples of the cosmetic product to achieve an initial concentration of 10⁵ to 10⁶ CFU/g or mL.
-
Incubation: Store the inoculated product samples at a controlled temperature (typically 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using plate count methods.
-
Evaluation: Compare the microbial counts at each interval to the initial count to determine the log reduction.
Acceptance Criteria (ISO 11930 - Criteria A):
-
Bacteria: ≥ 3 log reduction by day 7, and no increase thereafter.
-
Yeast: ≥ 1 log reduction by day 14, and no increase thereafter.
-
Mold: No increase from the initial count at day 14 and a ≥ 1 log reduction at 28 days.[4]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
Objective: To assess the skin irritation potential of a cosmetic formulation containing this compound.[1][14]
Materials:
-
Reconstructed human epidermis (RhE) tissue models.
-
Test formulation.
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Negative control (e.g., Phosphate Buffered Saline).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Isopropanol.
-
Multi-well plates.
Procedure:
-
Pre-incubation: Place the RhE tissues in a multi-well plate with culture medium and incubate for a specified period.
-
Application of Test Material: Apply the test formulation, positive control, and negative control topically to the surface of the RhE tissues.
-
Incubation: Incubate the treated tissues for a defined exposure time (e.g., 60 minutes).
-
Rinsing and Post-incubation: Thoroughly rinse the test materials from the tissue surface and incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).
-
MTT Assay: Transfer the tissues to a solution of MTT and incubate. Viable cells will reduce the MTT to a blue formazan precipitate.
-
Extraction and Measurement: Extract the formazan from the tissues using isopropanol and measure the optical density (OD) using a spectrophotometer.
-
Calculation of Cell Viability: Express the viability of the treated tissues as a percentage of the negative control.
Interpretation: A mean tissue viability of ≤ 50% is indicative of a skin irritant.[14]
Acute Eye Irritation/Corrosion Test (OECD 405)
Objective: To determine the potential for a cosmetic formulation containing this compound to cause eye irritation or corrosion.[18][19]
Note: This is an in vivo test and should only be considered when in vitro methods are not applicable. Ethical considerations and animal welfare must be prioritized.
Materials:
-
Albino rabbits.
-
Test formulation.
-
Topical anesthetic.
-
Systemic analgesics.
Procedure:
-
Animal Selection and Preparation: Use healthy, young adult albino rabbits. Acclimatize the animals to the laboratory conditions.
-
Initial Test (Single Animal): Instill a single dose of the test formulation into the conjunctival sac of one eye of a single rabbit. The other eye serves as a control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.[19] Score the ocular lesions (cornea, iris, and conjunctiva) according to a standardized grading system.
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, confirm the response in up to two additional animals.[19]
-
Pain Management: Administer topical anesthetics before application and systemic analgesics throughout the observation period to minimize pain and distress.
Interpretation: The classification of the substance's irritancy is based on the severity and reversibility of the ocular lesions observed.
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound, as a quaternary ammonium compound, is primarily due to its cationic nature, which facilitates its interaction with the negatively charged components of microbial cell membranes.
Formulation and Stability Considerations
This compound is a water-soluble ingredient.[10] Its stability and efficacy can be influenced by several factors in a cosmetic formulation:
-
pH: It is stable over a wide pH range, typically from 4 to 10.[10]
-
Compatibility: As a cationic surfactant, it may be incompatible with anionic ingredients, which can lead to precipitation and loss of antimicrobial activity. Compatibility studies with all formulation components are essential.
-
Emulsion Stability: In emulsion systems (creams, lotions), the partitioning of the preservative between the oil and water phases is critical for its efficacy. The majority of the preservative should reside in the aqueous phase where microbial growth is most likely to occur. The stability of the emulsion itself is also crucial, as any phase separation can compromise the preservative system.[10]
-
Hydrolysis: While generally stable, hydrolysis can occur under extreme pH and temperature conditions, potentially affecting its long-term efficacy.[2][15] Stability testing of the final formulation under accelerated conditions (e.g., elevated temperatures) is recommended.
These application notes are intended to provide a comprehensive guide for the use of this compound in cosmetic preservation. It is imperative that all formulations undergo rigorous testing to ensure both safety and efficacy.
References
- 1. Microbial contamination and preservative efficacy of topical creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Water-in-Oil Emulsions as Delivery Vehicles and Testing with a Natural Antimicrobial Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijhsr.org [ijhsr.org]
- 10. Development of multiple W/O/W emulsions as dermal carrier system for oligonucleotides: effect of additives on emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzododecinium Chloride | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. qlaboratories.com [qlaboratories.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Structure and stability of W1/O/W2 emulsions as influenced by WPC and NaCl in inner aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyldodecyldimethylammonium Chloride Dihydrate for Bactericidal Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the bactericidal concentration of Benzyldodecyldimethylammonium chloride dihydrate (BDAC).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with BDAC.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC/MBC Results | Inoculum Size Variation: The initial concentration of bacteria can significantly impact the apparent efficacy of the disinfectant.[1] | Ensure the bacterial inoculum is standardized for every experiment, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[1][2] |
| Contamination: Contamination of the growth medium or bacterial culture will lead to unreliable results. | Always use aseptic techniques. Include a sterility control (medium with no bacteria) and a growth control (medium with bacteria but no BDAC) in each assay to verify the purity of your materials.[3][4] | |
| Improper Serial Dilution: Errors in the serial dilution of BDAC will lead to incorrect final concentrations in the assay. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh stock solution for each experiment.[1] | |
| Higher than Expected MIC/MBC Values (Reduced Efficacy) | Presence of Interfering Substances: Organic matter, such as proteins, carbohydrates, and fats, can neutralize or reduce the activity of quaternary ammonium compounds like BDAC.[5] | Ensure that all glassware is thoroughly cleaned and that the experimental medium does not contain components that may interfere with BDAC activity. If testing in a complex medium is necessary, be aware that higher concentrations of BDAC may be required. |
| Water Hardness: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can reduce the efficacy of some disinfectants.[6] | Use sterile, deionized, or distilled water for the preparation of all solutions and media to ensure consistency. | |
| pH of the Medium: The bactericidal activity of quaternary ammonium compounds can be influenced by pH.[6] | Maintain a consistent and controlled pH of the growth medium across all experiments to ensure reproducibility. | |
| No Bacterial Growth in Growth Control Wells | Inactive Bacterial Culture: The bacterial inoculum may not be viable. | Use a fresh bacterial culture grown to the appropriate phase (typically mid-logarithmic phase) for the inoculum. |
| Residual Disinfectant on Equipment: Improperly cleaned labware may contain residual cleaning agents that inhibit bacterial growth. | Ensure all labware is thoroughly rinsed with sterile deionized water before use. | |
| Difficulty Dissolving BDAC | Low Solubility in Aqueous Solutions: BDAC may not readily dissolve in the testing medium. | If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. For substances that are difficult to dissolve in water, a small amount of a solvent like DMSO (up to 1%) may be used, but a solvent control should be included in the experiment to ensure it does not affect bacterial growth.[7] |
Frequently Asked Questions (FAQs)
What is this compound (BDAC) and how does it work?
This compound is a quaternary ammonium compound (QAC) that acts as a cationic surfactant.[8] It exhibits broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[2] Its primary mechanism of action involves the disruption of the bacterial cell membrane. The positively charged head of the BDAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to disorganization, increased permeability, and leakage of essential intracellular contents, ultimately causing cell death.[8][9]
What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
-
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] It indicates the bacteriostatic (growth-inhibiting) potential of the compound.
-
Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][12] It is determined by sub-culturing from the clear wells of an MIC assay onto fresh, antibiotic-free agar plates.[12] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]
Which bacterial strains are susceptible to BDAC?
BDAC has a broad spectrum of activity. It is effective against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria.[13] It has been shown to be effective against strains such as Pseudomonas fluorescens[8], Staphylococcus aureus[13], and antibiotic-resistant strains like MRSA.[14]
What is a typical effective concentration range for BDAC?
The effective concentration of BDAC is dependent on the target microorganism and the experimental conditions. For example, against Pseudomonas fluorescens, the MIC has been reported as 20 mg/L and the MBC as 10 mg/L.[8] However, these values can be influenced by factors such as the presence of organic matter and the initial bacterial concentration.[5][13] It is crucial to determine the optimal concentration for your specific application and bacterial strain through MIC and MBC assays.
Can bacteria develop resistance to BDAC?
Yes, bacteria can develop resistance to quaternary ammonium compounds like BDAC.[13] Resistance mechanisms can include changes in the cell membrane composition, upregulation of efflux pumps that actively remove the compound from the cell, and biofilm formation.[3] To mitigate the development of resistance, it is important to use BDAC at effective bactericidal concentrations and not at sub-lethal concentrations.[15]
Quantitative Data Summary
The following table summarizes the bactericidal efficacy of Benzyldimethyldodecylammonium chloride (BDMDAC), a form of BDAC, against Pseudomonas fluorescens.
| Parameter | Concentration (mg/L) | Effect | Reference |
| MIC | 20 | Inhibits visible growth | [8] |
| MBC | 10 | Kills ≥99.9% of the initial inoculum | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol is adapted from standard broth microdilution procedures.[2][4][7][14][16]
Materials:
-
This compound (BDAC)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain of interest
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute this adjusted suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
-
Preparation of BDAC Dilutions:
-
Prepare a stock solution of BDAC in the appropriate broth at twice the highest concentration to be tested.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the 2x BDAC stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the BDAC dilutions. This will bring the final volume in each well to 200 µL and dilute the BDAC concentration by half to the desired final test concentrations.
-
Include a positive control (wells with broth and inoculum, but no BDAC) and a negative control (wells with broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.[4]
-
-
Reading the MIC:
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed following the determination of the MIC.[3][12]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (without any antimicrobial agent)
-
Sterile pipette tips or a multipronged inoculating device
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for the bacterium for 24-48 hours.
-
-
Determining the MBC:
Visualizations
Caption: Workflow for determining MIC and MBC of BDAC.
Caption: BDAC disrupts the bacterial cell membrane.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajph.aphapublications.org [ajph.aphapublications.org]
- 7. protocols.io [protocols.io]
- 8. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 13. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
Technical Support Center: Benzyldodecyldimethylammonium Chloride Dihydrate (BDAC) Formulation
This guide provides troubleshooting advice and experimental protocols to help researchers, scientists, and drug development professionals prevent the precipitation of Benzyldodecyldimethylammonium chloride dihydrate (BDAC) in solution.
Troubleshooting Guide & FAQs
Q1: My BDAC solution has become cloudy or formed a precipitate. What are the common causes?
Precipitation of BDAC, a cationic surfactant, can be triggered by several factors. The most common causes include:
-
Temperature Fluctuations: The solubility of many quaternary ammonium compounds is temperature-dependent.[1] A decrease in temperature can lower its solubility, potentially causing it to precipitate out of solution.
-
Inappropriate pH: BDAC is most stable within a pH range of 4 to 10.[2] Solutions with pH values outside this range may lead to instability and precipitation.[1]
-
High Concentration: Exceeding the solubility limit of BDAC in a given solvent system will inevitably lead to precipitation. While its water solubility is high (≥ 100 mg/mL), this can be affected by other formulation components.[3]
-
Incompatible Formulation Components: As a cationic surfactant, BDAC can interact with anionic compounds (e.g., anionic surfactants, polymers, or salts) in the formulation. This interaction can form an insoluble complex, resulting in precipitation.
Q2: How does pH affect the stability of a BDAC solution?
The pH of the solution is a critical factor for maintaining the solubility of BDAC. Extreme pH conditions can potentially impact the compound's ionization state and overall stability in solution.[1] For optimal stability and to prevent precipitation, it is recommended to maintain the formulation's pH within the range of 4 to 10.[2]
Q3: Can temperature changes cause my BDAC to precipitate?
Yes, temperature is a key factor. The solubility of ionic compounds like BDAC generally increases with higher temperatures.[1] If a solution is prepared at an elevated temperature and then cooled, the solubility limit may be exceeded at the lower temperature, causing the compound to crystallize or precipitate. This is a common characteristic of surfactants.
Q4: I observed precipitation after adding another excipient to my BDAC solution. What is the likely cause?
This is often due to an ionic interaction. BDAC is a cationic (positively charged) molecule. If the added excipient is anionic (negatively charged), they can form a neutral, water-insoluble complex that precipitates from the solution. Always verify the ionic nature of all components in your formulation. Mixing BDAC with other fungicidals like chlorophenols should be avoided.[2]
Q5: What strategies can I employ to enhance the solubility of BDAC and prevent precipitation?
Several strategies can be effective:
-
pH and Temperature Control: Ensure the solution's pH is between 4 and 10 and avoid storing it at low temperatures.[1][2]
-
Use of Co-solvents: For complex formulations, especially those intended for in-vivo use, co-solvents can improve solubility. Common examples include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and ethanol.[2][3]
-
Incorporate Nonionic Surfactants: The addition of a nonionic surfactant can sometimes inhibit the precipitation of ionic surfactants.[4][5] These molecules can adsorb onto the forming precipitate crystals, slowing down their growth.[5]
-
Careful Formulation Design: Avoid mixing BDAC with anionic compounds. If their use is necessary, a systematic solubility study is required to find a stable concentration range.
Experimental Protocols
Protocol: Determining Optimal Solubility of BDAC
Objective: To systematically evaluate the impact of pH, temperature, and co-solvents on the solubility of this compound to prevent precipitation.
Materials:
-
This compound (BDAC)
-
Purified Water (e.g., Milli-Q or equivalent)
-
pH Buffers (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 10)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 300)
-
Temperature-controlled shaker or water bath
-
Calibrated pH meter
-
Vortex mixer
-
Clear glass vials
-
Analytical balance
Methodology:
-
Preparation of Stock Solutions:
-
Prepare buffered solutions at pH 4, 7, and 10.
-
Prepare co-solvent mixtures by volume with the buffered solutions (e.g., 10% Ethanol in pH 7 buffer, 20% Ethanol in pH 7 buffer).
-
-
Solubility Assessment:
-
Label vials for each condition to be tested (see Data Presentation table for an example matrix).
-
Add a pre-weighed excess amount of BDAC powder to 1 mL of each respective test solution in the labeled vials. An excess is critical to ensure saturation is reached.
-
Securely cap the vials and vortex vigorously for 1 minute to ensure initial dispersion.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperatures (e.g., 4°C, 25°C, and 40°C).
-
Allow the samples to equilibrate for at least 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Observation and Analysis:
-
After equilibration, visually inspect each vial for the presence of undissolved solid material. Centrifuge the vials at low speed (e.g., 2000 rpm for 5 minutes) to pellet any undissolved solid.
-
Record the observations as "Clear" (no precipitate) or "Precipitate" (solid material present).
-
(Optional) For quantitative analysis, carefully collect the supernatant and analyze the concentration of dissolved BDAC using a validated analytical method such as HPLC-UV.
-
Data Presentation
The results from the experimental protocol can be summarized in a table for clear comparison of conditions.
| Condition ID | pH | Co-solvent | Co-solvent Conc. (%) | Temperature (°C) | Visual Observation |
| 1 | 7.0 | None | 0 | 4 | Precipitate |
| 2 | 7.0 | None | 0 | 25 | Clear |
| 3 | 7.0 | None | 0 | 40 | Clear |
| 4 | 4.0 | None | 0 | 25 | Clear |
| 5 | 10.0 | None | 0 | 25 | Clear |
| 6 | 7.0 | Ethanol | 10 | 4 | Clear |
| 7 | 7.0 | PEG 300 | 20 | 4 | Clear |
| 8 | >11.0 | None | 0 | 25 | Precipitate |
Visual Workflow
The following diagram outlines a logical troubleshooting workflow to address the precipitation of BDAC in solution.
Caption: Troubleshooting workflow for BDAC precipitation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Benzyldodecyldimethylammonium Chloride Dihydrate (BDDA) Interference in Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from Benzyldodecyldimethylammonium chloride dihydrate (BDDA) in fluorescence-based assays. BDDA, a quaternary ammonium compound (QAC) with surfactant properties, can introduce artifacts in fluorescence measurements, leading to inaccurate results.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to identify, characterize, and mitigate these interferences.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing step-by-step instructions to resolve common problems.
Question 1: My fluorescence signal decreases significantly when I add BDDA to my assay. Is this expected, and how can I confirm it's an interference?
Answer:
A decrease in fluorescence signal upon the addition of a compound like BDDA can be indicative of fluorescence quenching or the inner filter effect.[4][5][6] BDDA, as a cationic surfactant, may interact with the fluorophore or other assay components, leading to a reduction in the measured fluorescence.[2] To determine the cause, a series of control experiments are recommended.
Experimental Protocol: Characterizing Fluorescence Signal Decrease
-
Compound Autofluorescence Check:
-
Prepare a sample of BDDA in the assay buffer at the same concentration used in your experiment, without the fluorophore.
-
Measure the fluorescence spectrum of this sample using the same excitation and emission wavelengths as your assay.
-
If a significant signal is detected, BDDA itself is fluorescent at your assay's wavelengths, which could contribute to the background and affect results.
-
-
Fluorescence Quenching Assay:
-
Prepare a series of solutions containing a constant concentration of your fluorophore and increasing concentrations of BDDA.
-
Measure the fluorescence intensity of each sample.
-
A systematic decrease in fluorescence intensity with increasing BDDA concentration suggests quenching.[6] This can be further analyzed using a Stern-Volmer plot to determine the quenching mechanism (static or dynamic).[7]
-
-
Inner Filter Effect Assessment:
-
The inner filter effect occurs when the interfering compound absorbs light at the excitation or emission wavelength of the fluorophore.[8][9][10]
-
Measure the absorbance spectrum of BDDA at the concentration used in your assay.
-
If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is likely contributing to the signal decrease.[11][12]
-
Correction methods based on the absorbance values can be applied to the fluorescence data.[8][9][10]
-
Question 2: I observe an unexpected increase in fluorescence signal in the presence of BDDA. What could be the cause?
Answer:
An increase in fluorescence can be due to the intrinsic fluorescence of BDDA (autofluorescence) or interactions that enhance the quantum yield of your fluorophore.
Experimental Protocol: Investigating Fluorescence Signal Increase
-
Confirm BDDA Autofluorescence:
-
Follow the protocol for the "Compound Autofluorescence Check" described in Question 1. A positive signal confirms that BDDA is contributing to the overall fluorescence.
-
-
Evaluate Environmental Effects:
-
As a surfactant, BDDA can form micelles, creating a non-polar microenvironment that may enhance the fluorescence of certain dyes.[1][3]
-
To test this, you can perform your assay with a different class of surfactant (e.g., a non-ionic surfactant) to see if a similar effect is observed.
-
Alternatively, altering the buffer conditions (e.g., ionic strength) may disrupt micelle formation and affect the fluorescence enhancement.
-
Question 3: My results are inconsistent and have high variability when BDDA is present. How can I improve the reproducibility of my assay?
Answer:
High variability can be caused by the surfactant properties of BDDA, leading to issues like precipitation of assay components or inconsistent micelle formation.
Experimental Protocol: Improving Assay Reproducibility
-
Solubility and Precipitation Check:
-
Visually inspect your assay wells for any signs of precipitation after adding BDDA.
-
Centrifuge the assay plate and check for a pellet.
-
If precipitation is observed, consider optimizing the buffer composition (e.g., adding a co-solvent) or reducing the concentration of BDDA or other assay components.
-
-
Optimize Incubation Times and Mixing:
-
Ensure thorough mixing after the addition of BDDA to promote homogeneity.
-
Optimize the incubation time after BDDA addition to allow the system to reach equilibrium before measurement.
-
-
Consider Alternative Assay Formats:
-
If variability persists, consider switching to an assay technology that is less susceptible to interference from surfactants, such as time-resolved fluorescence (TRF) or bioluminescence-based assays.[13]
-
Frequently Asked Questions (FAQs)
What is this compound (BDDA)?
This compound is a quaternary ammonium compound.[8][9] It is used as a biocide and has surfactant properties.[10]
How can a surfactant like BDDA interfere with a fluorescence assay?
Surfactants can interfere in several ways:
-
Quenching: The surfactant molecules can interact with the fluorophore and reduce its fluorescence intensity.[2][6]
-
Environmental Effects: Surfactants can form micelles, creating a different microenvironment around the fluorophore that can either enhance or decrease its fluorescence.[1][3]
-
Inner Filter Effect: The surfactant may absorb light at the excitation or emission wavelengths of the fluorophore, leading to a decrease in the measured signal.[8][9][10]
-
Precipitation: Surfactants can cause proteins or other assay components to precipitate, leading to light scatter and inconsistent results.[14]
What are the key mechanisms of fluorescence assay interference?
The primary mechanisms of interference in fluorescence assays are:
-
Autofluorescence: The interfering compound itself is fluorescent and emits light at the same wavelength as the assay's fluorophore.[15][16]
-
Fluorescence Quenching: The interfering compound deactivates the excited state of the fluorophore, reducing its emission.[6]
-
Inner Filter Effect: The interfering compound absorbs the excitation or emission light, reducing the amount of light that reaches the detector.[8][9][10]
How can I choose a suitable fluorophore to minimize interference from BDDA?
To minimize potential interference, consider the following when selecting a fluorophore:
-
Spectral Overlap: Choose a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of BDDA.
-
Red-Shifted Dyes: Compounds are generally less likely to be fluorescent at longer wavelengths.[17][18] Using red-shifted fluorophores can often reduce the chances of autofluorescence interference.[17]
Data Presentation
Table 1: Spectral Properties of Common Fluorophores
This table provides the excitation and emission maxima for a selection of common fluorescent dyes. This information can be used to assess the potential for spectral overlap with BDDA's absorbance spectrum.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein (FITC) | 495 | 520 |
| Rhodamine B | 554 | 576 |
| Cyanine3 (Cy3) | 552 | 570 |
| Cyanine5 (Cy5) | 649 | 670 |
| Alexa Fluor 488 | 495 | 519 |
| Alexa Fluor 555 | 555 | 565 |
| Alexa Fluor 647 | 650 | 668 |
Data sourced from various publicly available resources.[19][20][21][22][23]
Visualizations
Caption: Troubleshooting workflow for BDDA interference.
Caption: Potential mechanisms of BDDA interference.
References
- 1. Surfactant-induced fluorescence changes in fluorescein dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 4. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ATTO-TEC GmbH - Fluorescence Quenching [atto-tec.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. static.horiba.com [static.horiba.com]
- 9. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence spectroscopic profiling of compound libraries. | Semantic Scholar [semanticscholar.org]
- 19. abcam.com [abcam.com]
- 20. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 22. eurofinsgenomics.com [eurofinsgenomics.com]
- 23. Fluorophore Selection Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Overcoming Bacterial Resistance to Benzyldodecyldimethylammonium Chloride Dihydrate (BDAC) In Vitro
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding bacterial resistance to Benzyldodecyldimethylammonium chloride dihydrate (BDAC), a widely used quaternary ammonium compound (QAC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Benzyldodecyldimethylammonium chloride (BDAC) and how does it work?
This compound is a cationic surfactant and a member of the quaternary ammonium compound (QAC) family of biocides.[1][2] Its primary mechanism of action involves disrupting bacterial cell membranes.[3][4] The positively charged nitrogen atom in BDAC interacts with the negatively charged components of the bacterial cell surface. This binding, driven by ionic and hydrophobic interactions, leads to the dissociation of lipid bilayers, increased membrane permeability, and leakage of essential cytoplasmic contents, ultimately causing cell death.[1][5][6] Depending on its concentration, BDAC can have either bacteriostatic (growth-inhibiting) or bactericidal (killing) properties.[1][2]
Q2: What are the primary mechanisms of bacterial resistance to BDAC?
Bacteria can develop resistance to BDAC and other QACs through several mechanisms:[7]
-
Efflux Pumps: This is a major mechanism of resistance.[8] Bacteria utilize membrane proteins to actively pump BDAC out of the cell, preventing it from reaching its target concentration at the cell membrane.[9][10] Overexpression of genes encoding these pumps (e.g., mexCD-oprJ, mdrL, bcrABC) is a common adaptation.[11][12][13]
-
Biofilm Formation: Bacteria encased in a biofilm—a matrix of exopolysaccharides, DNA, and proteins—exhibit significantly increased resistance.[14][15] The biofilm matrix acts as a physical barrier, preventing BDAC from penetrating and reaching the cells within.[14] Bacteria within biofilms can be 10 to 1,000 times more resistant than their planktonic (free-floating) counterparts.[14]
-
Cell Envelope Modifications: Changes to the bacterial cell wall or outer membrane composition, such as alterations in lipopolysaccharides (LPS) or membrane proteins, can reduce BDAC uptake or binding.[7][16]
-
Plasmid-Encoded Resistance: Resistance genes, particularly those for efflux pumps like the qac genes, can be located on mobile genetic elements such as plasmids.[9][13] This facilitates the transfer of resistance between bacteria.
Q3: Can exposure to sub-lethal concentrations of BDAC lead to antibiotic resistance?
Yes, exposure to sub-inhibitory concentrations of BDAC can promote cross-resistance to clinically relevant antibiotics.[10][11][17] This occurs because the mechanisms used to resist BDAC, particularly the overexpression of multidrug efflux pumps, can also expel various antibiotics from the bacterial cell.[10][11] For instance, studies have shown that bacteria adapted to resist benzalkonium chloride also exhibit increased resistance to antibiotics like ciprofloxacin.[8][17][18]
Section 2: Troubleshooting Experimental Issues
Q1: My Minimum Inhibitory Concentration (MIC) values for BDAC are inconsistent or higher than expected. What could be the cause?
Inconsistent or high MIC values can stem from several factors. Use the following logic to troubleshoot the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. Bacterial resistance to Quaternary Ammonium Compounds (QAC) disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ebi.ac.uk [ebi.ac.uk]
- 7. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between Resistance of Pseudomonas aeruginosa to Benzalkonium Chloride and Expression of efflux pump genes | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 9. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Efflux Pumps in Adaptation and Resistance of Listeria monocytogenes to Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux pump-mediated benzalkonium chloride resistance in Listeria monocytogenes isolated from retail food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 15. Role of Biofilm in Bacterial Infection and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzalkonium Chloride Promotes Antibiotic Resistance | Science 2.0 [science20.com]
- 18. japsonline.com [japsonline.com]
Stability of Benzyldodecyldimethylammonium chloride dihydrate solutions under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyldodecyldimethylammonium chloride dihydrate (BDAC) solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of BDAC solutions.
Issue 1: Unexpected Degradation of BDAC Solution
If you observe a loss of potency or the appearance of unknown peaks in your chromatograms, your BDAC solution may be degrading. Consider the following potential causes and solutions.
-
Improper Storage Temperature: BDAC solutions are susceptible to degradation at elevated temperatures.
-
Incorrect pH: The stability of BDAC is pH-dependent.
-
Solution: Maintain the pH of your solution within a range of 4 to 10 for optimal stability.[3]
-
-
Exposure to Light: Prolonged exposure to light can lead to photodegradation.
-
Solution: Protect BDAC solutions from light by storing them in amber vials or in the dark.
-
-
Incompatible Materials: Contact with strong acids, alkalis, or oxidizing and reducing agents can cause degradation.
-
Solution: Ensure that all containers and equipment are made of compatible materials, such as glass or appropriate plastics, and avoid contamination with reactive chemicals.[4]
-
Issue 2: Inaccurate Quantification of BDAC by HPLC
Inaccurate or inconsistent results in your HPLC analysis can arise from several factors related to the analytical method.
-
Non-Stability-Indicating Method: Your current HPLC method may not be able to separate the intact BDAC from its degradation products.
-
Solution: Implement a validated stability-indicating HPLC method. A suitable method is detailed in the "Experimental Protocols" section below.
-
-
Improper Sample Preparation: The concentration of your sample may be outside the linear range of the method, or the diluent may be inappropriate.
-
System Suitability Failure: The HPLC system may not be performing optimally.
-
Solution: Before running samples, perform a system suitability test. Key parameters to check include theoretical plates (should be >2000), tailing factor (should be <2.5), and the relative standard deviation (%RSD) of replicate injections (should be <2.0%).[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for BDAC solutions?
A1: For long-term storage (up to 6 months), it is recommended to store BDAC solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[1] All solutions should be stored under nitrogen and protected from moisture.[1] For daily use, keep solutions in a cool, dry, and well-ventilated place, away from direct sunlight.[2][4]
Q2: What are the known degradation products of BDAC?
A2: Under various stress conditions, BDAC can degrade through pathways such as C-N bond cleavage, dealkylation, and demethylation. This can result in the formation of several degradation products, including:
-
Benzyldimethylamine
-
Benzylmethylamine
-
Benzylamine
-
Benzaldehyde
-
Benzoic acid[6]
Q3: How can I perform a forced degradation study on my BDAC solution to validate my analytical method?
A3: A forced degradation study can be performed by subjecting the BDAC solution to various stress conditions to intentionally induce degradation. This helps to demonstrate the specificity of your analytical method. A typical protocol is provided in the "Experimental Protocols" section. The goal is to achieve a target degradation of 5-20%.[7]
Q4: Is BDAC sensitive to light?
A4: Yes, like many quaternary ammonium compounds, BDAC can be sensitive to light. It is recommended to conduct photostability studies as per ICH Q1B guidelines and to always protect solutions from light during storage and handling.[8][9][10][11][12]
Data Presentation
Table 1: Summary of Forced Degradation Studies on Benzalkonium Chloride in an Ophthalmic Solution
| Stress Condition | Reagent and Conditions | Exposure Time | % Assay of Benzalkonium Chloride |
| Acid Hydrolysis | 1M HCl | 60 minutes | 95.46% |
| Base Hydrolysis | 0.01M NaOH | 60 minutes | 47.44% |
| Oxidation | 30% H₂O₂ | 60 minutes | 97.60% |
| Thermal | Dry Heat at 65°C | Not Specified | 99.11% |
Data adapted from a study on betaxolol eye drops containing benzalkonium chloride.[4]
Experimental Protocols
1. Stability-Indicating HPLC Method for Benzyldodecyldimethylammonium Chloride
This method is suitable for the quantification of BDAC and its separation from potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250mm x 4.6mm, 5µm particle size (e.g., Cosmosil).[5]
-
Mobile Phase:
-
Buffer: Dissolve 5.0 mL of orthophosphoric acid in 1000 mL of water, add 1.0 mL of triethylamine, and adjust the pH to 5.0 with 5N NaOH solution.
-
Mobile Phase Composition: Acetonitrile : Buffer (45:55 v/v).[5]
-
-
Flow Rate: 1.5 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 20-30 µL.[5]
-
Sample Preparation: Dilute the BDAC solution with the mobile phase to a concentration within the linear range of the assay (e.g., 50 µg/mL).
2. Forced Degradation Study Protocol
This protocol can be used to generate degradation products of BDAC to demonstrate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
To 5 mL of the BDAC solution, add 5 mL of 1M HCl.
-
Allow the mixture to stand for 60 minutes at room temperature.[4]
-
Neutralize the solution with an appropriate volume of NaOH solution.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 5 mL of the BDAC solution, add 5 mL of 0.01M NaOH.
-
Allow the mixture to stand for 60 minutes at room temperature.[4]
-
Neutralize the solution with an appropriate volume of HCl solution.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 5 mL of the BDAC solution, add 5 mL of 30% H₂O₂.
-
Allow the mixture to stand for 60 minutes at room temperature.[4]
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the BDAC solution in an oven at 65°C.[4]
-
After a specified time (e.g., 24 hours), remove the solution and allow it to cool to room temperature.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose the BDAC solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]
-
A control sample should be protected from light.
-
After exposure, dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Visualizations
Caption: Proposed degradation pathway of Benzyldodecyldimethylammonium Chloride.
Caption: General workflow for a forced degradation study of BDAC.
References
- 1. japsonline.com [japsonline.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sgs.com [sgs.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ikev.org [ikev.org]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Quenching Effect of Benzyldodecyldimethylammonium Chloride Dihydrate in Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the quenching effect of Benzyldodecyldimethylammonium chloride dihydrate (BDDA) in enzymatic assays. BDDA, a quaternary ammonium compound, is utilized as a biocide and surfactant and can interfere with common assay technologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDDA) and why might it be in my assay?
This compound (BDDA) is a cationic surfactant and antiseptic agent.[1] It may be intentionally included in formulations as a preservative or biocide, or it could be an unintended contaminant from laboratory equipment or reagents. Its surfactant properties can also lead to its use in sample preparation.
Q2: What is the "quenching effect" in the context of enzymatic assays?
In enzymatic assays, quenching refers to any process that decreases the measured signal (e.g., fluorescence or luminescence) without inhibiting the enzyme's catalytic activity itself.[2] This leads to an underestimation of enzyme activity and can be a significant source of experimental error. Quenching can occur through various mechanisms, including absorption of excitation or emission light, or direct interaction with the fluorescent or luminescent substrate or product.[2]
Q3: How does BDDA cause a quenching effect?
As a quaternary ammonium compound, BDDA possesses a positively charged head group and a long hydrophobic tail. This amphiphilic nature allows it to interact with various components of an enzymatic assay, potentially leading to quenching through several mechanisms:
-
Direct Interaction with Fluorophores/Luminophores: BDDA may directly interact with the fluorescent or luminescent molecules used in the assay, leading to a non-radiative decay of the excited state and thus a decrease in signal.
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), BDDA can form micelles that may sequester the substrate, enzyme, or the fluorescent/luminescent product, altering their spectroscopic properties.
-
Enzyme Denaturation: While not a direct quenching of the signal molecule, high concentrations of surfactants like BDDA can denature the enzyme, leading to a true decrease in enzymatic activity, which can be mistaken for quenching.
-
Alteration of Reaction Environment: BDDA can change the polarity and viscosity of the assay buffer, which can affect the quantum yield of the fluorophore or luminophore.
Q4: Are certain types of enzymatic assays more susceptible to interference by BDDA?
Yes, assays that rely on fluorescence or luminescence detection are particularly vulnerable to quenching by compounds like BDDA. Absorbance-based assays can also be affected if BDDA or its complexes absorb light at the same wavelength as the product being measured.
Q5: What are the typical concentrations at which BDDA might cause interference?
The concentration at which BDDA interferes with an assay can vary widely depending on the specific assay components, buffer conditions, and the type of detection method used. Even low micromolar concentrations of similar quaternary ammonium compounds have been shown to inhibit enzymatic reactions. For instance, the half-saturation inhibition constant (EC50) for benzalkonium chloride (a close relative of BDDA) in activated sludge has been observed to be in the range of 0.12 to 3.60 mg/L.[3]
Troubleshooting Guide
Issue 1: Lower than expected signal in a fluorescence- or luminescence-based enzymatic assay.
This is a classic symptom of quenching. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal in enzymatic assays.
Detailed Steps:
-
Confirm Quenching with Controls:
-
"No Enzyme" Control: Prepare a reaction mixture containing the assay buffer, substrate, and BDDA at the concentration present in your experimental samples, but without the enzyme. If the signal is lower compared to a control without BDDA, it indicates direct quenching of the substrate or product.
-
"Substrate Only" Control: In a plate reader, measure the fluorescence or luminescence of the substrate in the assay buffer with and without BDDA. A decrease in signal in the presence of BDDA points to a direct interaction.
-
-
Mitigation Strategies:
-
Reduce BDDA Concentration: If possible, lower the concentration of BDDA in your samples. This might involve dilution or using an alternative preservative.
-
Change Assay Platform: If quenching is severe and the BDDA concentration cannot be altered, consider switching to a different detection method that is less susceptible to interference, such as an absorbance-based assay.
-
Standard Curve Correction: If the quenching effect is consistent and concentration-dependent, it may be possible to create a standard curve of the product in the presence of the interfering BDDA concentration to correct the experimental readings.
-
Issue 2: Non-linear or erratic enzyme kinetics.
Surfactants like BDDA can disrupt the normal behavior of enzymes, leading to unusual kinetic profiles.
Logical Relationship Diagram:
Caption: Investigating the cause of non-linear enzyme kinetics.
Detailed Steps:
-
Assess Enzyme Stability: Pre-incubate the enzyme with BDDA for varying amounts of time before adding the substrate. A time-dependent loss of activity suggests enzyme denaturation.
-
Investigate Substrate-BDDA Interactions: Use techniques like dynamic light scattering (DLS) to check for the formation of micelles and potential sequestration of the substrate at the BDDA concentrations used.
-
Optimize Assay Buffer:
-
Include a Non-ionic Surfactant: Sometimes, the addition of a mild, non-ionic surfactant (e.g., Triton X-100 or Tween 20) at a concentration below its CMC can help to prevent non-specific interactions and stabilize the enzyme.
-
Adjust Ionic Strength: Modifying the salt concentration of the buffer can sometimes mitigate the interactions between the cationic BDDA and assay components.
-
Quantitative Data on Quaternary Ammonium Compound Interference
While specific data for BDDA is limited in the public domain, the following table summarizes reported inhibitory concentrations for the closely related benzalkonium chloride (BAC) in various biological systems, which can serve as a reference.
| Compound | Assay/System | Parameter | Concentration | Reference |
| Benzalkonium Chloride (BAC) | Activated Sludge Respiration | EC50 | 0.12 - 3.60 mg/L | [3] |
| Benzalkonium Chloride (BAC) | E. coli membrane permeabilization | EC50 | Step 1: 10.5 µg/mL, Step 2: 25.4 µg/mL | [4] |
| Benzalkonium Chloride (BAC) | Acetylcholinesterase Inhibition | Linear Range | 1.4 x 10⁻⁶ - 7.0 x 10⁻⁶ mol/L | [5] |
Experimental Protocols
Protocol 1: Luciferase Assay to Test for BDDA Interference
This protocol is adapted from standard luciferase assay procedures to include steps for identifying interference from BDDA.[6][7]
Materials:
-
Luciferase enzyme
-
Luciferin substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and ATP)
-
BDDA stock solution
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare working solutions of luciferase, luciferin, and BDDA in the assay buffer.
-
Set up Controls and Experimental Wells:
-
Control (No BDDA): 50 µL assay buffer + 10 µL luciferase + 40 µL luciferin.
-
BDDA Control (No Enzyme): 50 µL assay buffer containing BDDA + 10 µL buffer (instead of enzyme) + 40 µL luciferin.
-
Experimental: 50 µL assay buffer containing various concentrations of BDDA + 10 µL luciferase + 40 µL luciferin.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the luminescence using a luminometer with a 1-10 second integration time.
-
Data Analysis: Compare the signal from the experimental wells to the controls. A significantly lower signal in the "BDDA Control (No Enzyme)" compared to a similar control without BDDA indicates direct quenching. A decrease in the experimental wells that cannot be accounted for by direct quenching suggests enzyme inhibition.
Protocol 2: Horseradish Peroxidase (HRP) Assay to Test for BDDA Interference
This protocol uses a common colorimetric HRP assay to assess interference.
Materials:
-
Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., phosphate-citrate buffer, pH 5.0)
-
BDDA stock solution
-
Clear, flat-bottom 96-well plate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of HRP, TMB, and BDDA in the assay buffer.
-
Set up Controls and Experimental Wells:
-
Control (No BDDA): 50 µL assay buffer + 10 µL HRP + 50 µL TMB.
-
BDDA Control (No Enzyme): 50 µL assay buffer containing BDDA + 10 µL buffer + 50 µL TMB.
-
Experimental: 50 µL assay buffer containing various concentrations of BDDA + 10 µL HRP + 50 µL TMB.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to all wells. The color will change from blue to yellow.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Analyze the data similarly to the luciferase assay. A change in the absorbance of the "BDDA Control (No Enzyme)" well compared to a control without BDDA suggests that BDDA is interfering with the colorimetric signal. A decrease in the experimental wells beyond this indicates an effect on the enzyme.
References
- 1. reframeDB [reframedb.org]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. Evaluation and modeling of benzalkonium chloride inhibition and biodegradation in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. moca.net.ua [moca.net.ua]
- 6. med.emory.edu [med.emory.edu]
- 7. Luciferase Assay System Protocol [promega.com]
Technical Support Center: Inactivation of Benzyldodecyldimethylammonium Chloride Dihydrate (BDDA-Cl) by Organic Matter
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the inactivation of Benzyldodecyldimethylammonium chloride dihydrate (BDDA-Cl) by organic matter during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDDA-Cl) and why is its inactivation by organic matter a concern?
A1: Benzyldodecyldimethylammonium chloride (BDDA-Cl), a quaternary ammonium compound (QAC), is a cationic surfactant widely used as an antimicrobial agent and disinfectant. Its efficacy relies on the positively charged nitrogen atom, which interacts with the negatively charged cell membranes of microorganisms, leading to cell lysis and death. Organic matter, which is rich in proteins, fats, and other complex molecules, can interact with and neutralize the positive charge of BDDA-Cl, thereby inactivating its antimicrobial properties. This is a significant concern in research and industrial settings as the presence of organic soil (e.g., blood, serum, soil, or food residue) can lead to disinfection failure.[1][2]
Q2: What types of organic matter are known to inactivate BDDA-Cl?
A2: A variety of organic substances can reduce the efficacy of BDDA-Cl. Common interfering substances encountered in experimental and real-world settings include:
-
Proteins: Bovine serum albumin (BSA) is frequently used in laboratory studies to simulate organic load and is known to decrease the bactericidal activity of QACs.[1]
-
Complex organic mixtures: Yeast extract, fetal bovine serum (FBS), and milk have been shown to interfere with disinfection.[1][3]
-
Humic acids: These are major components of soil organic matter and have a strong quenching effect on the antimicrobial action of QACs.[1]
-
Cellular debris and biofilms: The extracellular polymeric substances (EPS) in biofilms, which are rich in polysaccharides like alginic acid, can protect microorganisms from disinfectants.[1]
Q3: How does organic matter inactivate BDDA-Cl?
A3: The primary mechanism of inactivation is the interaction between the cationic head of the BDDA-Cl molecule and negatively charged components within the organic matter. This can occur through:
-
Adsorption: BDDA-Cl can adsorb to the surface of organic particles, making it unavailable to interact with microbial cells.[1][4]
-
Ionic Pairing: Anionic compounds present in organic matter can form ionic pairs with the cationic BDDA-Cl, neutralizing its charge and reducing its antimicrobial activity.[5]
This relationship can be visualized as a straightforward interaction where the active disinfectant is sequestered by the organic load, preventing it from reaching its microbial target.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected antimicrobial efficacy of BDDA-Cl. | Presence of residual organic matter in the experimental setup. | Ensure thorough cleaning of all surfaces and equipment to remove any organic soil before applying the disinfectant. In suspension tests, consider using washed and resuspended microbial cultures. |
| High variability in Minimum Bactericidal Concentration (MBC) or Minimum Inhibitory Concentration (MIC) values across replicate experiments. | Inconsistent levels of organic load between experiments. | Standardize the type and concentration of the organic load used in your assays. Utilize a well-defined artificial organic load, such as bovine serum albumin (BSA) or yeast extract, at a consistent concentration. |
| Complete loss of BDDA-Cl activity at concentrations that should be effective. | The concentration of the organic matter is too high for the given BDDA-Cl concentration. | Quantify the organic load if possible. Increase the concentration of BDDA-Cl or decrease the organic load to a level where efficacy is restored. Refer to standardized protocols (e.g., EN 1276) that specify organic load conditions.[1] |
| Discrepancy between results in pure culture and in a complex matrix (e.g., food sample, environmental sample). | The complex matrix contains a high and variable amount of interfering substances. | Characterize the organic content of your matrix. Perform validation experiments with and without the matrix to quantify the extent of inactivation. It may be necessary to develop a matrix-specific disinfection protocol. |
Quantitative Data Summary
The presence of organic matter generally leads to an increase in the Minimum Bactericidal Concentration (MBC) of QACs, indicating a reduction in their antimicrobial efficacy.
Table 1: Effect of Interfering Substances on the MBC of Benzalkonium Chloride (BAC) against P. fluorescens
| Interfering Substance | MBC of BAC (mg/L) |
| None (Control) | 35 |
| Alginic Acid | > 35 |
| Bovine Serum Albumin (BSA) | 35 |
| Humic Acids | > 35 |
| Yeast Extract | > 35 |
Data adapted from a study on the influence of interfering substances on the antimicrobial activity of selected quaternary ammonium compounds. The study used Benzalkonium Chloride, a mixture of alkyldimethylbenzylammonium chlorides, of which BDDA-Cl is a specific component.[1]
Table 2: Effect of Fetal Bovine Serum (FBS) on Viral Inactivation
| Virus | Organic Load | Log Reduction |
| Murine Norovirus (MNV-1) | None | >5.0 |
| Murine Norovirus (MNV-1) | 5% FBS | 3.6 |
| Hepatitis A Virus (HAV) | None | >5.0 |
| Hepatitis A Virus (HAV) | 5% FBS | Not significant |
Data adapted from a study on the inactivation of viruses by pulsed UV light, demonstrating the protective effect of organic matter. While the inactivation method is different, the principle of interference by organic load is transferable.[3]
Experimental Protocols
Protocol 1: Determination of BDDA-Cl Inactivation by Organic Matter (Suspension Test)
This protocol is a generalized method based on standardized disinfectant efficacy tests.
Objective: To quantify the reduction in antimicrobial activity of BDDA-Cl in the presence of a standardized organic load.
Materials:
-
This compound (BDDA-Cl) stock solution
-
Test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Sterile hard water or Phosphate Buffered Saline (PBS)
-
Organic load solution: 0.3% w/v Bovine Serum Albumin (BSA) for low soil conditions, or 3% w/v BSA for high soil conditions.
-
Neutralizing solution (e.g., Lecithin, Polysorbate 80)
-
Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
-
Sterile test tubes and pipettes
-
Incubator
Workflow Diagram:
Procedure:
-
Prepare Microbial Suspension: Culture the test microorganism and prepare a suspension in sterile hard water or PBS to a standardized cell density (e.g., 1.5 - 5.0 x 10⁸ CFU/mL).
-
Prepare Test Solutions: In separate sterile test tubes, prepare the experimental mixtures. For each concentration of BDDA-Cl to be tested, create two sets: one with the organic load and one without (control).
-
With Organic Load: Add 1 part organic load solution to 8 parts BDDA-Cl working solution.
-
Without Organic Load: Add 1 part sterile water to 8 parts BDDA-Cl working solution.
-
-
Inoculation: Add 1 part of the microbial suspension to each of the test solutions. The final volume will be 10 parts.
-
Contact Time: Allow the mixture to incubate at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 5 minutes).
-
Neutralization: After the contact time, transfer a specific volume of the mixture to a tube containing the neutralizing solution to stop the antimicrobial action of BDDA-Cl.
-
Plating and Incubation: Perform serial dilutions of the neutralized sample and plate onto agar plates. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Data Analysis: Count the number of colonies on the plates to determine the number of surviving microorganisms. Calculate the log reduction in microbial count for each BDDA-Cl concentration, both with and without the organic load. A significant difference in log reduction between the two conditions indicates inactivation by the organic matter.
Protocol 2: Quantifying BDDA-Cl Concentration
Objective: To determine the concentration of available BDDA-Cl in a solution, which can be used to measure its depletion in the presence of organic matter.
Method: Two-phase titration is a common method for quantifying cationic surfactants like BDDA-Cl.
Principle: The cationic surfactant (BDDA-Cl) is titrated with a standard anionic surfactant solution (e.g., sodium dodecyl sulfate, SDS) in a two-phase system (water and a non-polar solvent like chloroform) in the presence of a mixed indicator (a mixture of a cationic and an anionic dye). The endpoint is indicated by a color change in the organic phase.
Materials:
-
BDDA-Cl sample solution
-
Standardized sodium dodecyl sulfate (SDS) solution
-
Chloroform
-
Mixed indicator solution (e.g., methylene blue and eosin Y)
-
Buffer solution (to maintain a constant pH)
-
Separatory funnel or a stoppered flask
Procedure:
-
Pipette a known volume of the BDDA-Cl sample into the separatory funnel.
-
Add the buffer solution, mixed indicator, and chloroform.
-
Titrate with the standard SDS solution, shaking vigorously after each addition to allow for partitioning between the aqueous and organic phases.
-
The endpoint is reached when the color of the chloroform layer changes, for example, from blue to pink, indicating that all the BDDA-Cl has reacted with the SDS.
-
The concentration of BDDA-Cl can be calculated based on the volume of SDS used.
By measuring the BDDA-Cl concentration before and after exposure to organic matter (after separation of the solid organic phase, if applicable), the extent of its adsorption or inactivation can be quantified. Various chromatographic and spectrophotometric methods are also available for this purpose.[6]
References
- 1. The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. The Influence of Simulated Organic Matter on the Inactivation of Viruses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Combat Microbial Resistance to Quaternary Ammonium Compounds (QACs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to microbial resistance to Quaternary Ammonium Compounds (QACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of microbial resistance to QACs?
A1: Microbes have developed several mechanisms to tolerate or resist the antimicrobial action of QACs. The primary mechanisms include:
-
Efflux Pumps: These are membrane proteins that actively transport QACs out of the bacterial cell, preventing them from reaching their target sites and causing damage. Genes encoding these pumps, such as the qac gene family, are a major cause of reduced susceptibility.[1][2] These genes are often located on mobile genetic elements like plasmids and integrons, which facilitates their spread among different bacteria.[3][4]
-
Biofilm Formation: Bacteria embedded within a biofilm matrix are significantly more resistant to disinfectants than their free-floating (planktonic) counterparts.[5][6] The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the penetration of QACs.[6][7] Bacteria within biofilms can also exhibit altered physiological states that contribute to reduced susceptibility.[7]
-
Changes in Cell Wall or Membrane: Alterations in the composition of the bacterial cell envelope, such as changes to the outer membrane in Gram-negative bacteria or the peptidoglycan layer in Gram-positive bacteria, can reduce QAC permeability or binding.[8][9]
-
QAC Degradation: Although less common, some bacteria may possess enzymatic pathways to degrade QAC molecules.[8][10]
Q2: Can the use of QACs lead to antibiotic resistance?
A2: Yes, there is a significant concern that the widespread use of QACs can contribute to the emergence and spread of antibiotic resistance.[8] This can occur through several pathways:
-
Cross-Resistance: Some efflux pumps that expel QACs can also recognize and export certain antibiotics, leading to a multidrug-resistant phenotype.[11][12] For example, the overexpression of efflux pumps induced by QACs can lead to cross-resistance with fluoroquinolones.[11]
-
Co-selection: The genes conferring resistance to QACs (e.g., qac genes) are often located on the same mobile genetic elements (plasmids, integrons) as antibiotic resistance genes.[1][3] Therefore, the selective pressure from QAC use can inadvertently co-select for bacteria carrying resistance to a wide range of antibiotics.[4][9]
-
Increased Gene Transfer: Sublethal concentrations of QACs have been shown to promote the horizontal gene transfer of resistance plasmids between bacteria, potentially accelerating the dissemination of antibiotic resistance genes in the environment.[4][13]
Q3: Are newer generations of QACs more effective against resistant strains?
A3: The development of QACs has progressed through several generations, with newer formulations often involving mixtures of different QACs or the creation of more complex structures (e.g., bis-QACs, polymeric QACs) to enhance antimicrobial activity.[14] These newer compounds can exhibit improved efficacy against a broader spectrum of microbes, including some that may show tolerance to older QAC formulations.[5][14] However, the fundamental mechanisms of resistance, such as efflux pumps and biofilm formation, can often still confer resistance to these newer agents. Therefore, while potentially more effective, they are not a complete solution to the problem of resistance.
Q4: What is the role of sublethal concentrations of QACs in the development of resistance?
A4: Exposure of bacteria to sublethal (sub-inhibitory) concentrations of QACs is a critical factor in the development of resistance.[15][16] This exposure does not kill the bacteria but instead acts as a selective pressure, allowing for the survival and proliferation of mutants with increased tolerance.[3] Furthermore, sublethal exposure can induce the expression of efflux pumps and promote biofilm formation, leading to adaptive resistance.[10][15] This is a significant issue in real-world settings where improper dilution or application of disinfectants can lead to residual sublethal concentrations on surfaces.[10]
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during laboratory experiments involving QACs.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) results for a QAC. | 1. Inoculum variability: The density of the starting bacterial culture was not standardized. 2. QAC instability: The QAC solution degraded or was not properly stored. 3. Binding to materials: The QAC is adsorbing to the plastic of the microtiter plate or other labware. 4. Bacterial aggregation: Bacteria are clumping, leading to uneven exposure to the QAC. | 1. Standardize the inoculum to a specific McFarland standard (e.g., 0.5) for every experiment. 2. Prepare fresh QAC solutions for each experiment from a stock solution stored under recommended conditions. 3. Pre-condition plates or use low-binding labware. Include appropriate controls to assess QAC loss. 4. Gently vortex the bacterial suspension before inoculation. Consider adding a non-inhibitory surfactant like Tween 80 if clumping persists. |
| QAC is effective against planktonic bacteria but fails to eradicate biofilms. | 1. Reduced penetration: The QAC cannot penetrate the biofilm's EPS matrix effectively.[6] 2. Altered microbial state: Bacteria within the biofilm are in a slow-growing or dormant state, making them less susceptible.[7] 3. Neutralization of QAC: Components of the EPS matrix or cellular debris may neutralize the QAC. | 1. Increase the QAC concentration and/or exposure time for biofilm treatments. 2. Combine the QAC with an agent that can disrupt the biofilm matrix (e.g., enzymes like DNase I or dispersants). 3. Test the QAC in combination with other antimicrobials that have different mechanisms of action (synergy testing).[17] 4. Physically disrupt the biofilm (e.g., scraping, sonication) before or during QAC application in experimental setups. |
| Development of QAC resistance in a previously susceptible bacterial strain after repeated exposure. | 1. Adaptive resistance: The strain is adapting to sublethal concentrations of the QAC.[3] 2. Selection of resistant mutants: Spontaneous mutants with higher resistance are being selected for during the experiment.[15] 3. Contamination: The culture has been contaminated with a more resistant organism. | 1. Review the experimental protocol to ensure complete eradication between exposures. Avoid serial passaging at sublethal concentrations unless that is the experimental goal. 2. Sequence key resistance-associated genes (e.g., qac genes, efflux pump regulators) to check for mutations. 3. Perform strain verification using techniques like Gram staining, biochemical tests, or 16S rRNA sequencing to confirm the purity of the culture. |
| Suspected efflux pump activity is conferring QAC resistance. | 1. Overexpression of efflux pump genes: The bacterial strain is upregulating genes like qacA/B or other multidrug resistance (MDR) pumps.[1][11] | 1. Perform a synergy test with a known efflux pump inhibitor (EPI). A significant decrease in the QAC's MIC in the presence of the EPI suggests efflux activity. 2. Quantify the expression of known efflux pump genes using RT-qPCR, comparing the resistant strain to a susceptible control strain. 3. Conduct an ethidium bromide accumulation assay. Strains with active efflux pumps will show lower intracellular accumulation of this fluorescent substrate.[18] |
Section 3: Data Presentation
Table 1: Synergistic Effects of Combining QACs with Other Antimicrobials
| Microorganism | QAC | Synergistic Agent | Observed Effect | Reference |
| Pseudomonas aeruginosa Biofilms | Benzalkonium chloride (BAC), Cetalkonium chloride, etc. | Copper (Cu²⁺) | Up to 128-fold decrease in the biofilm minimum bactericidal concentration (MBBC). | [17] |
| Activated Sludge Microorganisms | Dodecyl dimethyl benzyl ammonium chloride (DDBAC) | Ampicillin | 6.56 to 22.90-fold enhancement in resistance development compared to ampicillin alone. | [19] |
| Activated Sludge Microorganisms | Dodecyl dimethyl benzyl ammonium chloride (DDBAC) | Multiple antibiotics (ampicillin, azithromycin, ciprofloxacin, etc.) | 1.53 to 6.67-fold enhancement in resistance compared to antibiotics alone. | [19] |
| Escherichia coli | Benzalkonium chloride (BAC) / Didecyldimethylammonium chloride (DDAC) | Rifampicin | After 60 days of adaptation to QACs, the MIC of rifampicin increased by up to 85 times. | [15] |
Table 2: Prevalence of QAC Resistance Genes in Bacterial Isolates
| Gene(s) | Bacterial Species | Source of Isolates | Prevalence | Reference |
| qacE | Pseudomonas aeruginosa | Burn Patients | 49 out of 83 isolates (59%) | [20] |
| qacΔE1 | Pseudomonas aeruginosa | Burn Patients | 76 out of 83 isolates (91.5%) | [20] |
| qacA/B | Staphylococcus aureus | Food & Food Production Facilities | 2% | [21] |
| qacC | Staphylococcus aureus | Food & Food Production Facilities | 12% | [21] |
| qacG | Staphylococcus aureus | Food & Food Production Facilities | 3% | [21] |
| smr | Staphylococcus aureus | Food & Food Production Facilities | 5% | [21] |
Section 4: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the lowest concentration of a QAC that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland, diluted to ~5 x 10⁵ CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
QAC stock solution
-
Positive control (broth + inoculum), Negative control (broth only)
-
Incubator (37°C)
Methodology:
-
Preparation of QAC Dilutions: Create a two-fold serial dilution of the QAC stock solution in CAMHB directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. Add 200 µL of the highest QAC concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat this serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Well 12 receives 100 µL of sterile broth only (negative/sterility control). Well 11, containing only broth and inoculum, serves as the positive growth control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the QAC at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.
Protocol 2: Biofilm Susceptibility Testing (MBEC Assay)
This protocol determines the minimum biofilm eradication concentration (MBEC), the concentration of QAC required to kill the bacteria within a mature biofilm.
Materials:
-
MBEC device (e.g., Calgary Biofilm Device) or standard 96-well plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
QAC stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Recovery medium
Methodology:
-
Biofilm Formation: Inoculate the wells of the MBEC device or a standard 96-well plate with the bacterial culture and incubate for 24-48 hours to allow for biofilm formation on the pegs or well surfaces.
-
Rinsing: Gently rinse the biofilms by immersing the pegs or washing the wells with sterile saline or PBS to remove planktonic cells.
-
QAC Challenge: Prepare serial dilutions of the QAC in a new 96-well plate. Place the peg lid or the biofilm-coated plate into the QAC-containing plate and incubate for the desired exposure time (e.g., 1-24 hours).
-
Neutralization and Recovery: After exposure, transfer the peg lid or plate to a new plate containing a neutralizer and recovery broth.
-
Biofilm Disruption: Place the recovery plate in a sonicator bath for 5-10 minutes to dislodge the surviving bacteria from the biofilms into the recovery medium.
-
Incubation and Reading: Incubate the recovery plate for 24-48 hours. The MBEC is the minimum QAC concentration that results in no bacterial growth in the recovery medium.
Section 5: Visualizations
Diagram 1: Key Mechanisms of QAC Resistance
References
- 1. Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 7. Frontiers | A growing battlefield in the war against biofilm-induced antimicrobial resistance: insights from reviews on antibiotic resistance [frontiersin.org]
- 8. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. virox.com [virox.com]
- 17. researchgate.net [researchgate.net]
- 18. Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors? An Evaluation of 1,8-Naphthyridines against Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic effects of quaternary ammonium compounds and antibiotics on the evolution of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Antiseptic-Resistance Genes in Pseudomonas and Acinetobacter spp. Isolated From Burn Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Benzyldodecyldimethylammonium chloride dihydrate critical micelle concentration and viral inactivation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyldodecyldimethylammonium chloride dihydrate (BDDA), focusing on its critical micelle concentration (CMC) and viral inactivation properties.
Frequently Asked Questions (FAQs)
Q1: What is the critical micelle concentration (CMC) of this compound (BDDA)?
The CMC of benzyldodecyldimethylammonium chloride (the active component of the dihydrate) has been reported to be approximately 4.54 x 10⁻³ M in a solution containing 10% serum-free medium.[1] It is important to note that the CMC can be influenced by several factors, including temperature, pressure, and the presence of other substances like electrolytes.[2]
Q2: How does the CMC of BDDA relate to its viral inactivation efficacy?
The viral inactivation efficacy of BDDA, particularly against enveloped viruses, is significantly enhanced at concentrations above its CMC.[3] Below the CMC, BDDA monomers can partially disrupt the viral envelope. However, above the CMC, BDDA forms micelles that can solubilize the lipid bilayer of the viral envelope, leading to a more pronounced inactivation effect.[3]
Q3: What is the mechanism of viral inactivation by BDDA?
BDDA is a quaternary ammonium compound (QAC) that acts as a cationic surfactant. Its primary mechanism of viral inactivation, especially against enveloped viruses, involves the disruption of the viral lipid envelope. The positively charged head of the BDDA molecule interacts with the negatively charged components of the viral membrane, while the hydrophobic tail penetrates the lipid bilayer, leading to its disintegration. This process is more efficient above the CMC where micelles can effectively solubilize the viral membrane. For non-enveloped viruses, which lack a lipid envelope, the inactivation mechanism is generally less effective and may involve interactions with the viral capsid proteins.
Q4: Is BDDA effective against both enveloped and non-enveloped viruses?
BDDA is generally more effective against enveloped viruses due to its mechanism of disrupting the lipid envelope.[4] Non-enveloped viruses are typically more resistant to QACs.[5] However, some studies have shown that at higher concentrations or in specific formulations, BDDA can exhibit activity against certain non-enveloped viruses.[6][7]
Q5: What are the key safety precautions when handling BDDA?
Benzyldodecyldimethylammonium chloride is corrosive and can cause severe skin burns and eye damage.[8] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Benzyldodecyldimethylammonium Chloride (C12BAC)
| Compound | Medium | Temperature (°C) | CMC (M) | Reference |
| Benzyldodecyldimethylammonium chloride (C12BAC) | 10% Serum-Free Medium | Not Specified | 4.54 x 10⁻³ | [1] |
| Benzyldodecyldimethylammonium chloride | Aqueous Solution | 25 | Not explicitly stated for dihydrate, but studies on similar compounds are available. |
Table 2: Virucidal Efficacy of Benzyldodecyldimethylammonium Chloride (C12BAC) against Influenza Virus
| Concentration (M) | Contact Time (min) | Virus | Log₁₀ Reduction | Reference |
| 10⁻⁴ | 5 | Influenza Virus | 2.06 - 2.66 | [3] |
| 10⁻⁴ | 10 | Influenza Virus | 3.16 - 3.95 | [3] |
Table 3: Virucidal Efficacy of Benzalkonium Chloride against Various Viruses
| Virus Type | Enveloped/Non-enveloped | Benzalkonium Chloride Concentration | Contact Time | Log₁₀ Reduction | Reference |
| Adenovirus type 3, 5, 7a, 19/64, 37 | Non-enveloped | 0.1% | 1 hour | ≥3 | [6] |
| Adenovirus type 4, 8 | Non-enveloped | 0.1% | 1 hour | >1, <3 | [6] |
| Human Norovirus | Non-enveloped | Not specified (Quaternary ammonium compound formulation) | 30 seconds | <0.5 | [9] |
| Feline Calicivirus | Non-enveloped | Not specified (Quaternary ammonium compound formulation) | 30 seconds | <0.5 | [9] |
| Murine Norovirus | Non-enveloped | Not specified (Quaternary ammonium compound formulation) | 30 seconds | <0.5 | [9] |
| Influenza, Measles, Canine Distemper, Rabies, Herpes Simplex | Enveloped | Not specified | 10 min | Effective Inactivation | [1][10] |
| Poliovirus, Encephalomyocarditis virus | Non-enveloped | Not specified | 10 min | Not Inactivated | [1][10] |
Experimental Protocols & Troubleshooting Guides
Experiment: Determination of Critical Micelle Concentration (CMC)
Methodology: Surface Tension Method
-
Preparation of BDDA Solutions: Prepare a series of aqueous solutions of BDDA with varying concentrations. It is crucial to use high-purity water to avoid contaminants that could affect surface tension.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). Ensure the equipment is properly calibrated.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the BDDA concentration.
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear portions.
Troubleshooting Guide: CMC Determination
| Issue | Possible Cause | Recommended Solution |
| No sharp break in the surface tension plot, making CMC difficult to determine. | Impurities in the BDDA sample or water. Temperature fluctuations during measurement. | Use highly purified BDDA and water. Control the temperature of the solutions during measurement. |
| Inconsistent or non-reproducible CMC values. | Inaccurate solution concentrations. Equipment calibration issues. | Carefully prepare stock and serial dilutions. Regularly calibrate the tensiometer. |
| CMC value is significantly different from expected values. | Presence of electrolytes or other organic molecules in the solution. pH of the solution. | Analyze the composition of your solution. Control and report the pH of the solutions. |
Experiment: Viral Inactivation Assay
Methodology: Suspension Test (General Protocol)
-
Virus Preparation: Prepare a stock solution of the virus with a known titer (e.g., determined by TCID₅₀ or plaque assay).
-
Preparation of BDDA Solutions: Prepare dilutions of BDDA in a suitable buffer or medium to achieve the desired test concentrations.
-
Inactivation Reaction: Mix a defined volume of the virus stock with a defined volume of the BDDA solution. Simultaneously, prepare a control by mixing the virus stock with the same volume of buffer or medium without BDDA. Incubate the mixtures at a specific temperature for a defined contact time.
-
Neutralization: After the contact time, immediately neutralize the virucidal activity of BDDA by adding a suitable neutralizer (e.g., Dey-Engley neutralizing broth). This step is critical to stop the inactivation process and prevent cytotoxicity in the subsequent cell culture step.
-
Viral Titer Determination: Determine the titer of the remaining infectious virus in both the test and control samples using a suitable cell-based assay (e.g., TCID₅₀ or plaque assay).
-
Calculation of Log Reduction: The log₁₀ reduction in viral titer is calculated as: Log₁₀(Viral Titer in Control) - Log₁₀(Viral Titer in Test).
Troubleshooting Guide: Viral Inactivation Assay
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in cell culture, even after neutralization. | Incomplete neutralization of BDDA. The neutralizer itself is cytotoxic. | Validate the neutralization step to ensure it effectively quenches the virucidal and cytotoxic effects of BDDA. Test the cytotoxicity of the neutralizer alone. |
| Low or no viral inactivation observed, even at concentrations above the expected effective range. | Presence of organic load (e.g., serum, proteins) in the virus preparation, which can inhibit the activity of QACs. Short contact time or low temperature. | Purify the virus stock to remove interfering substances. Optimize contact time and temperature for the specific virus and BDDA concentration. |
| High variability in log reduction values between replicates. | Inaccurate pipetting of virus or BDDA solutions. Inconsistent incubation times. Non-homogenous mixing of virus and disinfectant. | Use calibrated pipettes and ensure proper mixing techniques. Strictly control incubation times. |
| Difficulty in inactivating non-enveloped viruses. | Non-enveloped viruses are inherently more resistant to QACs. | Higher concentrations of BDDA and/or longer contact times may be required. Consider using a formulation with other virucidal agents. |
Visualizations
References
- 1. Inactivation of viruses by benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. journals.plos.org [journals.plos.org]
- 4. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 5. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative studies on fabrics as disseminators of viruses. 3. Persistence of vaccinia virus on fabrics impregnated with a virucidal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzalkonium chloride | 137124 [merckmillipore.com]
- 9. Efficacy of commonly used disinfectants for inactivation of human noroviruses and their surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of Viruses by Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzyldodecyldimethylammonium Chloride Dihydrate (BDAC) Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in Benzyldodecyldimethylammonium Chloride Dihydrate (BDAC) efficacy studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDAC) and how does it work?
A1: this compound is a quaternary ammonium compound (QAC) that acts as a cationic surfactant. Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged headgroup of the BDAC molecule interacts with the negatively charged components of the microbial cell membrane, leading to a breakdown of the membrane's integrity, leakage of essential intracellular contents, and ultimately, cell death.[1][2][3] This broad-spectrum antimicrobial activity makes it effective against a range of bacteria, fungi, and viruses.[2]
Q2: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for BDAC. What are the potential causes?
A2: Variability in MIC assays is a common issue and can stem from several factors:
-
Inoculum Preparation: The density of the microbial inoculum is critical. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum may result in falsely low values. Ensure you are using a standardized inoculum, such as a 0.5 McFarland standard.
-
Media Composition: The components of your growth medium can interact with BDAC. Cationic surfactants like BDAC can be neutralized by anionic components in the media or by organic matter. Consistency in media preparation is key.
-
pH of the Medium: The pH can influence both the charge of the BDAC molecule and the surface charge of the microorganisms, affecting their interaction. Ensure the pH of your media is consistent across experiments.
-
Incubation Time and Temperature: Deviations from the recommended incubation time and temperature can significantly impact microbial growth rates and, consequently, the observed MIC.
-
Operator Variability: Minor differences in technique between laboratory personnel can contribute to variability. Standardizing the protocol and ensuring all users adhere to it strictly can minimize this.[1][4]
Q3: Our disk diffusion assays are showing inconsistent zones of inhibition for BDAC. How can we troubleshoot this?
A3: Inconsistent zones of inhibition in disk diffusion assays can be caused by:
-
Agar Depth: The thickness of the agar in your petri dishes must be uniform. Thinner agar allows for faster diffusion and may result in larger zones, while thicker agar will have the opposite effect.
-
Disk Potency and Storage: Ensure that your BDAC-impregnated disks are stored correctly to maintain their potency. Disks should be stored in a dry, cool environment.
-
Inoculum Distribution: A non-uniform lawn of microbial growth will lead to irregular and difficult-to-measure zones of inhibition. Ensure the inoculum is spread evenly across the entire surface of the agar.
-
Disk Placement: Disks should be placed firmly on the agar to ensure good contact. Once placed, do not move the disks as this will disrupt the diffusion gradient.
-
Incubation Conditions: As with MIC assays, consistent incubation time and temperature are crucial for reproducible results.
Q4: Can BDAC be effective against microbial biofilms?
A4: While BDAC is effective against planktonic (free-floating) microorganisms, its efficacy against biofilms can be reduced. The extracellular polymeric substance (EPS) matrix of a biofilm can act as a barrier, preventing the penetration of antimicrobial agents. Higher concentrations or longer contact times may be necessary to achieve a significant reduction in biofilm viability. Some studies have shown that BDAC can mitigate the formation of biofilms.[5]
Troubleshooting Guides
Issue 1: No or very small zones of inhibition in a disk diffusion assay when activity is expected.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Prepare a fresh inoculum standardized to a 0.5 McFarland turbidity standard. |
| Inactivated BDAC | Use a fresh stock of BDAC-impregnated disks. Verify the storage conditions of the disks. |
| High Organic Load in Media | Quaternary ammonium compounds can be neutralized by organic matter. Use a standard medium like Mueller-Hinton Agar. |
| Resistant Microbial Strain | Verify the identity and expected susceptibility of your microbial strain. Include a known susceptible control strain in your assay. |
| Improper Disk Application | Ensure the disks are pressed firmly onto the agar surface to allow for proper diffusion. |
Issue 2: Inconsistent MIC values across replicate plates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a microtiter plate can concentrate the BDAC, leading to inaccurate results. To mitigate this, you can fill the outer wells with sterile water or media and not use them for experimental data. |
| Incomplete Solubilization of BDAC | Ensure BDAC is fully dissolved in the initial stock solution. Gentle heating or sonication may be required.[6] |
| Contamination | Use aseptic techniques throughout the procedure. Include a sterility control (media only) and a growth control (media with inoculum, no BDAC) on each plate. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (mg/L) | Reference |
| Pseudomonas fluorescens | - | 20 | [2][6] |
| Desulfovibrio desulfuricans | - | 25 | [5] |
| Staphylococcus aureus | ATCC 6538 | 1 - 2 | |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 - 2 | |
| Escherichia coli | ATCC 25922 | 4 - 8 | |
| Candida albicans | ATCC 90028 | 1 - 4 |
Note: The MIC values for S. aureus, E. coli, and C. albicans are typical ranges and may vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of BDAC Stock Solution: a. Weigh the required amount of this compound powder. b. Dissolve in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1000 mg/L). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.[6] c. Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL).
3. Assay Procedure: a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add 100 µL of the BDAC stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last well. d. Add 10 µL of the prepared microbial inoculum to each well. e. Include a positive control (broth with inoculum, no BDAC) and a negative control (broth only) on each plate. f. Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-20 hours.
4. Interpretation of Results: a. The MIC is the lowest concentration of BDAC that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
1. Preparation of Agar Plates: a. Prepare Mueller-Hinton Agar according to the manufacturer's instructions. b. Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm. c. Allow the plates to solidify at room temperature.
2. Inoculum Preparation: a. Prepare a microbial suspension standardized to a 0.5 McFarland turbidity as described in the MIC protocol.
3. Inoculation of Plates: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure a confluent lawn of growth.
4. Application of Disks: a. Using sterile forceps, place a BDAC-impregnated disk onto the surface of the inoculated agar. b. Gently press the disk to ensure complete contact with the agar. c. Space the disks sufficiently far apart to prevent overlapping zones of inhibition.
5. Incubation: a. Invert the plates and incubate at the optimal temperature for the test microorganism for 16-18 hours.
6. Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. b. Interpret the results (susceptible, intermediate, or resistant) based on established zone diameter breakpoints for the specific microorganism and antimicrobial agent, if available.
Mandatory Visualizations
Caption: Mechanism of action of Benzyldodecyldimethylammonium chloride (BDAC).
Caption: General experimental workflow for antimicrobial susceptibility testing.
References
- 1. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]
- 2. asm.org [asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
Technical Support Center: Efflux Pump-Mediated Resistance to Benzalkonium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to benzalkonium chloride (BAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary efflux pump families involved in benzalkonium chloride (BAC) resistance?
A1: Several families of efflux pumps contribute to BAC resistance in bacteria. The most prominent include the ATP-binding cassette (ABC) transporters, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) family.[1][2] In Gram-negative bacteria, RND-type efflux pumps, such as the Mex systems in Pseudomonas aeruginosa, are major contributors to BAC resistance.[3][4] In Gram-positive bacteria like Listeria monocytogenes, pumps such as MdrL and Lde have been implicated.[5][6] Additionally, plasmid-encoded efflux pumps, like those from the Qac protein family, are frequently associated with BAC resistance across various bacterial species.[7][8]
Q2: How can I determine if BAC resistance in my bacterial isolates is mediated by efflux pumps?
A2: A common method is to determine the minimum inhibitory concentration (MIC) of BAC in the presence and absence of an efflux pump inhibitor (EPI).[6][7] A significant reduction in the MIC value when the EPI is present suggests the involvement of efflux pumps. Commonly used EPIs include reserpine, which is often used for MFS and some ABC transporters, and phenylalanine-arginine β-naphthylamide (PAβN), which is effective against RND-type efflux pumps.[9]
Q3: Can exposure to BAC lead to cross-resistance to clinically relevant antibiotics?
A3: Yes, exposure to BAC can select for bacteria that exhibit cross-resistance to various antibiotics.[10][11] This is often because the same efflux pumps that extrude BAC can also recognize and transport antibiotics.[8][9] For instance, studies have shown that BAC-adapted Pseudomonas aeruginosa can show increased resistance to ciprofloxacin.[3][12] This co-selection for antibiotic resistance is a significant public health concern.[11]
Q4: Are the genes encoding BAC efflux pumps typically located on the chromosome or on plasmids?
A4: The genes encoding efflux pumps responsible for BAC resistance can be found on both the chromosome and on mobile genetic elements like plasmids.[5][7] Chromosomally encoded pumps often contribute to intrinsic resistance, while plasmid-mediated pumps, such as those of the qac family, are a common mechanism for the acquisition and spread of resistance.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible MIC results for BAC.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum can significantly affect MIC values. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that it is prepared fresh for each experiment.
-
Possible Cause 2: BAC solution instability. BAC solutions can be affected by light and temperature. Prepare fresh solutions from a reliable stock and store them appropriately. Ensure the BAC is fully dissolved and homogeneously mixed in the growth medium.
-
Possible Cause 3: Variation in experimental conditions. Factors such as incubation time, temperature, and the specific growth medium used can all influence bacterial susceptibility. Maintain consistent conditions across all experiments to ensure reproducibility.
Issue 2: No significant change in BAC MIC after adding an efflux pump inhibitor.
-
Possible Cause 1: Inappropriate EPI selection. The chosen EPI may not be effective against the specific family of efflux pumps present in your bacterial isolate. Try a broader range of EPIs that target different pump families (e.g., reserpine for MFS, PAβN for RND).
-
Possible Cause 2: Alternative resistance mechanisms. Resistance to BAC may not be solely or primarily mediated by efflux pumps. Other mechanisms such as alterations in the cell membrane or biofilm formation can also contribute.[5][13] Consider investigating these alternative mechanisms.
-
Possible Cause 3: EPI degradation or inactivation. The EPI may be unstable under your experimental conditions or may be extruded by a different, unaffected pump. Verify the stability and activity of your EPI.
Issue 3: Difficulty in quantifying the expression of efflux pump genes using RT-qPCR.
-
Possible Cause 1: Poor RNA quality. Ensure that the extracted RNA is of high purity and integrity. Use a robust RNA extraction method and treat with DNase to remove any contaminating genomic DNA.
-
Possible Cause 2: Inefficient primer design. The primers used for RT-qPCR may not be optimal. Design primers that span an exon-exon junction if possible (in eukaryotes, though the principle of avoiding gDNA amplification is key) and validate their efficiency through a standard curve.
-
Possible Cause 3: Suboptimal induction of gene expression. The concentration of BAC used to induce the expression of efflux pump genes may be too high (leading to cell death) or too low. Perform a dose-response experiment to determine the optimal sub-inhibitory concentration of BAC that induces gene expression without significantly impairing cell viability.[11]
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against various bacterial isolates.
| Bacterial Species | Strain Type | BAC MIC (mg/L) | Reference |
| Pseudomonas aeruginosa | Wild-type | 256 | [3] |
| Pseudomonas aeruginosa | BC-adapted | 2048 | [3] |
| Listeria monocytogenes | Sensitive | Varies | [5] |
| Listeria monocytogenes | Adapted | Varies (higher than sensitive) | [5] |
| Aeromonas hydrophila | INISA09 (low susceptibility) | >38 | [14][15] |
| Escherichia coli | K-12 (parent) | ~11.5 | [8] |
| Escherichia coli | K-12 (evolved) | 92 | [8] |
| Staphylococcus aureus | MRSA (parent) | 5 | [8] |
| Staphylococcus aureus | MRSA (evolved) | 10 | [8] |
Table 2: Effect of Efflux Pump Inhibitors on BAC MIC and Gene Expression.
| Bacterial Isolate | Efflux Pump Inhibitor | Effect on BAC MIC | Effect on Efflux Pump Gene Expression | Reference |
| Listeria monocytogenes (sensitive and adapted) | Reserpine | Decrease | Not specified | [6][7] |
| Pseudomonas aeruginosa (BC-adapted) | Sertraline | Not specified | Decreased expression of MexA, MexC, MexE, and MexX | [3][12] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) of BAC
This protocol is based on the agar dilution method.
-
Materials: Mueller-Hinton agar (MHA), Benzalkonium chloride (BAC) stock solution, sterile petri dishes, bacterial cultures, 0.5 McFarland standard turbidity tubes, sterile saline.
-
Procedure:
-
Prepare a series of MHA plates containing doubling dilutions of BAC. A control plate with no BAC should also be prepared.
-
Grow bacterial isolates overnight on a non-selective agar medium.
-
Prepare a bacterial suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the bacterial suspension to achieve a final inoculum of approximately 10^4 CFU/spot.
-
Spot-inoculate the prepared MHA plates with the bacterial suspension.
-
Incubate the plates at the optimal growth temperature for the bacteria for 18-24 hours.
-
The MIC is the lowest concentration of BAC that completely inhibits visible bacterial growth.
-
2. Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to BAC resistance.
-
Materials: Same as MIC determination, plus an efflux pump inhibitor (EPI) such as reserpine or PAβN.
-
Procedure:
-
Determine the MIC of the EPI alone to ensure it does not have intrinsic antibacterial activity at the concentration used.
-
Prepare two sets of MHA plates with doubling dilutions of BAC.
-
To one set of plates, add a sub-inhibitory concentration of the EPI.
-
Follow steps 2-7 of the MIC determination protocol for both sets of plates.
-
A significant decrease (typically ≥4-fold) in the BAC MIC in the presence of the EPI indicates the involvement of efflux pumps.
-
3. Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
This protocol quantifies the change in expression of efflux pump genes in response to BAC exposure.
-
Materials: Bacterial culture, BAC, RNA extraction kit, DNase I, reverse transcriptase kit, qPCR master mix, specific primers for target and reference genes, qPCR instrument.
-
Procedure:
-
Grow bacterial cultures to mid-log phase.
-
Divide the culture into two: one control group and one treatment group exposed to a sub-inhibitory concentration of BAC for a defined period.
-
Harvest the bacterial cells and extract total RNA using a suitable kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the efflux pump gene(s) of interest, and a suitable reference gene (e.g., 16S rRNA).
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the BAC-treated sample relative to the control.
-
Visualizations
Caption: General mechanism of efflux pump-mediated BAC resistance.
Caption: Experimental workflow for investigating BAC resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Efflux Pump-Driven Antibiotic and Biocide Cross-Resistance in Pseudomonas aeruginosa Isolated from Different Ecological Niches: A Case Study in the Development of Multidrug Resistance in Environmental Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Efflux Pumps in Adaptation and Resistance of Listeria monocytogenes to Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Efflux pump-mediated benzalkonium chloride resistance in Listeria monocytogenes isolated from retail food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Correlation between Resistance of Pseudomonas aeruginosa to Benzalkonium Chloride and Expression of efflux pump genes | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila [frontiersin.org]
- 15. Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Benzyldodecyldimethylammonium Chloride and Chlorhexidine Gluconate for Researchers and Drug Development Professionals
An objective examination of two widely used cationic antiseptics, this guide provides a detailed comparison of Benzyldodecyldimethylammonium chloride (BDAC) and Chlorhexidine gluconate (CHG). The following sections delve into their mechanisms of action, antimicrobial efficacy, and cytotoxicity, supported by experimental data and detailed protocols to aid researchers in their evaluation.
Introduction
Benzyldodecyldimethylammonium chloride (BDAC), a quaternary ammonium compound, and Chlorhexidine gluconate (CHG), a bisbiguanide, are two of the most prevalent cationic antiseptics in clinical and industrial settings. Their broad-spectrum antimicrobial activity has led to their extensive use in disinfectants, antiseptics, and preservatives. This guide offers a comparative study of their performance based on available scientific literature, focusing on quantitative data to inform research and development decisions.
Mechanism of Action
Both BDAC and CHG are cationic molecules that exert their antimicrobial effects primarily through the disruption of microbial cell membranes. Their positive charge facilitates interaction with negatively charged components of the bacterial cell wall, such as phospholipids and teichoic acids. This initial binding leads to a cascade of events culminating in cell death.
At low concentrations, these antiseptics cause the leakage of intracellular components, including potassium ions and nucleotides, by altering the permeability of the cytoplasmic membrane. At higher concentrations, they induce the coagulation of cytoplasmic constituents, leading to irreversible cell damage and lysis.
Antimicrobial Efficacy
The antimicrobial efficacy of BDAC and CHG is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes MIC values for both compounds against common pathogens, compiled from various studies. It is important to note that direct comparisons can be influenced by variations in experimental protocols between studies.
| Microorganism | Benzyldodecyldimethylammonium Chloride (BDAC/BAC) MIC (µg/mL) | Chlorhexidine Gluconate (CHG) MIC (µg/mL) |
| Staphylococcus aureus | 2 - 64[1][2] | 0.12 - 4[2] |
| Pseudomonas aeruginosa | 31 - >256 | 26.6 (mean)[3] |
| Escherichia coli | 31 | 0.5 - 1 |
| Candida albicans | Data not readily available in direct comparison | 4 - 8[4] |
Note: BDAC is a specific type of Benzalkonium Chloride (BAC). The MIC values for BAC are used as a proxy for BDAC due to the limited availability of data for the specific compound. The range of MICs can be broad, reflecting strain-to-strain variability and differences in testing methodologies.
Cytotoxicity
A critical aspect of any antiseptic is its potential toxicity to host cells. The cytotoxic effects of BDAC and CHG have been evaluated on various human cell lines, including fibroblasts and keratinocytes, which are crucial for wound healing. The 50% inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a common metric for cytotoxicity.
| Cell Line | Benzyldodecyldimethylammonium Chloride (BDAC/BAC) IC50 (µg/mL) | Chlorhexidine Gluconate (CHG) IC50 (µg/mL) |
| Human Keratinocytes | Data not readily available in direct comparison | Lower than many other antiseptics[5] |
| Human Fibroblasts | Data not readily available in direct comparison | Highly cytotoxic at clinical concentrations[5][6] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. The following sections outline standardized methods for assessing antimicrobial efficacy and cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of an antiseptic that inhibits the growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solutions of BDAC and CHG
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity, typically a 0.5 McFarland standard.
-
Serial Dilutions: Serial two-fold dilutions of BDAC and CHG are prepared in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antiseptic that shows no visible growth (turbidity) after incubation. This can be assessed visually or with a microplate reader.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., fibroblasts, keratinocytes)
-
96-well cell culture plates
-
Complete cell culture medium
-
Stock solutions of BDAC and CHG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of BDAC or CHG. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specific exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
Both Benzyldodecyldimethylammonium chloride and Chlorhexidine gluconate are potent broad-spectrum antiseptics with a shared mechanism of action centered on cell membrane disruption. The available data suggests that CHG may have lower MIC values against certain bacteria compared to BAC. However, both compounds demonstrate significant cytotoxicity to human cells in vitro, a factor that must be carefully considered in their application, particularly in wound care and medical device formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed [koreamed.org]
- 6. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of antiseptic toxicity on basal keratinocytes, transformed human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Benzyldodecyldimethylammonium Chloride Dihydrate as a Surface Disinfectant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzyldodecyldimethylammonium chloride dihydrate (BDDCD), a quaternary ammonium compound (QAC), with other common surface disinfectants. The information presented is based on available experimental data to assist in the validation and selection of appropriate disinfection agents for research and pharmaceutical settings.
Executive Summary
This compound is a cationic surfactant with broad-spectrum antimicrobial activity.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[1][2] This guide compares the efficacy of BDDCD and other QACs with established surface disinfectants such as sodium hypochlorite and alcohol-based solutions. While direct comparative data for BDDCD is limited in some areas, information on closely related QACs provides valuable insights into its expected performance.
Data Presentation: Comparative Efficacy
The following tables summarize the bactericidal and virucidal efficacy of BDDCD and comparable disinfectants. Efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, or by log reduction, which represents the decrease in the number of live microorganisms.
Table 1: Bactericidal Efficacy of this compound (BDDCD) and Other Disinfectants
| Disinfectant | Microorganism | Concentration | Contact Time | Log Reduction | Reference |
| This compound | Pseudomonas fluorescens | 20 mg/L (MIC) | 24 hours | - | [3] |
| Benzalkonium chloride (BAC) | Staphylococcus aureus | 0.4 - 1.8 µg/mL (MIC) | 48 hours | - | [4] |
| Benzalkonium chloride (BAC) | Pseudomonas aeruginosa | - | - | Co-resistance observed | [5] |
| Didecyldimethylammonium chloride (DDAC) | Staphylococcus aureus | 0.4 - 1.8 µg/mL (MIC) | 48 hours | - | [4] |
| Sodium Hypochlorite | Staphylococcus aureus | - | 10 minutes | >5 | [6] |
| Sodium Hypochlorite | Pseudomonas aeruginosa | - | 10 minutes | >5 | [6] |
| 70% Ethanol | Pseudomonas aeruginosa | 30% - 100% | 10 seconds | - | [7] |
| 70% Isopropyl Alcohol | Escherichia coli | - | - | Slightly more bactericidal than ethanol | [7] |
| 70% Isopropyl Alcohol | Staphylococcus aureus | - | - | Slightly more bactericidal than ethanol | [7] |
Table 2: Virucidal Efficacy of Quaternary Ammonium Compounds (QACs) and Other Disinfectants
| Disinfectant | Virus | Concentration | Contact Time | Result | Reference |
| Benzalkonium chloride (BAC) | Enveloped Viruses (e.g., Herpes Simplex, HIV-1) | - | < 10 minutes | Effective inactivation | [8] |
| Benzalkonium chloride (BAC) | Human Coronavirus (enveloped) | - | Up to 10 minutes | Ineffective | [8] |
| Benzalkonium chloride (BAC) | Non-enveloped Viruses | - | Up to 10 minutes | Ineffective (except against Coxsackie virus) | [8] |
| Didecyldimethylammonium chloride (DDAC) | Enveloped Viruses | - | - | Susceptible | [9] |
| Didecyldimethylammonium chloride (DDAC) | Non-enveloped Viruses | - | - | Not susceptible | [9] |
| Sodium Hypochlorite | SARS-CoV-2 | 0.26% | 5 minutes | >99.9% reduction | [10] |
| 70% Isopropyl Alcohol | SARS-CoV-2 | 70% | 30 seconds | >99.2% reduction | [10] |
| Ethanol | Enveloped Viruses (e.g., Herpes, Vaccinia, Influenza) | 60% - 80% | - | Potent virucidal agent | [7] |
| Ethanol | Many Hydrophilic Viruses (e.g., Adenovirus, Rhinovirus) | 60% - 80% | - | Effective | [7] |
Experimental Protocols
Standardized methods are crucial for the validation of disinfectant efficacy. The following are summaries of key protocols relevant to the data presented.
Bactericidal Efficacy Testing (AOAC Official Method 961.02 - Germicidal Spray Products Test)
This method is designed to evaluate the efficacy of spray disinfectants on hard, non-porous surfaces.
-
Test Organisms: Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa.
-
Carrier Preparation: Sterile glass slides (carriers) are inoculated with a standardized culture of the test organism and dried.
-
Disinfectant Application: The disinfectant spray is applied to the inoculated carriers according to the manufacturer's instructions.
-
Contact Time: A specified contact time (typically 5-10 minutes) is observed.
-
Neutralization and Incubation: The carriers are transferred to a neutralizing broth to stop the disinfectant's action. The broth is then incubated to determine if any bacteria survived.
-
Evaluation: The absence of growth in the subculture medium indicates bactericidal activity. For registration, typically 59 out of 60 carriers must show no growth.[3]
Virucidal Efficacy Testing (ASTM E1053 - Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces)
This method evaluates the efficacy of liquid, spray, or towelette disinfectants against viruses on hard, non-porous surfaces.
-
Test Virus: A specific virus is propagated in a suitable cell culture.
-
Carrier Inoculation: A dried film of the virus is prepared on a sterile carrier (e.g., glass petri dish).
-
Disinfectant Application: The disinfectant is applied to the dried virus film as per the product label directions.
-
Contact Time: The specified contact time is allowed to elapse.
-
Virus Recovery and Titration: The remaining virus is recovered from the carrier and serially diluted. The dilutions are used to infect cell cultures to determine the amount of remaining infectious virus.
-
Evaluation: A successful test requires at least a 3-log₁₀ (99.9%) reduction in viral titer compared to a control.[11]
Mandatory Visualization
Mechanism of Action of this compound
The primary antimicrobial action of BDDCD, as a quaternary ammonium compound, is the disruption of the microbial cell membrane. This leads to a cascade of events culminating in cell death.
Caption: Antimicrobial action of BDDCD.
Experimental Workflow for Surface Disinfectant Validation
The validation of a surface disinfectant involves a structured experimental workflow to ensure its efficacy and safety.
References
- 1. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 2. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa cells adapted to benzalkonium chloride show resistance to other membrane-active agents but not to clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of disinfectants on control and clinical bacteria strains at a zonal referral hospital in Mwanza, Tanzania: a cross sectional hospital-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 8. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dhs.gov [dhs.gov]
- 11. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Virucidal Efficacy of Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the virucidal activity of different quaternary ammonium compounds (QACs), a class of disinfectants widely used for their broad-spectrum antimicrobial properties. This analysis is supported by a review of experimental data from various scientific studies, offering insights into their efficacy against a range of viruses.
Introduction to Quaternary Ammonium Compounds
Quaternary ammonium compounds are cationic surfactants that possess a positively charged nitrogen atom bonded to four organic groups. Their amphipathic nature, combining a hydrophobic alkyl chain and a hydrophilic cationic head, allows them to interact with and disrupt microbial cell membranes. This mechanism of action makes them effective against a variety of pathogens, including bacteria, fungi, and enveloped viruses.[1]
The virucidal activity of QACs is significantly influenced by their chemical structure, particularly the length of the alkyl chain, and the specific formulation of the disinfectant product.[2] This guide will delve into the comparative virucidal performance of common QACs, highlighting their effectiveness against both enveloped and non-enveloped viruses.
Mechanism of Virucidal Action
The primary mode of virucidal action of QACs against enveloped viruses involves the disruption of the viral envelope, a lipid bilayer that is crucial for the virus's infectivity. The positively charged cationic head of the QAC molecule electrostatically interacts with the negatively charged components of the viral envelope. This is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to its destabilization and eventual disintegration. This process ultimately results in the inactivation of the virus.[3][4]
Non-enveloped viruses, lacking a lipid envelope, are generally more resistant to QACs. Their inactivation often requires higher concentrations, longer contact times, or the presence of other biocidal agents in the formulation.[5]
References
- 1. Comparative efficacy evaluation of disinfectants routinely used in hospital practice: India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectra of Benzyldodecyldimethylammonium Chloride and Benzethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial spectra of two widely used quaternary ammonium compounds (QACs), Benzyldodecyldimethylammonium chloride (BDDA), a prominent member of the Benzalkonium chloride (BAC) class, and Benzethonium chloride (BZT). The information presented herein is curated from experimental data to assist in the informed selection of these biocides for research and development applications.
Executive Summary
Both Benzyldodecyldimethylammonium chloride and Benzethonium chloride exhibit broad-spectrum antimicrobial activity, demonstrating efficacy against a range of bacteria, fungi, and viruses. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. While both are effective, their potency can vary depending on the target microorganism.
Benzethonium chloride often demonstrates greater efficacy against Gram-positive bacteria, such as Staphylococcus aureus. Benzyldodecyldimethylammonium chloride , on the other hand, has shown potent activity against certain fungi. Both compounds are generally more effective against enveloped viruses than non-enveloped viruses.
Quantitative Antimicrobial Spectrum Comparison
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Benzyldodecyldimethylammonium chloride and Benzethonium chloride against representative microorganisms. It is important to note that direct comparison can be challenging as data is often generated in separate studies under varying experimental conditions.
| Microorganism | Type | Benzyldodecyldimethylammonium Chloride (BDDA/BAC) MIC | Benzethonium Chloride (BZT) MIC |
| Staphylococcus aureus | Gram-positive Bacteria | ≤2 - 64 µg/mL | ≤1 - 4 µg/mL |
| Escherichia coli | Gram-negative Bacteria | ~12 µg/mL | No direct comparative data available |
| Candida albicans | Fungus (Yeast) | 3.12 mg/L | No direct comparative data available |
| Fusarium solani | Fungus (Mold) | More effective than BZT | Less effective than BAC[1] |
| Fusarium oxysporum | Fungus (Mold) | More effective than BZT | Less effective than BAC[1] |
| Enveloped Viruses (e.g., Herpes Simplex, Influenza) | Virus | Active[2] | Active[3] |
| Non-enveloped Viruses (e.g., Adenovirus, Poliovirus) | Virus | Generally less active[2] | Generally less active[3] |
Note: The provided MIC values are sourced from various studies and should be interpreted with caution due to potential variations in experimental methodologies.
Mechanism of Action: A Shared Strategy of Membrane Disruption
Both BDDA and BZT are cationic surfactants. Their positively charged quaternary ammonium headgroup interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction disrupts the integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Mechanism of action for quaternary ammonium compounds.
Experimental Protocols
The determination of the antimicrobial efficacy of biocides like BDDA and BZT is primarily conducted through the measurement of the Minimum Inhibitory Concentration (MIC). The following is a generalized workflow for a broth microdilution assay, a standard method for MIC determination.
Experimental workflow for MIC determination.
Broth Microdilution Method for MIC Determination
This protocol is a generalized representation based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agents : Stock solutions of Benzyldodecyldimethylammonium chloride and Benzethonium chloride are prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation : Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the microbial suspension. Control wells (no antimicrobial agent) are included to ensure microbial viability.
-
Incubation : The inoculated plates are incubated under conditions optimal for the growth of the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination : Following incubation, the plates are visually inspected or read using a spectrophotometer to determine the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This concentration is recorded as the MIC.
Conclusion
Both Benzyldodecyldimethylammonium chloride and Benzethonium chloride are potent broad-spectrum antimicrobial agents. The choice between them for a specific application will depend on the target microorganisms. Benzethonium chloride may be preferred for applications targeting Gram-positive bacteria, while Benzyldodecyldimethylammonium chloride could be a better choice for certain fungal targets. Their effectiveness against viruses is largely limited to enveloped strains. For any new application, it is crucial to perform specific efficacy testing against the microorganisms of concern under conditions that mimic the intended use.
References
- 1. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative studies on fabrics as disseminators of viruses. 3. Persistence of vaccinia virus on fabrics impregnated with a virucidal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parksideirl.com [parksideirl.com]
Synergistic Antimicrobial Effects of Benzyldodecyldimethylammonium Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyldodecyldimethylammonium chloride (BDAC), a quaternary ammonium compound (QAC), is a well-established antiseptic and disinfectant.[1] While effective on its own, recent research has highlighted its potential for significantly enhanced antimicrobial activity when used in combination with other agents. This guide provides a comparative analysis of the synergistic effects of BDAC with various antimicrobials, supported by experimental data, to inform future research and drug development.
Synergistic Activity of BDAC with Other Antimicrobials
The synergistic effect of antimicrobial combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI), determined through a checkerboard assay. A FICI of ≤ 0.5 is indicative of synergy, a value between >0.5 and ≤4.0 suggests an additive or indifferent effect, and a value >4.0 indicates antagonism.[2][3][4]
With Antibiotics
Studies have shown that BDAC (also referred to as Dodecyl Dimethyl Benzyl Ammonium Chloride or DDBAC) exhibits synergistic effects with several antibiotics against various bacterial strains. This synergy can enhance the efficacy of antibiotics, potentially overcoming resistance mechanisms.
| Combination | Microorganism | FICI | Reference |
| DDBAC + Ampicillin | E. coli | Not explicitly stated, but synergy reported | [5][6] |
| DDBAC + Azithromycin | Activated Sludge Microorganisms | Synergy Reported | [5] |
| DDBAC + Ciprofloxacin | Activated Sludge Microorganisms | Synergy Reported | [5] |
| DDBAC + Kanamycin | Activated Sludge Microorganisms | Synergy Reported | [5] |
| DDBAC + Polymyxin B | Activated Sludge Microorganisms | Synergy Reported | [5] |
Note: While the referenced study confirms synergy, specific FICI values for each combination were not provided in the abstract.
With Antifungals
The combination of QACs with antifungal agents has demonstrated significant synergistic activity, particularly against Candida species.
| Combination | Microorganism | FICI | Reference |
| Domiphen Bromide (a QAC) + Miconazole | C. auris biofilms | Synergy Reported (Log reduction in CFU) | |
| Quaternary Ammonium Compounds + Azoles | Fungi | Synergy Reported | [7] |
With Essential Oils and their Constituents
Essential oils and their components represent a promising class of natural compounds that can act synergistically with BDAC.
| Combination | Microorganism | FICI | FBCI | Reference |
| Didecyldimethylammonium chloride (DDAC) + Carvacrol | E. coli | Indifference | ≤0.5 (Synergy) | [8] |
| DDAC + Eugenol | E. coli | Indifference | ≤0.5 (Synergy) | [8] |
| DDAC + Carvacrol | B. cereus | Indifference | ≤0.5 (Synergy) | [8] |
| DDAC + Eugenol | B. cereus | Indifference | ≤0.5 (Synergy) | [8] |
Note: The study highlights that while bacteriostatic synergy (FICI) was not observed, bactericidal synergy (Fractional Bactericidal Concentration Index - FBCI) was evident.
Biofilm Eradication
Bacterial biofilms present a significant challenge due to their inherent resistance to antimicrobial agents. The combination of BDAC with other compounds has shown promise in eradicating these resilient structures. For instance, the combination of a QAC (PDDA) and Cu2+ demonstrated strong synergistic activity in killing bacteria within a biofilm and reducing the extracellular polysaccharide matrix of S. aureus.[9] Similarly, combining QACs with Cu2+ resulted in a significant decrease in the minimum biofilm eradication concentration against P. aeruginosa.[10]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effects of two antimicrobial agents.[2][5][11]
-
Preparation of Antimicrobial Solutions: Stock solutions of BDAC and the second antimicrobial agent are prepared. A series of two-fold dilutions for each agent are made in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of BDAC are added to the wells along the x-axis, and serial dilutions of the second antimicrobial are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible growth. The FICI is then calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assay
Time-kill assays provide information on the rate of microbial killing over time and can confirm synergistic interactions.[12][13][14]
-
Preparation of Cultures: A standardized inoculum of the target microorganism is prepared in a suitable broth.
-
Exposure to Antimicrobials: The microbial culture is exposed to BDAC and the second antimicrobial agent, both alone and in combination, at specific concentrations (often based on their MICs). A growth control (no antimicrobial) is also included.
-
Sampling over Time: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Quantification of Viable Cells: The number of viable microorganisms in each aliquot is determined by serial dilution and plating to count colony-forming units (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[12]
Biofilm Reduction Assay (Crystal Violet Method)
This assay quantifies the ability of antimicrobial combinations to inhibit biofilm formation or eradicate existing biofilms.[1][15][16][17][18]
-
Biofilm Formation: A standardized suspension of the biofilm-forming microorganism is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
Treatment: For biofilm inhibition, the antimicrobial agents are added at the time of inoculation. For biofilm eradication, the planktonic cells are removed after incubation, and the established biofilms are then treated with the antimicrobial agents.
-
Staining: After treatment, the wells are washed to remove non-adherent cells. The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Solubilization and Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid). The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the amount of biofilm.
Proposed Mechanism of Synergistic Action
The primary mechanism underlying the synergistic effect of BDAC with other antimicrobials is believed to be the disruption of the bacterial cell membrane. As a cationic surfactant, BDAC interacts with the negatively charged components of the cell membrane, leading to increased permeability. This compromised membrane integrity allows for enhanced influx of the second antimicrobial agent, enabling it to reach its intracellular target at a higher concentration.[8] Other contributing mechanisms may include the upregulation of efflux pumps and the inhibition of ATP synthesis.[6]
References
- 1. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of quaternary ammonium compounds and antibiotics on the evolution of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic antibacterial and biofilm eradication activity of quaternary-ammonium compound with copper ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 15. static.igem.org [static.igem.org]
- 16. ableweb.org [ableweb.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Frontiers | Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis [frontiersin.org]
An In Vitro Comparison of Benzyldodecyldimethylammonium Chloride and Glutaraldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two commonly used antimicrobial agents: Benzyldodecyldimethylammonium chloride (BDAC), a quaternary ammonium compound, and glutaraldehyde, an aldehyde. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate agent for their specific applications.
Executive Summary
Benzyldodecyldimethylammonium chloride and glutaraldehyde are both potent antimicrobial agents, but they differ significantly in their mechanism of action, spectrum of activity, and cytotoxic profiles. BDAC primarily acts by disrupting cell membranes, leading to leakage of intracellular components. Glutaraldehyde, on the other hand, functions by cross-linking proteins and other macromolecules, effectively inactivating cellular processes. This fundamental difference in their mechanisms influences their efficacy against various microorganisms and their potential toxicity to mammalian cells.
Data Presentation
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of benzalkonium chloride (a closely related quaternary ammonium compound to BDAC) and glutaraldehyde against several Gram-negative bacteria. Lower MIC values indicate greater efficacy.
| Microorganism | Benzalkonium Chloride MIC (mg/L) | Glutaraldehyde MIC (mg/L) | Reference |
| Escherichia coli | 64 | 3000 | [1][2] |
| Klebsiella pneumoniae | 256 | 3000 | [1][2] |
| Pseudomonas aeruginosa | 128 | 3000 | [1][2] |
| Salmonella typhi | 256 | 3000 | [1][2] |
Studies on the fungicidal activity of quaternary ammonium compounds have shown them to be effective against various fungi, including Candida species.[3][4] For instance, benzalkonium chloride has demonstrated fungicidal activity against Candida albicans.[4] Glutaraldehyde has also been shown to possess fungicidal properties.[5]
Regarding virucidal activity, both compounds are effective against enveloped viruses.[6] Glutaraldehyde has demonstrated efficacy against a range of viruses, including both enveloped and non-enveloped types.[3] Quaternary ammonium compounds like BDAC are also known to be effective against many enveloped viruses.[6]
Cytotoxicity
The cytotoxic potential of these compounds is a critical consideration. The following table presents the 50% inhibitory concentration (IC50) of glutaraldehyde on different cell lines. A lower IC50 value indicates higher cytotoxicity.
| Cell Line | Glutaraldehyde IC50 (mg/L) | Reference |
| Skin Fibroblasts | 99.9 ± 17.2 | [7] |
| A549 (Lung Epithelial) | > 99.9 ± 17.2 | [7] |
Mechanism of Action
Benzyldodecyldimethylammonium Chloride (BDAC)
BDAC is a cationic surfactant. Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged head group of the BDAC molecule interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of essential cytoplasmic contents, ultimately resulting in cell death.
Glutaraldehyde
Glutaraldehyde is a dialdehyde that acts as a potent cross-linking agent. It reacts with various functional groups on proteins (primarily amino groups) and other macromolecules, forming stable covalent bonds. This extensive cross-linking disrupts cellular functions, including enzymatic activity and transport processes, leading to microbial inactivation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay.
Protocol:
-
Preparation of Reagents: A stock solution of the test compound (BDAC or glutaraldehyde) is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Mammalian cells (e.g., L929 fibroblasts) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with medium containing various concentrations of the test compound.
-
Incubation: The cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.
Conclusion
Both Benzyldodecyldimethylammonium chloride and glutaraldehyde are effective antimicrobial agents with distinct mechanisms of action. The choice between them will depend on the specific application, the target microorganisms, and the acceptable level of cytotoxicity. BDAC and other quaternary ammonium compounds appear to be more effective against certain bacteria at lower concentrations than glutaraldehyde. However, glutaraldehyde has a broad spectrum of activity that includes spores and non-enveloped viruses. The higher cytotoxicity of glutaraldehyde necessitates careful handling and consideration of its potential effects on host tissues. Further direct comparative studies, particularly for cytotoxicity and efficacy against a wider range of viruses and fungi under identical conditions, would be beneficial for a more comprehensive understanding of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Eradicating the Citadel: Benzyldodecyldimethylammonium Chloride's Efficacy Against Staphylococcus aureus Biofilms
For Immediate Release
In the persistent battle against bacterial resistance, the efficacy of biocides against resilient biofilm structures is a critical area of research. This guide provides a comparative analysis of Benzyldodecyldimethylammonium chloride (BDAC), a quaternary ammonium compound, and its performance in eradicating Staphylococcus aureus biofilms. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-biofilm agents.
S. aureus is a formidable pathogen, notorious for its ability to form biofilms on both biotic and abiotic surfaces, leading to chronic and difficult-to-treat infections. The biofilm matrix, a self-produced polymeric substance, encases the bacteria, providing a protective barrier against antibiotics and disinfectants.[1] This guide synthesizes experimental data to offer a clear comparison of BDAC with other commonly used biocides.
Comparative Efficacy of Biocides Against S. aureus Biofilms
The following tables summarize the quantitative data on the efficacy of BDAC (often represented by its class, benzalkonium chloride or BAC) and other biocides against S. aureus biofilms. It is important to note that experimental conditions such as contact time, biofilm age, and specific strain of S. aureus can influence the outcomes.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) and Sessile Minimum Inhibitory Concentration (SMIC) Against Staphylococcal Biofilms
| Biocide | Organism | Concentration | Efficacy Metric | Source |
| Benzalkonium Chloride | S. aureus | 0.2 g/mL | Mean MIC | [2] |
| Benzalkonium Chloride | S. aureus (MSSA) | 1 in 16 dilution | SMIC | [3] |
| Benzalkonium Chloride | S. aureus (MRSA) | 1 in 8 dilution | SMIC | [3] |
| Chlorhexidine | S. aureus | 250 µg/mL | MBEC | [4] |
| Chlorhexidine | S. mutans | ≥ 500 µg/mL | MBEC | [4] |
| Sodium Hypochlorite | S. aureus | 0.01% - 0.16% | MBEC | [5] |
| Peracetic Acid | S. aureus | 25 ppm | MBEC | [6] |
Table 2: Log Reduction of S. aureus Biofilm Viability
| Biocide | Concentration | Contact Time | Log Reduction (CFU/cm²) | Source |
| Benzalkonium Chloride | 5% | 10 min | up to 3.12 | [7] |
| Benzalkonium Chloride | 20% | 10 min | up to 3.12 | [7] |
| Benzalkonium Chloride | 100 mg/L | 60 min | 3.88 ± 0.14 | [8] |
| Benzalkonium Chloride | 200 mg/L | 60 min | 4.69 ± 0.12 | [8] |
| Sodium Hypochlorite | 0.25% | 4 hours | Complete Eradication (<20 CFU/mL) | [9] |
| Peracetic Acid | 0.5% | 30 sec | ~100% inactivation | [2][10] |
Experimental Protocols
The data presented is primarily based on two standardized methodologies for assessing the efficacy of disinfectants against biofilms: the CDC Biofilm Reactor (ASTM E3161) for growing biofilms and the Single Tube Method (ASTM E2871) for evaluating biocide efficacy.
Protocol 1: Staphylococcus aureus Biofilm Growth using CDC Biofilm Reactor (ASTM E3161)
This method is designed to produce reproducible biofilms on standardized coupons.
-
Culture Preparation: A pure culture of S. aureus (e.g., ATCC 6538) is grown in a suitable broth like Tryptone Soy Broth (TSB).
-
Reactor Assembly: The CDC Biofilm Reactor, containing multiple coupons (e.g., stainless steel or polycarbonate), is assembled and sterilized.
-
Inoculation (Batch Phase): The reactor is filled with sterile growth medium and inoculated with the prepared S. aureus culture. It is then incubated in a batch phase (no flow) for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 37°C) with constant stirring to allow initial attachment of bacteria to the coupons.
-
Continuous Flow Phase: Following the batch phase, a continuous flow of fresh, sterile growth medium is introduced into the reactor at a controlled rate for a defined period (e.g., 24-48 hours). This encourages the development of a mature and robust biofilm on the coupons under shear conditions.
Protocol 2: Determining Disinfectant Efficacy using the Single Tube Method (ASTM E2871)
This protocol measures the reduction in viable bacteria within a biofilm following treatment with a disinfectant.
-
Coupon Harvesting: Biofilm-coated coupons are aseptically removed from the CDC Biofilm Reactor.
-
Rinsing: Each coupon is rinsed in a sterile buffer solution to remove loosely attached, planktonic bacteria.
-
Treatment: Each rinsed coupon is placed into a separate tube containing the disinfectant solution at the desired concentration (e.g., Benzyldodecyldimethylammonium chloride). Control coupons are placed in tubes with a sterile buffer. The treatment is carried out for a specified contact time.
-
Neutralization: After the contact time, a neutralizing solution is added to each tube to stop the action of the disinfectant.
-
Biofilm Removal: The coupons are subjected to physical disruption, typically through vortexing and sonication, to detach the biofilm bacteria into the surrounding liquid.
-
Quantification: The resulting bacterial suspension is serially diluted and plated onto agar plates. After incubation, the number of colony-forming units (CFUs) is counted to determine the number of viable bacteria remaining. The log reduction in CFUs is calculated by comparing the counts from the treated coupons to the control coupons.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.
References
- 1. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of peracetic acid on biofilms formed by Staphylococcus aureus and Listeria monocytogenes isolated from dairy plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermal.co.uk [dermal.co.uk]
- 4. brieflands.com [brieflands.com]
- 5. primescholars.com [primescholars.com]
- 6. Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Staphylococcus aureus Two-Component System AgrAC Displays Four Distinct Genomic Arrangements That Delineate Genomic Virulence Factor Signatures [frontiersin.org]
- 8. Genome Plasticity of agr-Defective Staphylococcus aureus during Clinical Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of compounds affecting bacterial biofilm formation and dispersal | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Yeasticidal Efficacy of Benzyldodecyldimethylammonium Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the yeasticidal activity of Benzyldodecyldimethylammonium chloride dihydrate, a quaternary ammonium compound, benchmarked against other common yeasticidal agents. The data presented is supported by established experimental protocols to ensure reproducibility and accurate comparison.
Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
Benzyldodecyldimethylammonium chloride, as a cationic surfactant, primarily exerts its yeasticidal effect by disrupting the fungal cell membrane.[1][2] The positively charged ammonium head group interacts with the negatively charged components of the yeast cell wall and plasma membrane, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[1][2][3]
Comparative Yeasticidal Activity: A Quantitative Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) of Benzyldodecyldimethylammonium chloride (as Benzalkonium Chloride with a C12 alkyl chain) and other selected yeasticidal agents against common yeast species. Lower MIC values indicate higher efficacy.
| Compound | Candida albicans | Candida krusei | Candida parapsilosis | Other Yeasts/Fungi |
| Benzalkonium Chloride (C12) | Effective[4][5] | Effective[4] | Effective[4] | Aspergillus spp. (MIC: 4-8 µg/mL), Penicillium spp. (MIC: 4 µg/mL), Microsporum gallinae (MIC: 1.56 µg/mL)[6][7] |
| Chlorhexidine | MIC: 6.25-12.5 mg/L[5] | - | - | Microsporum gallinae (MIC: 0.195 µg/mL)[7] |
| Phenol | Effective[4] | Effective[4] | Effective[4] | - |
| Sodium Hypochlorite (Chlorine) | Effective[4] | Effective[4] | Effective[4] | Microsporum gallinae (MIC: 1600 µg/mL)[7] |
| Cetrimide | Effective[4] | Effective[4] | Effective[4] | Aspergillus spp. (MIC: 8-16 µg/mL), Penicillium spp. (MIC: 8-16 µg/mL)[6] |
| Terbinafine | Moderately Effective[4] | Ineffective[4] | Effective[4] | Aspergillus ochraceus (Fungicidal)[4] |
Note: Data is compiled from various sources and methodologies may differ. Benzalkonium chloride with a C12 alkyl chain is presented as a proxy for this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[8][9][10]
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., water or dimethyl sulfoxide).
-
Inoculum Preparation: Culture the yeast isolates on Sabouraud Dextrose Agar for 24-48 hours. Prepare a yeast suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[11]
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculation: Dilute the standardized yeast suspension in RPMI 1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible yeast growth (typically ≥50% reduction) compared to the growth control well.[12]
Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing from MIC Plates: Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[13]
Yeast Cellular Response to Membrane Stress
The disruption of the cell wall and plasma membrane by agents like this compound triggers a compensatory response in yeast, primarily through the Cell Wall Integrity (CWI) signaling pathway.[4][14][15] This pathway is crucial for cell wall remodeling and repair.
Caption: Yeast Cell Wall Integrity (CWI) Signaling Pathway.
The diagram above illustrates the activation of the CWI pathway in response to cell membrane stress. Surface sensors like Wsc1 and Mid2 detect perturbations and activate a MAPK cascade, culminating in the activation of transcription factors Rlm1 and SBF, which in turn upregulate the expression of genes involved in cell wall synthesis and repair.[1][16][17] This provides a mechanism for the yeast cell to counteract the damage induced by membrane-disrupting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of plastic and extracellular matrix components with chlorhexidine or benzalkonium chloride: effect on Candida albicans adherence capacity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CWI Pathway: A Versatile Toolbox to Arrest Cell-Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control of Gene Expression via the Yeast CWI Pathway [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Cross-Resistance Between Benzyldodecyldimethylammonium Chloride and Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of quaternary ammonium compounds (QACs), such as benzyldodecyldimethylammonium chloride (BDAC), in disinfectants and antiseptics has raised concerns about the potential for co-selection of antibiotic-resistant bacteria. This guide provides an objective comparison of the cross-resistance phenomena, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
Exposure of bacteria to sub-lethal concentrations of QACs, including the structurally similar benzalkonium chloride (BAC), has been shown to decrease their susceptibility to a range of antibiotics. The following tables summarize the reported changes in Minimum Inhibitory Concentrations (MICs) for various bacteria and antibiotics after adaptation to these biocides.
Table 1: Fold Increase in MIC of Antibiotics in Escherichia coli After Adaptation to Benzalkonium Chloride (BAC)
| Antibiotic | Fold Increase in MIC | Reference(s) |
| Chloramphenicol | >10 | [1][2] |
| Ampicillin | Not specified, but enhanced tolerance observed | [2] |
| Ciprofloxacin | Up to 4 | [3] |
| Nalidixic Acid | Increased tolerance | [3] |
| Tetracycline | Not specified, but enhanced tolerance observed | [2] |
| Rifampicin | Up to 85 (after 60 days of subculturing) | [4][5] |
Table 2: Increase in MIC of Antibiotics in Pseudomonas aeruginosa After Exposure to Didecyldimonium Chloride (a QAC)
| Antibiotic | Statistical Significance of MIC Increase (P-value) | Reference(s) |
| Amikacin | < 0.001 | [6] |
| Gentamicin | < 0.001 | [6] |
| Meropenem | 0.041 | [6] |
| Ciprofloxacin | 0.008 | [6] |
Key Mechanisms of Cross-Resistance
The primary mechanism underlying cross-resistance between BDAC and antibiotics is the overexpression of multidrug efflux pumps. These pumps can actively extrude a wide range of structurally diverse compounds, including both QACs and various classes of antibiotics.[7][8] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and Mex systems in Pseudomonas aeruginosa, plays a crucial role.[7][9][10]
Exposure to QACs can trigger complex regulatory networks, such as the Mar (Multiple Antibiotic Resistance) regulon in E. coli. Activation of the Mar regulon leads to the upregulation of the AcrAB-TolC efflux pump and downregulation of outer membrane porins, thereby reducing antibiotic influx and increasing their efflux.[11][12]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular and experimental aspects of BDAC-antibiotic cross-resistance, the following diagrams have been generated using the Graphviz (DOT language).
Experimental workflow for evaluating BDAC-induced antibiotic cross-resistance.
Simplified Mar regulon pathway for QAC-induced antibiotic efflux in E. coli.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below are outlines of key experimental protocols.
Bacterial Adaptation to Benzyldodecyldimethylammonium Chloride
This protocol is designed to gradually expose bacteria to increasing concentrations of BDAC to select for adapted, more tolerant populations.
-
Materials : Bacterial strain of interest, appropriate liquid growth medium (e.g., Mueller-Hinton Broth), BDAC stock solution, sterile culture tubes or microplates.
-
Procedure :
-
Determine the initial MIC of BDAC for the bacterial strain using a standard broth microdilution method.
-
Inoculate the bacterial strain into a series of tubes or wells containing the growth medium with sub-lethal concentrations of BDAC (e.g., 0.25x, 0.5x, and 0.75x MIC).
-
Incubate at the optimal growth temperature with shaking until turbidity is observed.
-
Transfer an aliquot of the culture from the highest concentration of BDAC that shows growth to a fresh series of tubes/wells with incrementally higher concentrations of BDAC.
-
Repeat this passaging for a defined number of generations or until a significant increase in BDAC tolerance is observed.[13][14][15]
-
The adapted strain should be subsequently passaged in a biocide-free medium to assess the stability of the acquired resistance.[13]
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials : 96-well microtiter plates, appropriate broth medium, standardized bacterial inoculum (e.g., 0.5 McFarland standard), stock solutions of antibiotics and BDAC.
-
Procedure :
-
Prepare serial two-fold dilutions of the antimicrobial agents in the broth medium in the wells of the microtiter plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 16-20 hours).[11]
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[2][16][17]
-
Ethidium Bromide (EtBr) Efflux Assay
This fluorometric assay measures the activity of efflux pumps by monitoring the accumulation and extrusion of the fluorescent substrate ethidium bromide.
-
Materials : Bacterial cells (both adapted and wild-type), phosphate-buffered saline (PBS), ethidium bromide solution, a fluorometer or fluorescence plate reader.
-
Procedure :
-
Wash and resuspend the bacterial cells in PBS.
-
Load the cells with EtBr in the presence of an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) to maximize intracellular accumulation.
-
Centrifuge the cells to remove the external EtBr and resuspend them in PBS.
-
Initiate efflux by adding an energy source (e.g., glucose).
-
Monitor the decrease in fluorescence over time, which corresponds to the efflux of EtBr from the cells.[18][19][20]
-
A slower decrease in fluorescence in the adapted strain compared to the wild-type suggests increased efflux pump activity.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the expression levels of genes encoding efflux pumps and other resistance-related proteins.
-
Materials : RNA extraction kit, reverse transcriptase, cDNA synthesis kit, qPCR instrument, specific primers for target genes (e.g., acrA, acrB, marA) and a housekeeping gene for normalization.
-
Procedure :
-
Extract total RNA from both BDAC-adapted and wild-type bacterial cultures.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Analyze the amplification data to determine the relative expression levels of the target genes in the adapted strain compared to the wild-type, after normalization to the housekeeping gene.[3][21][22][23]
-
Outer Membrane Protein (OMP) Profiling by SDS-PAGE
This method is used to visualize changes in the protein composition of the bacterial outer membrane, such as the downregulation of porins.
-
Materials : Bacterial cell lysates, reagents for SDS-polyacrylamide gel electrophoresis (SDS-PAGE), Coomassie blue or silver stain.
-
Procedure :
-
Isolate the outer membrane protein fraction from both adapted and wild-type bacteria.
-
Denature the protein samples and separate them based on molecular weight using SDS-PAGE.[1][10][24][25]
-
Stain the gel to visualize the protein bands.
-
Compare the protein profiles of the adapted and wild-type strains to identify any differences, such as the absence or reduced intensity of porin bands in the adapted strain.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SDS-PAGE Analysis of the Outer Membrane Proteins of Uropathogenic Escherichia coli Isolated from Patients in Different Wards of Nemazee Hospital, Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigations of microbial adaptation to singular, binary, and fully formulated quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Broth microdilution susceptibility testing. [bio-protocol.org]
- 18. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 19. researchgate.net [researchgate.net]
- 20. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Antibiotic resistance gene research [takarabio.com]
- 24. Two-step purification of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Extraction and Electrophoretic Analysis of Bacterial Lipopolysaccharides and Outer Membrane Proteins [en.bio-protocol.org]
A Comparative Analysis of the Surfactant Properties of Various Quaternary Ammonium Compounds (QACs)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quaternary Ammonium Compound Surfactant Performance with Supporting Experimental Data
Quaternary Ammonium Compounds (QACs) are a versatile class of cationic surfactants widely utilized across various industries, from pharmaceuticals and personal care to industrial cleaning and material science. Their amphiphilic nature, characterized by a positively charged hydrophilic head group and a hydrophobic tail, allows them to effectively reduce surface and interfacial tension, leading to a range of functional properties including emulsification, foaming, and wetting. This guide provides a comparative analysis of the key surfactant properties of different QACs, supported by experimental data and detailed methodologies to aid in the selection and application of these critical compounds.
Comparative Analysis of Surfactant Properties
The efficacy of a QAC as a surfactant is primarily determined by its chemical structure, particularly the length of the alkyl chain(s), the nature of the head group, and the overall molecular architecture. Key performance indicators include the critical micelle concentration (CMC), surface tension at the CMC (γCMC), and foaming characteristics.
Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC value generally signifies a more efficient surfactant. The surface tension at the CMC (γCMC) represents the minimum surface tension that can be achieved by the surfactant solution.
Below is a comparative summary of the CMC and γCMC for a selection of common QACs.
| Quaternary Ammonium Compound (QAC) | Abbreviation | Alkyl Chain Length(s) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Dodecyltrimethylammonium Bromide | DTAB | C12 | ~15-20 | ~36-38 |
| Tetradecyltrimethylammonium Bromide | TTAB | C14 | ~3.5-4.5 | ~34-36 |
| Cetyltrimethylammonium Bromide | CTAB | C16 | ~0.9-1.0 | ~33-35[1] |
| Benzalkonium Chloride (homologue mixture) | BAC / BKC | C12, C14, C16 | ~1-2 (mixture dependent) | ~30-40[2][3] |
| Didecyldimethylammonium Chloride | DDAC | 2 x C10 | ~0.5-1.5 | ~25-30[4] |
| Leucine-based QAC (C10) | C10 LEU BENZ | C10 | ~10.4 | ~30.1[2] |
| Leucine-based QAC (C12) | C12 LEU BENZ | C12 | ~1.1 | ~39.5[2] |
| Leucine-based QAC (C14) | C14 LEU BENZ | C14 | ~0.2 | ~40.2[2] |
Note: CMC and γCMC values can vary depending on the experimental conditions such as temperature, solvent, and the presence of electrolytes. The data presented are typical values found in the literature.
Foaming Properties
The ability of a surfactant to generate and stabilize foam is crucial for applications such as cleaning and personal care products. Foaming is assessed by measuring the initial foam volume (foamability) and the decay of that foam over time (foam stability).
| Quaternary Ammonium Compound (QAC) | Foaming Properties |
| Benzalkonium Chloride (BAC) | Exhibits good foaming capacity and stability.[5] |
| Didecyldimethylammonium Chloride (DDAC) | Generally has a lower foaming capacity compared to BAC, which can be advantageous in applications where excessive foam is undesirable.[6][7] |
| Cetyltrimethylammonium Bromide (CTAB) | Known to produce stable foams. |
| Sugar-based Ester QACs | Glucose-based ester QACs have been shown to form stable foams, with foamability decreasing with longer alkyl chains (C16 < C14 ≈ C12). |
Experimental Protocols
Accurate and reproducible data are essential for the comparative analysis of surfactant properties. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like QACs. The principle is based on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases due to the formation of micelles which have a lower mobility than the individual ions.
Procedure:
-
Prepare a stock solution of the QAC in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each diluted QAC solution, ensuring the conductivity cell is thoroughly rinsed with deionized water and then with the sample solution before each measurement. Maintain a constant temperature throughout the experiment.
-
Plot the specific conductance versus the concentration of the QAC.
-
Determine the CMC by identifying the point of intersection of the two linear portions of the graph.[6][8][9]
Measurement of Foamability and Foam Stability (Ross-Miles Method)
The Ross-Miles method is a standardized procedure for evaluating the foaming properties of surfactants.
Apparatus:
-
A jacketed glass tube (receiver) with a specified diameter and a drain cock at the bottom.
-
A pipette with a specified orifice size, positioned at a set height above the receiver.
Procedure:
-
Prepare a solution of the QAC at a specified concentration and temperature.
-
Fill the receiver with a specific volume of the surfactant solution.
-
Fill the pipette with a specific volume of the same solution.
-
Allow the solution from the pipette to fall into the receiver, creating foam.
-
Measure the initial foam height immediately after all the solution has drained from the pipette.
-
Measure the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[8]
Visualizing Structure-Property Relationships
The relationship between the chemical structure of a QAC and its surfactant properties can be visualized to understand key trends.
Caption: Relationship between QAC structure and surfactant properties.
This diagram illustrates that increasing the alkyl chain length of a QAC generally leads to a lower Critical Micelle Concentration (CMC) and a greater reduction in surface tension. The introduction of a Gemini structure, which consists of two hydrophobic tails and two hydrophilic head groups connected by a spacer, can dramatically decrease the CMC, making these compounds highly efficient surfactants. The nature of the hydrophilic head group also plays a significant role in determining the foaming properties of the QAC.
Caption: Workflow for CMC determination by conductivity.
The workflow diagram outlines the key steps involved in determining the Critical Micelle Concentration (CMC) of a Quaternary Ammonium Compound (QAC) using the conductivity method. The process begins with the preparation of a stock solution and subsequent serial dilutions. Following calibration of the conductivity meter, the conductivity of each dilution is measured. The resulting data is then plotted to identify the breakpoint in the conductivity versus concentration graph, which corresponds to the CMC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Using GraphViz to visualize property graphs | by Attila Gulyas | Scientific breakthrough of the afternoon | Medium [medium.com]
- 3. WO2014097005A1 - Foaming sanitizing formulations and products including a quaternary ammonium compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Method of Determination of CMC | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Labs [csc-iiith.vlabs.ac.in]
- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyldodecyldimethylammonium Chloride Dihydrate
For researchers and scientists handling Benzyldodecyldimethylammonium Chloride Dihydrate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this chemical, aligning with best practices for laboratory and drug development settings.
This compound is classified as a hazardous substance, harmful if swallowed, and capable of causing severe skin burns and eye damage.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3] Adherence to strict disposal protocols is therefore mandatory to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Use impervious clothing and protective gloves.[3]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[3]
Always handle the chemical in a well-ventilated area.[4] In case of accidental release, contain the spill with sand, earth, or vermiculite and collect the material into a labeled container for disposal.[1] Do not allow the product to enter drains or waterways.[5][6]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable local, regional, and national regulations.[5]
-
Waste Identification and Collection:
-
Consultation with Authorities:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to determine the specific disposal requirements for your location.
-
Provide them with the Safety Data Sheet (SDS) for the chemical.
-
-
Treatment and Neutralization (if permissible):
-
Final Disposal:
-
The primary and recommended method of disposal is to send the contained waste to an approved waste disposal plant.[3][5]
-
Incineration in a licensed facility, after admixture with a suitable combustible material, may also be an option.[1]
-
For small quantities, some sources suggest dilution with a large amount of water.[8] However, this is generally not recommended for laboratory settings due to the high aquatic toxicity of the compound and should only be considered after explicit approval from local waste management authorities.
-
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and are not universally defined, the following table summarizes the hazard classifications which inform these limits.
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes severe skin burns. | H314 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 |
This data is compiled from multiple Safety Data Sheets.[2][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Benzododecinium Chloride | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|147228-80-6|MSDS [dcchemicals.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. michigan.gov [michigan.gov]
Personal protective equipment for handling Benzyldodecyldimethylammonium Chloride Dihydrate
Essential Safety and Handling Guide for Benzyldodecyldimethylammonium Chloride Dihydrate
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Benzododecinium chloride, Cationic surface active agent 1227[1]
-
CAS No.: 147228-80-6[2]
Hazard Identification and Classification
This compound is a hazardous substance that can cause severe skin burns, serious eye damage, and is harmful if swallowed or in contact with skin.[1][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4[1][4] |
| Skin Corrosion | Sub-category 1B[1][4] |
| Serious Eye Damage | Category 1[1][4] |
| Hazardous to the Aquatic Environment (Acute) | Category 1[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specification/Notes |
| Eyes/Face | Safety goggles with side-shields, Face shield | Must be worn to protect against splashes and dust.[2] |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Rubber) are necessary.[5] |
| Skin/Body | Impervious clothing, Protective suit | Long-sleeved clothing or a lab coat should be worn. For larger spills, full body protective clothing is required.[2][3] |
| Respiratory | Suitable respirator | Use in a well-ventilated area.[2][3] A respirator with appropriate cartridges (e.g., type P3) should be used if ventilation is inadequate or dust is generated.[6] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.
| Aspect | Procedure |
| Safe Handling | Avoid all personal contact, including inhalation.[3][7] Do not eat, drink, or smoke when using this product.[1][2][3] Wash hands thoroughly after handling.[2][3][4] Avoid formation of dust and aerosols.[2] |
| Storage | Keep container tightly sealed in a cool, dry, well-ventilated area.[2][3][7] Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][4][8] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Rinse skin thoroughly with large amounts of water.[2] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[1][4][8] Rinse mouth with water.[1][2] Seek immediate medical attention.[2][8] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[2] |
Spill and Disposal Plan
A systematic approach to spill management and waste disposal is necessary to mitigate environmental contamination and ensure safety.
Spill Response:
-
Minor Spills:
-
Major Spills:
Waste Disposal:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][2][4]
-
Do not allow the product to enter drains or waterways.[3][4]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[4]
Operational Workflow
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound|147228-80-6|MSDS [dcchemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cleanslategrp.com [cleanslategrp.com]
- 6. ≥99.0% (AT), solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
